molecular formula C14H21N5O3Si B601552 4-Dimethylsilyl Entecavir CAS No. 870614-82-7

4-Dimethylsilyl Entecavir

Katalognummer: B601552
CAS-Nummer: 870614-82-7
Molekulargewicht: 335.44
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Dimethylsilyl Entecavir (CAS 870614-82-7) is a characterized chemical compound primarily used as a reference standard in the pharmaceutical analysis of the active pharmaceutical ingredient (API) Entecavir . Entecavir itself is a potent guanosine nucleoside analogue antiviral drug approved for the treatment of chronic hepatitis B virus (HBV) infection . Its mechanism of action involves selective inhibition of HBV reverse transcriptase by competing with the natural substrate deoxyguanosine triphosphate. This competition inhibits all three activities of the viral polymerase: base priming, reverse transcription of the negative strand from the pregenomic mRNA, and synthesis of the positive strand of HBV DNA . As a well-defined impurity or degradation product of Entecavir, this compound serves as a critical quality control standard during the analytical method development, validation, and quality control stages of drug synthesis and formulation . It ensures traceability and compliance with major pharmacopeial guidelines (e.g., USP, EP). The compound has a molecular formula of C14H21N5O3Si and a molecular weight of 335.43 g/mol . This product is intended for laboratory and research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-amino-9-[(1S,3R,4S)-4-[hydroxy(dimethyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3Si/c1-7-8(5-20)10(23(2,3)22)4-9(7)19-6-16-11-12(19)17-14(15)18-13(11)21/h6,8-10,20,22H,1,4-5H2,2-3H3,(H3,15,17,18,21)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHZIARQYIUCOF-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1CC(C(=C)C1CO)N2C=NC3=C2N=C(NC3=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)([C@H]1C[C@@H](C(=C)[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870614-82-7
Record name 4-Dimethylsilyl entecavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870614827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DIMETHYLSILYL ENTECAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4WFV8XSJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Synthesis, Characterization, and Analysis of 4-Dimethylsilyl Entecavir

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 4-Dimethylsilyl Entecavir, a known impurity and synthetic intermediate of the potent antiviral drug Entecavir. The document details its chemical structure, plausible synthetic pathways, and robust analytical methodologies for its characterization and quantification. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and quality control of Entecavir and its related substances.

Introduction

Entecavir is a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] As a carbocyclic analogue of 2'-deoxyguanosine, it acts as a potent inhibitor of HBV reverse transcriptase.[1][2][3] The manufacturing process of such a structurally complex molecule invariably leads to the formation of process-related impurities. This compound has been identified as one such impurity.[4][5][6] Understanding the chemical identity, synthesis, and analytical behavior of this impurity is paramount for ensuring the quality, safety, and efficacy of the final Entecavir drug product.

This guide will delve into the technical specifics of this compound, offering insights into its structural nuances and the chemical principles underpinning its formation and analysis.

Chemical Structure and Properties

IUPAC Name and CAS Number
  • IUPAC Name: 2-Amino-1,9-dihydro-9-[(1S, 3R, 4S)-4-(hydroxydimethylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one[6]

  • CAS Number: 870614-82-7[4][5][6]

Molecular Structure

The chemical structure of this compound is characterized by the core Entecavir molecule with a hydroxydimethylsilyl group substituting the hydroxyl group at the 4-position of the cyclopentyl ring.

Diagram 1: Chemical Structure of this compound

Physicochemical Properties
PropertyValueSource
Molecular Formula C14H21N5O3Si[4][5][6]
Molecular Weight 335.44 g/mol [4]
Appearance Presumed to be a white to off-white solidInferred
Solubility Expected to have some solubility in polar organic solventsInferred

Synthesis of this compound

While specific literature detailing the targeted synthesis of this compound as a primary product is scarce, its formation as a process-related impurity suggests it arises from synthetic routes employing silyl protecting groups. Silylation is a common strategy to mask hydroxyl functionalities during the synthesis of complex molecules like Entecavir.[7]

The following represents a plausible, generalized synthetic workflow for the formation of this compound as a byproduct or intermediate during Entecavir synthesis.

Diagram 2: Plausible Synthetic Workflow

G cluster_0 Synthesis of Entecavir Core cluster_1 Formation of this compound cluster_2 Main Reaction Pathway Start Protected Entecavir Precursor Silylation Silylation of Hydroxyl Groups (e.g., with a dimethylsilylating agent) Start->Silylation Intermediate Silylated Intermediate Silylation->Intermediate Incomplete_Deprotection Incomplete Deprotection (e.g., during fluoride-mediated desilylation) Intermediate->Incomplete_Deprotection Complete_Deprotection Complete Deprotection Intermediate->Complete_Deprotection Product This compound Incomplete_Deprotection->Product Final_Product Entecavir Complete_Deprotection->Final_Product

Hypothetical Experimental Protocol

The following protocol is a generalized representation and would require optimization based on specific starting materials and reaction conditions.

  • Protection of a suitable Entecavir intermediate: A late-stage Entecavir precursor containing free hydroxyl groups is dissolved in an aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Silylation: A dimethylsilylating agent (e.g., dimethylchlorosilane) is added in the presence of a base (e.g., triethylamine, imidazole) to protect the hydroxyl groups. The reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: The reaction mixture is quenched, and the silylated intermediate is isolated and purified, typically by column chromatography.

  • Selective Deprotection: The silyl groups are removed, often using a fluoride source like tetrabutylammonium fluoride (TBAF). Incomplete deprotection at the 4-position would lead to the formation of this compound.

  • Purification: The desired Entecavir is separated from impurities, including this compound, using chromatographic techniques.

Analytical Characterization

As a pharmaceutical impurity, the robust analytical characterization of this compound is critical. This is typically achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the separation and quantification of Entecavir and its impurities.[8][9]

Table 1: Representative HPLC Method Parameters for Entecavir Impurity Profiling

ParameterConditionRationale
Column C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm)Provides good retention and separation for polar and non-polar analytes.[3][9]
Mobile Phase Isocratic or gradient elution with a mixture of aqueous buffer and acetonitrileAllows for the effective separation of Entecavir from its more or less polar impurities.[3][9]
Flow Rate Typically 1.0 mL/minEnsures optimal separation efficiency.[3][9]
Detection UV at approximately 254 nmEntecavir and its purine-containing impurities have a strong UV absorbance at this wavelength.[3][9]
Column Temp. Maintained at a constant temperature (e.g., 40°C)Ensures reproducible retention times.[9]
Spectroscopic Analysis

4.2.1 Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for the structural confirmation of this compound. When coupled with liquid chromatography (LC-MS), it provides both retention time and mass-to-charge ratio data, enabling unambiguous identification. The expected molecular ion peak would correspond to the molecular weight of 335.44 g/mol .

4.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. For this compound, key diagnostic signals would include:

  • ¹H NMR: Signals corresponding to the two methyl groups on the silicon atom, which would appear as singlets or doublets depending on the specific silyl group. The absence of the proton of the hydroxyl group at the 4-position of the cyclopentyl ring and the presence of signals for the silyl group protons would be indicative of the structure.

  • ¹³C NMR: The presence of carbon signals for the two methyl groups attached to the silicon atom.

  • ²⁹Si NMR: A characteristic signal for the silicon atom, confirming the presence of the silyl group.

Conclusion

This compound is a significant process-related impurity in the synthesis of Entecavir. A thorough understanding of its chemical structure, potential routes of formation, and appropriate analytical techniques for its detection and quantification is essential for maintaining the quality and purity of the final drug substance. The methodologies and information presented in this guide provide a robust framework for researchers and professionals working with Entecavir to effectively manage this and other related impurities.

References

  • Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(01).
  • Veeprho. (n.d.). Entecavir Impurities and Related Compound. Retrieved from [Link]

  • Rao, B. M., & Rao, K. S. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1848-1856.
  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ, 7(3): 555711.
  • Krishna, S. P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers.
  • SynZeal. (n.d.). Entecavir EP Impurity A. Retrieved from [Link]

  • Google Patents. (n.d.). PT1644384E - Process and intermediates for the synthesis of entecavir.
  • Google Patents. (n.d.). CN101891741A - New synthesis process of antiviral drug entecavir.
  • Google Patents. (n.d.). WO2004052310A2 - Process and intermediates for synthesis entecavir.
  • Velasco, J., et al. (2013). Total Synthesis of Entecavir. The Journal of Organic Chemistry, 78(11), 5492-5500.
  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Retrieved from [Link]

  • ResearchGate. (2025). Method for Synthesis of (±)-Entecavir. Retrieved from [Link]

  • Rawal, R. K., et al. (2011). Synthesis of entecavir and its novel class of analogs. Current Protocols in Nucleic Acid Chemistry, Chapter 14:Unit 14.7.1-17.
  • Krishnasarmapathy. (2018). Entecavir Patent Evaluation, Molecular Modelling Study of Drug-Resistant HBV. Sci J Foren & Nutri, 1(4).
  • Google Patents. (n.d.). BR122019020833B8 - antiviral agent [1s-(1alpha, 3alpha, 4beta)]-2-amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6h-purin-6-one.
  • Tanaka, H., et al. (2023). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. RSC Medicinal Chemistry, 14(7), 1335-1345.
  • Veeprho. (n.d.). This compound | CAS 870614-82-7. Retrieved from [Link]

  • Tanaka, H., et al. (2016). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. The Journal of Organic Chemistry, 81(8), 3299-3313.
  • Tanaka, H., et al. (2023).
  • McMahon, B. J. (2010). Entecavir: A Potent Antiviral With Minimal Long-Term Resistance in Nucleoside-Naive Chronic Hepatitis B Patients.
  • ResearchGate. (2025). NMR characterization and theoretical investigation of DNTF. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Role of Silyl Groups in Nucleoside Analog Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unseen Architect in Nucleoside Synthesis

Nucleoside analogs represent a cornerstone of modern medicine, forming the basis for numerous antiviral and anticancer therapies.[1] Their synthesis, however, is a complex challenge fraught with issues of selectivity, solubility, and reactivity.[2] Enter the silyl group—a versatile and powerful tool that has revolutionized the field. Far more than a simple placeholder, silyl ethers act as strategic architects in the construction of complex nucleoside analogs. They serve as tunable protecting groups, solubility enhancers, and stereochemical directors, granting chemists precise control over synthetic outcomes.

This guide provides an in-depth exploration of the multifaceted roles of silyl groups in nucleoside analog chemistry. Moving beyond simple definitions, we will dissect the underlying chemical principles that make these reagents indispensable, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will examine how the deliberate choice of a silyl group—from the nimble trimethylsilyl (TMS) to the bulky triisopropylsilyl (TIPS)—can fundamentally alter the course of a reaction, enabling the synthesis of previously inaccessible molecules.

The Silyl Ether: A Tunable Shield for Hydroxyl Groups

The primary and most recognized role of silyl groups is the protection of alcohol functionalities, which are abundant in the sugar moieties of nucleosides.[3][4] Unlike other protecting groups, silyl ethers offer a wide spectrum of stability and steric properties, allowing for highly selective and orthogonal protection schemes.[5]

Mechanism and Causality of Silylation

The formation of a silyl ether involves the reaction of an alcohol with a silyl halide (e.g., R₃SiCl) in the presence of a base. The base, typically an amine like imidazole or pyridine, serves to neutralize the resulting acid (HCl) and activate the silylating agent.

The choice of solvent and base is critical and dictates the reaction's regioselectivity.

  • Pyridine: Slower reactions in pyridine often favor thermodynamic products. Its bulk can also influence which hydroxyl group is most accessible.[6]

  • DMF with Imidazole: This system promotes rapid reactions, often yielding kinetic products.[6] Imidazole is thought to act as a nucleophilic catalyst, forming a highly reactive silylimidazolium intermediate.

The true power of silyl groups lies in their predictable and tunable stability. Their cleavage is most commonly effected by a source of fluoride ions (like tetrabutylammonium fluoride, TBAF), which exploits the exceptionally high strength of the Silicon-Fluorine bond (Si-F).[4] This provides a clean and orthogonal deprotection strategy that leaves other common protecting groups (e.g., benzoates, benzyls) intact.

A Spectrum of Control: Common Silyl Groups

The steric and electronic properties of the substituents on the silicon atom determine the silyl ether's stability and reactivity. This allows chemists to selectively protect one hydroxyl group in the presence of others and to deprotect them in a specific order.

Silyl Group Abbreviation Relative Steric Bulk Relative Stability to Acid Common Cleavage Conditions
TrimethylsilylTMSSmallVery LabileMild acid, alcohol, moisture
TriethylsilylTESMediumLabileMild acid, TBAF
tert-ButyldimethylsilylTBDMS or TBSLargeStableTBAF, Acetic Acid
TriisopropylsilylTIPSVery LargeVery StableTBAF (slower), HF-Pyridine
tert-ButyldiphenylsilylTBDPSVery LargeVery StableTBAF (slower), HF-Pyridine

This table summarizes the general properties of commonly used silyl protecting groups. Stability can be influenced by the surrounding molecular environment.[3][5][7]

Achieving Regioselectivity

In a typical ribonucleoside, there are three hydroxyl groups (2', 3', and 5') with different reactivities. The 5'-hydroxyl is a primary alcohol and is the least sterically hindered, making it the most reactive site for silylation with bulky reagents like TBDMS-Cl.[8] This predictable selectivity is a cornerstone of nucleoside chemistry, allowing for the straightforward preparation of 5'-O-protected intermediates ready for further modification at the 2' and 3' positions.

Conversely, the relative acid lability of silyl ethers can be exploited for selective deprotection. The 5'-silyl group is often more susceptible to acid-catalyzed cleavage than the more hindered 2'- or 3'-silyl groups.[6]

Experimental Protocol: Regioselective 5'-O-TBDMS Protection of Uridine

This protocol describes a validated method for the selective protection of the 5'-hydroxyl group of uridine using tert-butyldimethylsilyl chloride.

Materials:

  • Uridine (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve uridine in anhydrous pyridine in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Add TBDMS-Cl portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography to yield 5'-O-TBDMS-uridine.

Self-Validation: The success of the regioselective protection can be confirmed by ¹H NMR spectroscopy, observing the characteristic upfield shift of the 5'-protons and the presence of the tert-butyl and dimethylsilyl proton signals.

Logical Workflow for Silyl Group Application

The following diagram illustrates the decision-making process in applying silyl protection strategies in nucleoside synthesis.

G cluster_start Starting Nucleoside cluster_strategy Protection Strategy cluster_deprotection Deprotection Start Unprotected Nucleoside Protect Silylation Reaction (R3SiCl, Base) Start->Protect Choice Choose Silyl Group (TBDMS, TIPS, etc.) Protect->Choice Steric & Stability Requirements Regio Control Regioselectivity (Solvent, Stoichiometry) Choice->Regio Inter5 5'-O-Silyl Regio->Inter5 Bulky Silyl 1.1 eq Inter23 2',3'-Di-O-Silyl Regio->Inter23 InterPer Per-silylated Regio->InterPer Less Bulky Silyl Excess Deprotect Selective Deprotection Inter5->Deprotect Inter23->Deprotect InterPer->Deprotect Deprotect->Inter5 Mild Acid (Removes 5'-Silyl) Final Final Product or Further Modification Deprotect->Final Orthogonal Cleavage (e.g., TBAF)

Caption: Workflow for silyl protection strategies in nucleoside chemistry.

Enhancing Solubility and Streamlining Purification

A significant practical challenge in nucleoside chemistry is the poor solubility of the polar, hydrogen-bond-rich starting materials in common organic solvents. This can hinder reaction efficiency and complicate purification. Silylation provides an elegant solution by masking the polar hydroxyl groups with lipophilic silyl ethers.[9] This transformation dramatically increases the solubility of nucleoside derivatives in organic solvents like acetonitrile, THF, and dichloromethane, which are frequently used for subsequent reactions.[9]

This enhanced solubility is not merely a convenience; it is often an enabling factor for homogeneous reaction conditions, leading to faster reaction rates and higher yields. Furthermore, the silylated intermediates are ideally suited for purification by silica gel chromatography, a standard technique that is often ineffective for the highly polar unprotected nucleosides.[1]

The Silyl Group as a Stereochemical and Reactivity Director

Beyond their protective role, silyl groups are instrumental in controlling the reactivity and stereoselectivity of the crucial N-glycosylation reaction—the step that forms the bond between the sugar and the nucleobase.[10]

The Silyl-Hilbert-Johnson (Vorbrüggen) Reaction

The most common and robust method for N-glycosylation is the Silyl-Hilbert-Johnson, or Vorbrüggen, reaction.[11][12] This method involves the coupling of a silylated heterocyclic base with a protected sugar (often an acylated ribose) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or SnCl₄.[11][12]

Why Silylate the Nucleobase?

  • Increased Nucleophilicity: Silylation of the nucleobase (e.g., at an N-H or O-H) increases its nucleophilicity, making it more reactive toward the electrophilic sugar.

  • Enhanced Solubility: As previously discussed, silylation renders the often-insoluble nucleobase soluble in the aprotic organic solvents required for the reaction.[11]

  • Homogeneous Conditions: This avoids the issues associated with older, heterogeneous methods like the fusion or metal salt procedures.[10][11]

The reaction typically proceeds with excellent stereocontrol, yielding the desired β-anomer due to neighboring group participation from the 2'-O-acyl group on the sugar.[11][13]

Mechanism of the Vorbrüggen Glycosylation

G cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_product Product Base Silylated Nucleobase (e.g., Persilyluracil) Attack Silylated nucleobase attacks the anomeric carbon. Base->Attack Sugar Protected Sugar (e.g., 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) Activation Lewis acid activates sugar, forming oxocarbenium ion intermediate. Sugar->Activation Catalyst Lewis Acid (e.g., TMSOTf) Catalyst->Activation Activation->Attack Oxocarbenium Intermediate Bond N-Glycosidic bond forms. (β-anomer favored) Attack->Bond Loss Loss of silyl group from nucleobase. Bond->Loss Product Protected Nucleoside Loss->Product

Caption: Simplified mechanism of the Silyl-Hilbert-Johnson reaction.

"Superarming" Glycosyl Donors

Recent research has revealed that bulky silyl groups (TBS, TIPS) placed on the sugar moiety can dramatically increase the reactivity of the glycosyl donor.[5][7] These silylated donors are termed "superarmed" because their reactivity surpasses even that of traditionally "armed" (e.g., benzylated) donors.[5][7]

Causality of Superarming: The high reactivity is attributed to a combination of electronic and conformational effects:

  • Electronic Effect: O-silyl groups are less electron-withdrawing than O-acyl or O-benzyl groups, making the anomeric center more electrophilic and reactive.[7]

  • Conformational Effect: The steric clash between adjacent bulky silyl groups (e.g., at the 2' and 3' positions) can force the sugar ring to adopt a less stable, higher-energy conformation.[5] This ground-state destabilization lowers the activation energy required to reach the transition state of the glycosylation reaction, thus accelerating it.[7] This conformational change can also shield one face of the sugar, leading to high stereoselectivity.[5][7]

This strategy allows for highly efficient glycosylations under mild conditions and has been used in complex oligosaccharide and nucleoside synthesis.

Silyl Groups in Prodrug Development

The principles of silylation can be extended to the field of drug delivery. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo. Attaching a silyl group to a hydroxyl function of a nucleoside analog can create a more lipophilic prodrug. This increased lipophilicity can enhance absorption and oral bioavailability. Once absorbed, the silyl ether is designed to be cleaved by hydrolysis, releasing the active nucleoside analog at the target site. While less common than other prodrug strategies, silyl ethers offer a potential avenue for overcoming pharmacokinetic challenges in nucleoside drug development.

Conclusion

Silyl groups are an indispensable and multifaceted tool in the synthesis of nucleoside analogs. Their utility extends far beyond their initial role as simple protecting groups. By providing a spectrum of stabilities, they enable complex, orthogonal synthetic strategies. Their ability to modulate solubility transforms intractable compounds into manageable substrates. Most profoundly, their application in the Silyl-Hilbert-Johnson reaction and their ability to "superarm" glycosyl donors through steric and electronic effects provide chemists with unparalleled control over the critical glycosylation step. The judicious application of silyl group chemistry is, and will continue to be, a critical enabling technology in the discovery and development of next-generation nucleoside-based therapeutics.

References

  • Title: Silyl ether - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Silyl Groups - Technical Library Source: Gelest URL: [Link]

  • Title: Silyl-protective groups influencing the reactivity and selectivity in glycosylations Source: Beilstein Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: (PDF) Regioselective Deacetylation in Nucleosides and Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis of nucleosides - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Regioselective Deacetylation in Nucleosides and Derivatives Source: Molecules (via PMC) URL: [Link]

  • Title: The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII Source: Canadian Journal of Chemistry URL: [Link]

  • Title: tert-Butyldimethylsilyl Ethers Source: Organic Chemistry Portal URL: [Link]

  • Title: Nucleoside Analogs: A Review of Its Source and Separation Processes Source: Molecules (MDPI) URL: [Link]

  • Title: (PDF) Silyl-protective groups influencing the reactivity and selectivity in glycosylations Source: ResearchGate URL: [Link]

  • Title: Protecting Groups For Alcohols Source: Master Organic Chemistry URL: [Link]

  • Title: Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: The synthesis of digoribonucleotides. [I.' The use of silyl protecting groups in nucleoside and nucleotide Source: Canadian Journal of Chemistry URL: [Link]

  • Title: The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII | Request PDF Source: ResearchGate URL: [Link]

  • Title: Regioselective 2-Silylation of Purine Ribonucleosides for Phosphoramidite RNA Synthesis | Request PDF Source: ResearchGate URL: [Link]

  • Title: Protection of 5′-Hydroxy Functions of Nucleosides Source: Current Protocols in Nucleic Acid Chemistry URL: [Link]

  • Title: Deprotection of Silyl Ethers - Technical Library Source: Gelest URL: [Link]

  • Title: A typical nucleoside Vorbrüggen-type synthesis Source: Royal Society of Chemistry URL: [Link]

  • Title: ChemInform Abstract: A Convenient Procedure for the Deprotection of Silylated Nucleosides and Nucleotides Using Triethylamine Trihydrofluoride Source: ResearchGate URL: [Link]

  • Title: Glycosylation of Nucleosides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: The tert-Butyldimethylsilyl Group as a Protecting Group in Deoxynucleosides Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Stereoselective glycosylation strategies for L‐nucleoside synthesis Source: ResearchGate URL: [Link]80)

Sources

Unraveling the Presence of 4-Dimethylsilyl Entecavir: A Technical Guide to its Discovery and Origin as a Process-Related Impurity

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery and origin of 4-Dimethylsilyl Entecavir, a known process-related impurity in the manufacturing of the potent antiviral drug, Entecavir. This document is intended to serve as a valuable resource for professionals in the pharmaceutical industry, offering insights into impurity profiling, formation mechanisms, and control strategies.

Introduction: The Criticality of Impurity Profiling in Entecavir Synthesis

Entecavir is a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection. As a guanosine nucleoside analogue, its intricate chemical structure necessitates a multi-step synthesis process. In the realm of pharmaceutical manufacturing, the purity of the Active Pharmaceutical Ingredient (API) is paramount to ensure its safety and efficacy.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities, which are classified as organic, inorganic, or residual solvents.[3] Process-related impurities, which originate from the manufacturing process itself, are of particular concern as they can be structurally similar to the API and potentially exhibit undesirable toxicological properties. This guide focuses on a specific process-related impurity of Entecavir, this compound, delving into its likely discovery and chemical origins.

The Discovery of this compound: An Analytical Perspective

The identification of a novel impurity typically occurs during the analytical development and validation of the drug substance's manufacturing process. High-Performance Liquid Chromatography (HPLC) is the workhorse for routine purity analysis in the pharmaceutical industry.[2][3] During the HPLC analysis of Entecavir batches, an unknown peak in the chromatogram would have signaled the presence of an impurity.

Initial Detection and Characterization

The discovery of this compound would have likely followed a systematic analytical investigation:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, a common technique for separating polar and nonpolar compounds, would have been the primary tool for detecting the impurity.[4][5] An unknown peak eluting in proximity to the main Entecavir peak would have been flagged for further investigation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To gain initial structural information, the HPLC system would be coupled with a mass spectrometer. LC-MS analysis provides the molecular weight of the unknown compound.[4][6][7][8] In the case of this compound, the mass spectrum would have revealed a molecular ion corresponding to the addition of a dimethylsilyl group to the Entecavir molecule.

  • Isolation and Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structure elucidation, the impurity would be isolated using preparative HPLC. The isolated compound would then be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D-NMR).[9] NMR provides detailed information about the chemical structure, allowing for the precise determination of the location of the dimethylsilyl group on the Entecavir molecule.[9][10]

The following table summarizes the key analytical techniques and their roles in the discovery of this compound:

Analytical TechniqueRole in Discovery and Characterization
HPLC Initial detection of the unknown impurity peak.
LC-MS Determination of the molecular weight of the impurity.
Preparative HPLC Isolation of the impurity for further structural analysis.
NMR Spectroscopy Unambiguous determination of the chemical structure.

The Origin of this compound: A Story of Incomplete Deprotection

The formation of this compound is intrinsically linked to the synthetic route employed for Entecavir. The synthesis of complex molecules like Entecavir often involves the use of protecting groups to temporarily mask reactive functional groups, allowing for selective reactions at other parts of the molecule.[11]

The Role of Silyl Ethers as Protecting Groups

In the synthesis of nucleoside analogues like Entecavir, silyl ethers, such as tert-butyldimethylsilyl (TBS or TBDMS), are commonly used to protect hydroxyl groups due to their ease of introduction and selective removal under mild conditions.[12][13] The cyclopentane ring of Entecavir possesses hydroxyl groups that require protection during certain synthetic steps.

The likely precursor to the this compound impurity is a silylated intermediate in the Entecavir synthesis. The following diagram illustrates a plausible scenario for the formation of this impurity:

G cluster_synthesis Entecavir Synthesis Intermediate Entecavir Intermediate with Silyl Protecting Group (e.g., TBS) Deprotection Deprotection Step (e.g., with Fluoride source or Acid) Intermediate->Deprotection Intended Reaction Entecavir Entecavir (Desired Product) Deprotection->Entecavir Complete Deprotection Impurity This compound (Impurity) Deprotection->Impurity Incomplete Deprotection

Caption: Plausible formation pathway of this compound.

Mechanism of Formation: Incomplete Deprotection

The deprotection of silyl ethers is typically achieved using fluoride ion sources (e.g., tetrabutylammonium fluoride - TBAF) or acidic conditions.[14][15] However, this deprotection step may not always proceed to completion, leading to the persistence of the silyl group on the final molecule. Several factors can contribute to incomplete deprotection:

  • Steric Hindrance: The steric bulk around the silyl ether can hinder the approach of the deprotecting agent.

  • Reaction Conditions: Suboptimal reaction conditions, such as insufficient reaction time, low temperature, or inadequate concentration of the deprotecting agent, can lead to incomplete removal of the protecting group.

  • Stability of the Silyl Ether: The stability of the silyl ether itself can influence the ease of its removal.

The "4-Dimethylsilyl" nomenclature suggests that a dimethylsilyl group remains attached at the 4-position of the cyclopentyl ring of Entecavir. This is a logical consequence of using a dimethyl-containing silyl protecting group, such as TBDMS, during the synthesis.

Control Strategies for this compound

Effective control of process-related impurities is a critical aspect of pharmaceutical manufacturing and is mandated by regulatory agencies.[1][16] The control of this compound involves a multi-pronged approach:

Process Optimization

The primary strategy for controlling this impurity is to optimize the deprotection step in the Entecavir synthesis. This can be achieved by:

  • Screening of Deprotection Reagents: Evaluating different deprotecting agents and their concentrations to find the most efficient conditions for complete removal of the silyl group.

  • Optimization of Reaction Parameters: Systematically studying the effect of temperature, reaction time, and solvent on the deprotection reaction to ensure its completion.

  • In-Process Controls (IPCs): Implementing in-process analytical tests to monitor the disappearance of the silylated intermediate and ensure the deprotection reaction has gone to completion before proceeding to the next step.

Purification

In cases where the formation of the impurity cannot be completely avoided, robust purification methods are necessary to remove it from the final API. Techniques such as crystallization and chromatography can be employed to reduce the level of this compound to within acceptable limits as defined by ICH guidelines.

Analytical Method Validation

A validated analytical method with sufficient sensitivity and specificity is essential for the routine monitoring and control of this compound in Entecavir drug substance. This method should be capable of accurately quantifying the impurity at the required specification limit.

The following workflow outlines the key steps in the control of this compound:

G cluster_control Control Strategy Workflow Process_Optimization Process Optimization (Deprotection Step) Purification Purification (Crystallization/Chromatography) Process_Optimization->Purification Analytical_Testing Analytical Testing (Validated HPLC Method) Purification->Analytical_Testing Analytical_Testing->Purification Fails Specification Release API Release Analytical_Testing->Release Meets Specification

Caption: Workflow for the control of this compound.

Conclusion

The presence of this compound as a process-related impurity in Entecavir is a direct consequence of the synthetic strategies employed in its manufacture, specifically the use of silyl ether protecting groups. Its discovery and characterization are testaments to the power of modern analytical techniques in ensuring the purity and safety of pharmaceutical products. A thorough understanding of its formation mechanism allows for the development of robust control strategies, including process optimization and effective purification methods. This technical guide underscores the importance of a comprehensive approach to impurity profiling and control in the development and manufacturing of high-quality active pharmaceutical ingredients.

References

  • The Critical Role of Impurity Control in API & Drug Product Manufacturing. FB Pharmtech.

  • Total Synthesis of Entecavir.

  • Impurities in APIs and Their Effects on Products. Contract Pharma.

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline.

  • Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. National Institutes of Health.

  • Process Related Impurities: Looking Beyond the API for Safer Biotherapeutics.

  • Synthesis Strategies for Entecavir. Organic Chemistry.

  • LC-MS/MS method for the characterization of the forced degradation products of Entecavir.

  • APPENDIX 6: GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). NPRA.

  • Synthesis of novel entecavir analogues having 4′-cyano-6 - RSC Publishing.

  • LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma.

  • Total synthesis of entecavir. Sigma-Aldrich.

  • LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. ResearchGate.

  • LC-MS/MS method for the characterization of the forced degradation products of Entecavir. ResearchGate.

  • LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. PubMed.

  • SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers.

  • Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis.

  • NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards.

  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. National Institutes of Health.

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

  • Deprotection of Silyl Ethers. Gelest Technical Library.

  • Facile and Highly Selective 5′-Desilylation of Multisilylated Nucleosides. ResearchGate.

  • Impurities Characterization in Pharmaceuticals: A Review.

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET.

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.

  • Silyl Protective Groups. Chem-Station Int. Ed.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Dimethylsilyl Entecavir

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 4-Dimethylsilyl Entecavir, a silicon-containing derivative of the potent antiviral drug Entecavir. As direct experimental data for this specific analogue is not extensively available in public literature, this document establishes a robust, predictive profile by integrating the well-documented properties of the parent compound, Entecavir, with established principles of organosilicon chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering foundational data and methodologies crucial for advancing research and development involving this compound. Key sections include a detailed examination of the parent drug's properties, a theoretical evaluation of the impact of dimethylsilyl functionalization on lipophilicity, solubility, and stability, and standardized protocols for experimental characterization.

Introduction and Scientific Context

Entecavir (ETV) is a guanosine nucleoside analogue that acts as a selective inhibitor of the hepatitis B virus (HBV) reverse transcriptase, effectively suppressing viral replication.[1] Its efficacy and high barrier to resistance have made it a cornerstone in the treatment of chronic hepatitis B.[2][3] The introduction of silicon into drug molecules is a recognized strategy in medicinal chemistry to modulate key physicochemical and pharmacokinetic properties.[4] Silicon-containing compounds often exhibit increased lipophilicity, altered metabolic profiles, and enhanced tissue penetration compared to their carbon counterparts.[4][5]

This compound (CAS 870614-82-7) is an analogue where the 4-hydroxy group of the cyclopentyl ring is replaced by a hydroxydimethylsilyl group.[6][7] While primarily available as a pharmaceutical reference standard for impurity profiling, its unique structure presents an opportunity to explore the impact of silylation on a potent antiviral scaffold.[8][9] This guide bridges the current knowledge gap by providing a detailed, predictive analysis of its core physicochemical characteristics, grounded in the authoritative data of its parent compound.

Physicochemical Properties of the Parent Compound: Entecavir

Understanding the baseline properties of Entecavir is essential for predicting the behavior of its silylated derivative. Entecavir is a white to off-white crystalline powder, typically used in its monohydrate form.[1][10]

Solubility and Dissolution

Entecavir monohydrate is classified under the Biopharmaceutics Classification System (BCS) as a Class III substance, characterized by high solubility and low permeability.[10] Its solubility is pH-dependent, a critical factor for its dissolution and absorption.

  • Aqueous Solubility : 2.4 mg/mL in water at 25 °C.[1][11]

  • Organic Solvent Solubility : It is soluble in DMSO (~12 mg/mL) and DMF (~14 mg/mL), but sparingly soluble in ethanol (~0.1 mg/mL).[12]

  • pH Influence : As a weak base, its solubility can be influenced by pH. Povidone has been shown to significantly increase the aqueous solubility of Entecavir, an effect leveraged in formulation development to ensure content uniformity in low-dose tablets.[13]

Acidity and Lipophilicity (pKa & LogP)

The ionization state and lipophilicity of a drug molecule are determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

  • pKa : Entecavir has two reported pKa values of 2.8 and 9.8[13], or an estimated pKa of 8.00, indicating it can exist partially in cation form in the environment.[1] Another source reports a pKa of 10.5.[11] This variability highlights the importance of standardized experimental determination.

  • LogP : The octanol-water partition coefficient (LogP) is reported to be -0.8, indicating the hydrophilic nature of the molecule.[1]

Thermal Properties and Stability

Entecavir exhibits high thermal stability, a desirable trait for pharmaceutical manufacturing and storage.

  • Melting Point : The melting range is reported as 249°C to 252°C, with some sources stating >220 °C.[1][10]

  • Polymorphism : Entecavir monohydrate is known to exhibit polymorphism. The crystalline form produced by manufacturing processes has been shown to be stable under long-term storage conditions.[14]

  • Chemical Stability : Stability studies show that Entecavir is stable under standard long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.[15][16] However, it has shown incompatibility with lactose monohydrate, a common excipient, necessitating its replacement with compatible diluents like mannitol in formulations.[10]

Table 1: Summary of Physicochemical Properties of Entecavir

PropertyValueReferences
Molecular Formula C₁₂H₁₅N₅O₃ (anhydrous)[1]
Molecular Weight 277.28 g/mol (anhydrous)[1]
Appearance White to off-white crystalline powder[10]
Aqueous Solubility 2.4 mg/mL (25 °C)[1][11]
pKa 2.8 and 9.8 / 8.0 / 10.5[1][11][13]
LogP -0.8[1]
Melting Point 249-252 °C[10]
BCS Class Class III[10]

Predictive Analysis of this compound

The introduction of a dimethylsilyl group in place of a carbon-bound hydroxyl group is expected to significantly alter the physicochemical profile of the Entecavir molecule. The following section provides a predictive analysis based on established chemical principles.

Structural Impact and Synthesis

The synthesis of nucleoside analogues like Entecavir involves complex, multi-step chemical reactions.[2][17][18] The 4-Dimethylsilyl analogue is likely formed as a byproduct during synthesis or as a specifically synthesized reference material. Its IUPAC name is 2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-(hydroxydimethylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one.[6]

Predicted Lipophilicity (LogP)

A primary and well-documented effect of replacing a carbon atom with silicon is an increase in lipophilicity.[4][5]

  • Causality : The Si-C bond is longer and more polarizable than a C-C bond, and silicon is more electropositive than carbon. This leads to a decrease in the polarity of adjacent C-H bonds and a larger molecular surface area, contributing to greater affinity for non-polar environments.[4]

  • Predicted Change : Entecavir has a LogP of -0.8, making it highly hydrophilic.[1] The introduction of the dimethylsilyl group is predicted to significantly increase this value, likely shifting it into a positive, more lipophilic range. This is analogous to observations where silylation of alcohols dramatically increases their LogP values.[5] An increased LogP could potentially enhance membrane permeability, a key limitation of the parent drug.[11]

Predicted Solubility

The change in solubility is more complex to predict as it involves a trade-off between increased lipophilicity and the presence of a new silanol (Si-OH) group.

  • Aqueous Solubility : The significant increase in lipophilicity will likely decrease aqueous solubility compared to Entecavir's 2.4 mg/mL. Natural nucleosides often have limited water solubility, a challenge that can be exacerbated by modifications that increase lipophilicity.[19][20]

  • Organic Solvent Solubility : Conversely, solubility in non-polar organic solvents is expected to increase. This enhanced solubility is a key reason for using silylation to prepare derivatives for analysis by gas chromatography.[21][22]

  • The Silanol Group : The terminal hydroxyl on the silicon atom (a silanol) is more acidic than the corresponding alcohol in the parent compound. This increased acidity could offer opportunities for salt formation to improve aqueous solubility if required.[4]

Predicted Stability

Silyl ethers and silanols have distinct stability profiles compared to their carbon-based alcohol counterparts.[23]

  • pH Stability : Silyl ethers are generally stable under basic conditions but are susceptible to cleavage under acidic conditions or in the presence of fluoride ions.[24][25] The stability of the Si-C bond in this compound is expected to be robust. The silanol group itself is stable, but its reactivity will be influenced by the surrounding pH.

  • Thermal Stability : Silylated compounds are known for their enhanced thermal stability, which is why silylation is a common derivatization technique for GC-MS analysis of thermally labile compounds.[26] It is therefore predicted that this compound will possess high thermal stability.

Table 2: Predictive Physicochemical Profile of this compound

PropertyParent (Entecavir)Predicted (this compound)Rationale
Molecular Formula C₁₂H₁₅N₅O₃C₁₄H₂₁N₅O₃Si[7][8]
Molecular Weight 277.28 g/mol 335.44 g/mol [7][8]
LogP -0.8 (Hydrophilic)> 0 (Lipophilic)Silylation increases lipophilicity.[4][5]
Aqueous Solubility High (2.4 mg/mL)LowerIncreased lipophilicity reduces affinity for water.
Organic Solubility Low to ModerateHigherIncreased lipophilicity enhances affinity for organic solvents.[21]
Stability Stable; acid/base sensitiveRobust; Si-OH group is acidic. Susceptible to specific cleavage reagents.Silyl groups are thermally stable but have specific chemical sensitivities.[23][25]

Experimental Characterization Protocols

To validate the predicted properties and provide a definitive physicochemical profile, a series of standardized experiments are required.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of this compound.

G cluster_0 Material Acquisition & Purity cluster_1 Core Property Determination cluster_2 Stability Assessment A Obtain Reference Standard (CAS 870614-82-7) B Confirm Identity & Purity (LC-MS, qNMR, HRMS) A->B C Solubility Studies (Aqueous & Organic) B->C D LogP Determination (Shake-Flask or RP-HPLC) B->D E pKa Measurement (Potentiometric or UV-metric) B->E F Thermal Analysis (DSC, TGA) B->F G Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) B->G I Compile Final Physicochemical Profile H Identify Degradants (LC-MS/MS) G->H

Caption: Experimental workflow for physicochemical characterization.

Protocol: LogP Determination by RP-HPLC

This protocol provides a reliable, indirect method for measuring lipophilicity, which is well-suited for research settings.

  • Objective : To determine the LogP of this compound by correlating its retention time on a reverse-phase HPLC column with that of known standards.

  • Materials :

    • This compound reference standard.

    • A series of standard compounds with known LogP values (e.g., uracil, phenol, toluene, naphthalene).

    • HPLC-grade acetonitrile and water.

    • C18 reverse-phase HPLC column.

  • Instrumentation :

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Methodology :

    • Prepare stock solutions of the test compound and all standards in a suitable solvent (e.g., acetonitrile).

    • Prepare a mobile phase of acetonitrile and water. Run a series of isocratic elutions with varying acetonitrile concentrations (e.g., 30%, 40%, 50%, 60%, 70%).

    • For each mobile phase composition, inject each standard and the test compound, and record the retention time (t_R).

    • Calculate the capacity factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (measured using a non-retained compound like uracil).

    • For each compound, plot log(k) against the percentage of acetonitrile. Extrapolate the linear regression to 100% water (0% acetonitrile) to find the y-intercept, log(k_w).

    • Create a calibration curve by plotting the known LogP values of the standards against their calculated log(k_w) values.

    • Determine the LogP of this compound by interpolating its log(k_w) value onto the calibration curve.

  • Trustworthiness : This method is self-validating through the linearity of the calibration curve (R² > 0.98) generated from certified standards. The use of multiple mobile phase compositions and extrapolation provides a robust measure of hydrophobicity.

Protocol: Aqueous Solubility by Shake-Flask Method (OECD 105)

This is the gold-standard method for determining aqueous solubility.

  • Objective : To determine the saturation solubility of this compound in water at a specified temperature.

  • Materials :

    • This compound reference standard.

    • Reagent-grade water.

    • Temperature-controlled shaker bath.

    • Calibrated analytical balance.

    • Centrifuge and/or syringe filters (0.22 µm).

  • Methodology :

    • Add an excess amount of the solid compound to a known volume of water in a flask. Ensure enough solid is present to maintain saturation after equilibrium is reached.

    • Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the flask for a prolonged period (24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to equilibrium.

    • After agitation, allow the flask to stand at the same temperature to let undissolved solid settle.

    • Carefully withdraw a sample of the supernatant. Clarify the sample by centrifugation and/or filtration to remove all solid particles.

    • Quantify the concentration of the dissolved compound in the clarified sample using a validated analytical method (e.g., HPLC-UV or LC-MS).

    • Repeat the experiment at least in triplicate to ensure reproducibility.

  • Trustworthiness : The method's reliability is ensured by using a validated analytical quantification method, confirming equilibrium has been reached, and ensuring complete removal of undissolved solids before analysis. The final reported solubility should be the mean of replicate measurements with the standard deviation.

Conclusion

While this compound is currently positioned as an analytical standard, its unique physicochemical profile, predicted here, suggests potential as a research tool for probing structure-activity relationships in nucleoside analogues. The anticipated increase in lipophilicity could significantly impact its biological properties, including membrane permeability and metabolic stability, warranting further investigation. The experimental protocols detailed in this guide provide a clear and robust framework for the definitive characterization of this compound. This foundational knowledge is a critical first step for any future research or development efforts involving silylated Entecavir derivatives.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135398508, Entecavir. Retrieved from [Link]1]

  • Marco-Contelles, J., & Balzarini, J. (2013). Total Synthesis of Entecavir. ACS Omega.[17]

  • Rawal, R. K., Singh, U. S., Gadthula, S., & Chu, C. K. (2011). Synthesis of Entecavir and Its Novel Class of Analogs. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.7.1-17.[2][3]

  • Kim, Y. I., et al. (2019). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. NIH.[11]

  • Chu, C. K., et al. (2011). Synthesis of entecavir and its novel class of analogs. PubMed.[3]

  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Retrieved from [Link]18]

  • Haraguchi, K., et al. (2023). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. NIH.[27]

  • Sarma, M., & Deka, R. C. (2018). Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective.[5]

  • ResearchGate. (n.d.). Identification and physicochemical properties of entecavir.[28]

  • Silveira, E. L., et al. (2020). Entecavir: stability and drug-excipient compatibility. SciELO.[10]

  • Al-Ghaban, A., et al. (2014). Solubilization of entecavir by povidone to overcome content uniformity challenges for low-dose tablet formulations. PubMed.[13]

  • CBG-MEB. (2017). Public Assessment Report Scientific discussion Entecavir Polpharma 0.5 mg and 1 mg, film- coated tablets (entecavir monohydrate).[15]

  • Wikipedia. (n.d.). Silylation. Retrieved from [Link]21]

  • European Medicines Agency. (2017). Assessment report - Entecavir Mylan.[14]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135526609, Entecavir hydrate. Retrieved from [Link]]

  • Changfu Chemical. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.[26]

  • ResearchGate. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.[29]

  • SpecialChem. (n.d.). Understanding Silyl Ethers: Synthesis and Stability with TDS-Cl.[23]

  • RSC Publishing. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry.[4]

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.[22]

  • Geneesmiddeleninformatiebank. (2017). Public Assessment Report Scientific discussion Entecavir Alvogen 0.5 mg and 1 mg film-coated tablets (entecavir monohydrate).[16]

  • The Pharma Innovation. (2015). Formulation development, evaluation and accelerated stability studies of entecavir tablet dosage form.[30]

  • Cayman Chemical. (2022). PRODUCT INFORMATION - Entecavir (hydrate).[12]

  • Pearson+. (n.d.). In the synthesis of complex pharmaceuticals, why are silyl ethers often employed?.[31]

  • ResearchGate. (2024). The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples.[32]

  • MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.[33]

  • Royal Society of Chemistry. (n.d.). ]

  • MedchemExpress.com. (n.d.). Entecavir monohydrate (BMS200475 monohydrate) | HBV Inhibitor.[34]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.[24]

  • Chem-Station Int. Ed. (2014). Silyl Protective Groups.[25]

  • Gelest Technical Library. (n.d.). Silyl Groups.[35]

  • Veeprho. (n.d.). This compound | CAS 870614-82-7.[6]

  • Pharmaffiliates. (n.d.). CAS No : 870614-82-7 | Product Name : this compound.[36]

  • Axios Research. (n.d.). Entecavir Impurity 21.[8]

  • Simson Pharma Limited. (n.d.). This compound | CAS No- 870614-82-7.

  • Acanthus Research. (n.d.). Entecavir 4-Dimethylsilyl USP Impurity.[9]

  • SRIRAMCHEM. (n.d.). This compound.[7]

  • RSC Publishing. (2023). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent.[37]

  • MDPI. (n.d.). Nucleoside Analogs: A Review of Its Source and Separation Processes.[19]

  • ResearchGate. (2018). Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs.

  • ResearchGate. (n.d.). Solubility of some natural nucleosides and nucleobases in a neutral aqueous medium.[20]

  • National Center for Biotechnology Information. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction.[38]

  • National Center for Biotechnology Information. (n.d.). Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs.[39]

  • ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF.[40]

Sources

An In-depth Technical Guide on 4-Dimethylsilyl Entecavir: Unraveling its Significance as a Process-Related Impurity of Entecavir

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entecavir stands as a potent antiviral agent against the hepatitis B virus (HBV), valued for its high efficacy and minimal metabolic profile. While its therapeutic action is well-documented, the intricacies of its chemical synthesis and the resulting impurity profile are of paramount importance for pharmaceutical quality, safety, and regulatory compliance. This technical guide pivots from the misconception of 4-Dimethylsilyl Entecavir as a biological metabolite to its accurate classification as a process-related impurity. We will explore the synthetic rationale for the presence of silylated compounds in nucleoside analogue manufacturing, detail the analytical methodologies for its detection, and underscore the critical role of impurity profiling in drug development. This document serves as a comprehensive resource, grounded in scientific principles, for professionals navigating the complexities of pharmaceutical chemistry and quality control.

Entecavir: A Snapshot of its Pharmacological Profile

Entecavir is a guanosine nucleoside analogue that demonstrates potent and selective activity against HBV polymerase.[1] Its mechanism of action involves intracellular phosphorylation to the active triphosphate form, which then competes with the natural substrate, deoxyguanosine triphosphate, to inhibit all three functions of the viral polymerase.[1]

A key feature of Entecavir's pharmacokinetic profile is its minimal metabolism in humans. Studies have shown that after administration, no oxidative or acetylated metabolites are observed, with only minor amounts of phase II metabolites like glucuronide and sulfate conjugates being detected.[2] This low metabolic clearance contributes to its favorable drug-drug interaction profile. This understanding is crucial as it refutes the notion of silylated metabolites and directs our focus toward the manufacturing process for the origin of compounds like this compound.

The Strategic Use of Silyl Protecting Groups in Nucleoside Analogue Synthesis

The synthesis of complex molecules like Entecavir is a multi-step process that often requires the use of protecting groups to prevent unwanted side reactions at sensitive functional groups. Silyl ethers are frequently employed as protecting groups for hydroxyl functions due to their ease of introduction, stability under various reaction conditions, and facile, selective removal.[3]

In the context of nucleoside analogue synthesis, silyl groups offer several advantages:

  • Chemoselectivity: They allow for the selective protection of hydroxyl groups, enabling specific modifications at other parts of the molecule.[3]

  • Solubility: Silylation can increase the solubility of intermediates in organic solvents, facilitating reactions and purification.[3]

  • Stability: Different silyl groups (e.g., trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS)) offer varying degrees of stability, allowing for tailored protection strategies.

The use of silylating agents is a cornerstone of modern organic synthesis, particularly in the construction of intricate molecules like antiviral drugs.[4]

This compound: A Process-Related Impurity

Contrary to being a metabolite, this compound is recognized as a process-related impurity in the synthesis of Entecavir. Its presence is a direct consequence of the synthetic route employed. Pharmaceutical reference standard suppliers offer this compound specifically for the purpose of impurity profiling in Entecavir drug substances and products.[5][6]

Chemical Structure and Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
EntecavirC₁₂H₁₅N₅O₃277.28142217-69-4
This compoundC₁₄H₂₁N₅O₃Si335.44870614-82-7

The structure of this compound indicates the presence of a dimethylsilyl group, likely attached to the 4'-position of the cyclopentyl ring, replacing a hydroxyl group. This substitution would occur during the synthetic process, and if the deprotection step to remove the silyl group is incomplete, or if a side reaction occurs, this compound can persist as an impurity in the final active pharmaceutical ingredient (API).

Plausible Synthetic Origin of this compound

G cluster_synthesis Simplified Entecavir Synthesis Silylated_Precursor Silylated Cyclopentane Intermediate Coupling Coupling with Guanine Derivative Silylated_Precursor->Coupling Protected_Entecavir Protected Entecavir (with silyl group) Coupling->Protected_Entecavir Deprotection Deprotection Protected_Entecavir->Deprotection Incomplete_Deprotection Incomplete Deprotection Protected_Entecavir->Incomplete_Deprotection Entecavir_API Entecavir (Final API) Deprotection->Entecavir_API Silyl_Impurity This compound (Impurity) Incomplete_Deprotection->Silyl_Impurity

Caption: A conceptual workflow illustrating how this compound can arise as an impurity from incomplete deprotection during Entecavir synthesis.

Analytical Methodologies for Impurity Profiling

The detection and quantification of process-related impurities are critical aspects of pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose in the analysis of Entecavir.[7][8]

A. Experimental Protocol: HPLC Method for Entecavir and its Impurities

This protocol is a generalized representation based on common practices for the analysis of nucleoside analogues.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 µm particle size).[7]

  • Mobile Phase:

    • A simple and economical mobile phase is often preferred. An isocratic elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is common.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the Entecavir drug substance or a crushed tablet in a suitable diluent (often the mobile phase).

    • Prepare a reference standard solution of this compound in the same diluent.

    • Spike the Entecavir sample with the impurity standard to confirm peak identification and resolution.

  • Chromatographic Conditions:

    • Flow rate: Typically 1.0 mL/min.[7]

    • Detection wavelength: 254 nm is often used for purine-containing structures.[7]

    • Injection volume: 20 µL.[8]

    • Column temperature: Maintained at a constant temperature, for instance, 25°C.

  • Data Analysis:

    • The resolution between the Entecavir peak and any impurity peaks should be greater than 2.0 to ensure accurate quantification.[7]

    • Quantify the impurities based on the peak area relative to the Entecavir peak area, using a reference standard for accurate concentration determination.

B. Method Validation

The analytical method must be validated according to ICH guidelines to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

  • Accuracy: The closeness of the test results to the true value.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[8]

Analytical Workflow for Impurity Profiling

G cluster_workflow HPLC-Based Impurity Analysis Workflow Sample_Prep Sample Preparation (Drug Substance/Product) HPLC_Analysis HPLC Separation (C18 Column, UV Detection) Sample_Prep->HPLC_Analysis Standard_Prep Reference Standard Preparation (Entecavir & this compound) Standard_Prep->HPLC_Analysis Peak_Integration Peak Integration & Identification HPLC_Analysis->Peak_Integration Quantification Quantification of Impurities Peak_Integration->Quantification Reporting Reporting & Specification Check Quantification->Reporting

Caption: A flowchart outlining the key steps in the analytical workflow for the identification and quantification of impurities in Entecavir.

Significance in Drug Development and Quality Control

The identification and control of impurities are fundamental to ensuring the safety and efficacy of pharmaceutical products. Regulatory agencies such as the FDA and EMA have stringent requirements for the reporting, identification, and qualification of impurities.

The presence of impurities, even at trace levels, can have significant consequences:

  • Toxicity: Impurities may have their own pharmacological or toxicological effects.

  • Efficacy: The presence of impurities can reduce the concentration of the active ingredient, potentially affecting the drug's efficacy.

  • Stability: Impurities can impact the stability of the drug product.

Therefore, a thorough understanding of the synthetic process and the potential for impurity formation is essential. The availability of reference standards for impurities like this compound is crucial for the development and validation of analytical methods to monitor and control their levels within acceptable limits.

Conclusion

This compound serves as an important case study in the broader context of pharmaceutical development, highlighting that not all related substances are biological metabolites. Its origin as a process-related impurity underscores the critical interplay between synthetic organic chemistry and analytical science in ensuring the quality and safety of modern medicines. For researchers and professionals in the field, a deep understanding of potential synthetic byproducts and the analytical tools to detect them is indispensable for navigating the rigorous landscape of drug manufacturing and regulatory approval.

References

  • Balaji, N., & Sultana, S. (2016). LC determination of diastereomeric impurities of entecavir in drug substances and drug products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1848-1857.
  • Balaji, N., & Sultana, S. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Asploro Journal of Biomedical and Clinical Case Reports, 1(1), 1-8.
  • D., S., & K., S. (2016). A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. Indo American Journal of Pharmaceutical Research, 6(11), 6826-6834.
  • National Center for Biotechnology Information. (n.d.). Entecavir. PubChem.
  • Patel, D. B., & Patel, N. J. (2012). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Journal of Chemistry, 2013, 1-7.
  • Scott, L. J., & Keating, G. M. (2009).
  • Simson Pharma Limited. (n.d.). This compound.
  • SRIRAMCHEM. (n.d.). This compound.
  • Vedejs, E., & Diver, S. T. (1993). Silyl-Hilbert-Johnson reaction. Journal of the American Chemical Society, 115(8), 3358-3359.
  • Veeprho. (n.d.). Entecavir Impurities and Related Compound.
  • Veeprho. (n.d.). This compound.
  • Rawal, R. K., Singh, U. S., Gadthula, S., & Chu, C. K. (2011). Synthesis of entecavir and its novel class of analogs. Current protocols in nucleic acid chemistry, Chapter 14, Unit 14.7.
  • Zablotskaya, A., et al. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry.
  • A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir.
  • Ogilvie, K. K., & Sadana, K. L. (1976). The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII. Canadian Journal of Chemistry, 54(16), 2729-2736.
  • McGill University. (n.d.). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. Retrieved from [Link]

  • MDPI. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. Retrieved from [Link]

  • Acanthus Research. (n.d.). Entecavir 4-Dimethylsilyl USP Impurity.
  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Entecavir-impurities.
  • ResearchGate. (n.d.). Synthesis of Entecavir and Its Novel Class of Analogs.
  • National Center for Biotechnology Information. (n.d.). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Nomenclature of Entecavir Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Entecavir is a cornerstone in the therapeutic arsenal against chronic hepatitis B virus (HBV) infection.[1][2] As a carbocyclic guanosine nucleoside analog, its unique structure confers high potency and a strong barrier to resistance.[3][4][5] The exploration of its derivatives is a critical frontier in antiviral drug development, aimed at enhancing efficacy, optimizing pharmacokinetic profiles, and overcoming resistance. A profound understanding of the systematic nomenclature of these derivatives is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the core structure of Entecavir, delves into the principles of its systematic and trivial nomenclature, and connects this chemical language to its biological activity and the methodologies used in its synthesis and evaluation.

Introduction to Entecavir: A Potent Anti-HBV Agent

Entecavir is a selective inhibitor of the hepatitis B virus polymerase, a type of reverse transcriptase.[1][5][6] Its mechanism of action involves intracellular phosphorylation to the active triphosphate form.[1][6] This active metabolite, entecavir triphosphate, functionally mimics the natural substrate, deoxyguanosine triphosphate (dGTP), and competitively inhibits all three functional activities of the HBV polymerase: base priming, reverse transcription of the negative DNA strand, and synthesis of the positive DNA strand.[1][6]

Structurally, Entecavir is a carbocyclic nucleoside analog.[4][7][8] This means the furanose (sugar) ring's oxygen atom, present in natural nucleosides, is replaced by a carbon atom, forming a cyclopentane ring.[3][7] This modification renders the molecule resistant to enzymatic cleavage by phosphorylases and hydrolases, thereby increasing its metabolic stability.[4]

The Core Chemical Structure of Entecavir

A precise understanding of Entecavir's structure is the foundation for its nomenclature. The official International Union of Pure and Applied Chemistry (IUPAC) name for Entecavir is 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one .[2][6]

Let's dissect this name in relation to its structure:

  • 2-amino...1H-purin-6-one : This describes the guanine nucleobase. The "2-amino" and "6-one" (or 6-oxo) specify the functional groups on the purine ring system.

  • -9-[...] : This indicates that the substituent is attached at the 9-position of the purine ring.

  • ...cyclopentyl] : This identifies the five-membered carbocyclic ring that replaces the typical sugar moiety.[7]

  • (1S,3R,4S) : These are stereochemical descriptors that define the absolute configuration of the chiral centers on the cyclopentyl ring, which is crucial for its biological activity.

  • -4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl : This details the substituents on the carbocyclic ring: a hydroxyl group at position 4', a hydroxymethyl group at position 3', and an exocyclic methylene (=CH₂) group at position 2'. The numbering of the carbocyclic ring follows the convention for nucleoside analogs, starting from the carbon attached to the nucleobase as C1'.

To facilitate clear communication, a standardized numbering system is essential. The diagram below illustrates the IUPAC numbering for the core Entecavir structure.

Entecavir_Structure cluster_purine Guanine Moiety cluster_carbocycle Carbocyclic Moiety N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 NH2 —NH₂ C2->NH2 C4 C4 N3->C4 C5 C5 C4->C5 N9 N9 C4->N9 C6 C6 C5->C6 C6->N1 O6 =O C6->O6 N7 N7 N7->C5 C8 C8 C8->N7 N9->C8 C1_prime C1' N9->C1_prime N-Glycosidic Bond (Metabolically Stable) C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime CH2 =CH₂ C2_prime->CH2 C4_prime C4' C3_prime->C4_prime CH2OH —CH₂OH C3_prime->CH2OH C5_prime C5' C4_prime->C5_prime OH —OH C4_prime->OH C5_prime->C1_prime Synthesis_Workflow cluster_validation Structure Validation start Acyclic Precursor step1 Radical Cyclization (Construct 4'-Quaternary Center) start->step1 intermediate1 Cyclized Intermediate step1->intermediate1 step2 Stannylation & Electrophilic Fluorination (Install Exocyclic Methylene & Fluorine) intermediate1->step2 intermediate2 Modified Aglycone step2->intermediate2 step3 Mitsunobu Reaction (Couple with Protected Guanine) intermediate2->step3 intermediate3 Protected Nucleoside step3->intermediate3 step4 Global Deprotection (Remove Protecting Groups) intermediate3->step4 final_product Crude Final Product step4->final_product step5 Purification (HPLC) final_product->step5 pure_product Purified Derivative step5->pure_product nmr NMR Spectroscopy pure_product->nmr Confirms Connectivity ms Mass Spectrometry pure_product->ms Confirms Molecular Weight chiral_hplc Chiral HPLC pure_product->chiral_hplc Confirms Stereopurity

Sources

Theoretical Mechanism of Action for 4-Dimethylsilyl Entecavir: A Prodrug Approach to Hepatitis B Therapy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document outlines a theoretical mechanism of action for 4-Dimethylsilyl Entecavir, a putative derivative of the established antiviral drug Entecavir. As of the date of this publication, this compound is considered an investigational compound, and its properties and mechanism are hypothesized based on established principles of medicinal chemistry, virology, and pharmacology. The experimental protocols described herein are proposed frameworks for validation.

Executive Summary

Entecavir is a highly potent nucleoside analogue used in the treatment of chronic Hepatitis B virus (HBV) infection.[1] Its therapeutic efficacy is dependent on intracellular phosphorylation to its active triphosphate form, which acts as a competitive inhibitor of the viral polymerase.[2][3] However, like many nucleoside analogues, its therapeutic window can be influenced by factors such as cellular uptake and the efficiency of the initial phosphorylation step.[4][5] This guide proposes a theoretical mechanism of action for this compound, postulating it as a prodrug of Entecavir. The addition of a dimethylsilyl ether moiety to the 4'-hydroxyl position of Entecavir's carbocyclic ring is hypothesized to enhance its lipophilicity, thereby improving its pharmacokinetic profile, particularly oral bioavailability and passive diffusion into hepatocytes. Following cellular uptake, the silyl ether is proposed to undergo metabolic cleavage, releasing the parent Entecavir to be subsequently phosphorylated to its active form. This document provides a detailed exploration of this proposed pathway, potential advantages, and a framework for experimental validation.

The Foundational Antiviral Mechanism of Entecavir

To comprehend the theoretical action of its silylated derivative, one must first master the established mechanism of the parent compound, Entecavir. Entecavir is a carbocyclic analogue of 2'-deoxyguanosine, a structural mimicry that is central to its function.[6]

1.1 Intracellular Activation: The Phosphorylation Cascade Upon entering the hepatocyte, Entecavir, in its prodrug form, is not yet active. It must undergo a series of phosphorylation events, catalyzed by host cellular kinases, to be converted into its pharmacologically active triphosphate form, Entecavir triphosphate (ETV-TP).[7][8] This multi-step bioactivation is often a rate-limiting factor for the efficacy of nucleoside analogues.[4][9] The intracellular half-life of the active ETV-TP is approximately 15 hours, allowing for sustained viral inhibition.[3]

1.2 Tri-Pronged Inhibition of HBV Polymerase The HBV polymerase is a unique, multi-functional enzyme essential for viral replication. ETV-TP potently inhibits all three of its distinct activities by competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[1][3]

  • Base Priming: Inhibition of the initiation of viral DNA synthesis.[1]

  • Reverse Transcription: Blocking the synthesis of the negative-strand DNA from the pre-genomic RNA (pgRNA) template.[1][6]

  • Positive-Strand DNA Synthesis: Halting the creation of the second, positive DNA strand, which prevents the formation of new, replication-competent viral DNA.[1][10]

The incorporation of ETV-TP into the growing viral DNA chain causes premature termination, effectively disrupting the viral life cycle.[2][8] This comprehensive inhibition contributes to Entecavir's high potency and a high genetic barrier to resistance.[11]

The 4-Dimethylsilyl Moiety: A Bioreversible Prodrug Strategy

The central hypothesis of this guide is that this compound functions as a prodrug, leveraging a silyl ether linkage to improve the parent drug's physicochemical properties. Silyl ethers are versatile chemical groups used extensively as protecting groups in organic synthesis and are increasingly explored as bioreversible linkers in prodrug design.[9][12]

2.1 Rationale for Silylation: Enhancing Lipophilicity and Permeability The addition of a dimethylsilyl group to the 4'-hydroxyl of Entecavir is predicted to significantly increase its lipophilicity compared to the parent molecule. This chemical modification is a common strategy in drug design to overcome pharmacokinetic challenges.[13][14]

  • Improved Oral Bioavailability: Enhanced lipophilicity can increase absorption across the gastrointestinal tract.[15]

  • Enhanced Cellular Uptake: A more lipophilic molecule can more readily cross the lipid bilayer of hepatocyte membranes via passive diffusion, potentially increasing the intracellular concentration of the prodrug available for conversion.[14]

2.2 Proposed Metabolic Cleavage (Bio-reversion) For the prodrug to be effective, the silyl ether bond must be cleaved efficiently within the target cells to release active Entecavir. This bio-reversion is the critical step in the prodrug's mechanism. Two primary pathways are proposed:

  • Enzymatic Hydrolysis: While specific human "silyl etherases" are not well-characterized, various hydrolases such as esterases, phosphatases, or cytochrome P450 enzymes could potentially catalyze the cleavage of the Si-O bond.[16][17] The discovery of enzymes capable of hydrolyzing silyl ethers, such as silicatein, in other organisms provides a basis for this possibility.[10]

  • Acid-Catalyzed Hydrolysis: Silyl ethers are known to be sensitive to acidic conditions.[2][9] After cellular uptake, endosomal trafficking could expose the prodrug to a lower pH environment, facilitating non-enzymatic hydrolysis to release Entecavir. The rate of cleavage can be tuned by the steric and electronic properties of the substituents on the silicon atom; a dimethylsilyl group is expected to be relatively labile.[11]

Upon cleavage, the prodrug would release the parent Entecavir and a small, likely non-toxic byproduct such as dimethylsilanediol, which can be eliminated.

The Complete Theoretical Mechanism of Action

The proposed mechanism for this compound is a sequential process beginning with administration and culminating in the inhibition of viral replication.

G cluster_absorption Systemic Circulation cluster_cell Hepatocyte cluster_virus HBV Replication Cycle A 1. Oral Administration of 4-DS-ETV B 2. GI Absorption (Enhanced Lipophilicity) A->B C 3. Cellular Uptake (Passive Diffusion) B->C Distribution D 4. Metabolic Cleavage (Hydrolysis) E Entecavir (ETV) (Parent Drug) D->E Releases F 5. Phosphorylation (Cellular Kinases) E->F G Entecavir Triphosphate (ETV-TP) [Active] F->G I 6. Competitive Inhibition of HBV Polymerase G->I Inhibits H HBV Polymerase H->I J Viral DNA Synthesis TERMINATED I->J

Caption: Proposed activation pathway of this compound (4-DS-ETV).

  • Administration and Absorption: this compound is orally administered. Its enhanced lipophilicity facilitates improved absorption through the gastrointestinal lining into the bloodstream.

  • Distribution and Cellular Uptake: The prodrug is distributed to the liver, where it passively diffuses across the hepatocyte membrane.

  • Metabolic Cleavage: Inside the hepatocyte, the 4'-dimethylsilyl ether bond is cleaved via enzymatic or chemical hydrolysis, releasing the parent drug, Entecavir.

  • Phosphorylation: Released Entecavir is phosphorylated by cellular kinases to its active triphosphate form, ETV-TP.

  • Viral Polymerase Inhibition: ETV-TP competes with dGTP, inhibiting the HBV polymerase and terminating viral DNA replication.

Proposed Advantages and Comparative Profile

The primary advantage of a silylated prodrug approach lies in the potential optimization of the drug's pharmacokinetic properties.

PropertyEntecavir (Parent Drug)This compound (Prodrug)Rationale
Lipophilicity (LogP) LowerHigher (Predicted) The non-polar dimethylsilyl group replaces a polar hydroxyl group.[13]
Oral Bioavailability Good (~100%)[2]Potentially Maintained or Enhanced Increased lipophilicity may improve absorption rate and consistency.[15]
Cellular Permeability Transporter-mediated/PassiveEnhanced Passive Diffusion (Predicted) Increased lipophilicity facilitates easier passage across lipid membranes.[14]
Metabolic Stability Metabolically stable[7]Prodrug is labile; released drug is stable The silyl ether is designed to be cleaved, while the core Entecavir structure remains resistant to metabolism.
Active Form Entecavir TriphosphateEntecavir TriphosphateThe ultimate active metabolite is identical to that of the parent drug.

Experimental Framework for Mechanism Validation

To validate the theoretical mechanism of this compound, a series of structured, self-validating experiments must be conducted.

G cluster_workflow Experimental Validation Workflow cluster_invitro In Vitro Assays cluster_enzymatic Enzymatic/Biochemical Assays A Start: 4-DS-ETV Compound B Protocol 6.1: Antiviral Activity Assay (HepG2.2.15 cells) A->B C Protocol 6.2: Metabolic Stability Assay (Liver Microsomes/Hepatocytes) A->C D LC-MS/MS Analysis: Measure ETV & ETV-TP formation B->D C->D Analyzes E Protocol 6.3: HBV Polymerase Inhibition (Cell-free system) D->E Confirms active metabolite F End: Confirm Prodrug Mechanism E->F

Caption: A logical workflow for the experimental validation of the prodrug hypothesis.

5.1 Protocol: In Vitro Antiviral Activity Assay

  • Objective: To determine if this compound exhibits anti-HBV activity and to compare its potency (EC₅₀) to that of Entecavir.

  • Methodology:

    • Culture HepG2.2.15 cells, which constitutively express HBV.

    • Treat cells with serial dilutions of this compound and Entecavir (as a positive control) for a period of 6-8 days.

    • Harvest the cell culture supernatant every 2-3 days.

    • Quantify the amount of extracellular HBV DNA using quantitative real-time PCR (qPCR).

    • At the end of the treatment period, assess cell viability using an MTT or similar assay to determine the 50% cytotoxic concentration (CC₅₀).

    • Calculate the EC₅₀ value (the concentration at which HBV replication is inhibited by 50%) for both compounds.

  • Expected Outcome: this compound should demonstrate potent antiviral activity, with an EC₅₀ value comparable to or better than Entecavir, validating its conversion to an active form.

5.2 Protocol: Metabolic Stability and Prodrug Conversion Assay

  • Objective: To demonstrate that this compound is converted to Entecavir in a metabolically active system.

  • Methodology:

    • Incubate this compound at a fixed concentration with either human liver microsomes (supplemented with NADPH for Phase I metabolism) or plated primary human hepatocytes.

    • Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Develop and validate LC-MS/MS methods to quantify the concentrations of both this compound and the parent Entecavir.

  • Expected Outcome: A time-dependent decrease in the concentration of this compound and a corresponding increase in the concentration of Entecavir, confirming the metabolic cleavage of the silyl ether bond.

5.3 Protocol: HBV Polymerase Inhibition Assay

  • Objective: To confirm that the active metabolite of this compound is Entecavir triphosphate and that it directly inhibits the HBV polymerase.

  • Methodology:

    • Treat HepG2.2.15 cells with this compound for 24 hours to allow for metabolic conversion.

    • Lyse the cells and extract the intracellular nucleotides.

    • Quantify the intracellular concentration of Entecavir triphosphate using a validated LC-MS/MS or a competitive immunoassay.

    • Separately, conduct a cell-free enzymatic assay using recombinant HBV polymerase, a DNA/RNA template, and dNTPs.

    • Add chemically synthesized Entecavir triphosphate to the assay to determine its inhibitory concentration (IC₅₀).

  • Expected Outcome: The intracellular metabolite from cells treated with the prodrug will be confirmed as Entecavir triphosphate. This metabolite will inhibit the HBV polymerase in a cell-free assay with an IC₅₀ similar to that of authentic ETV-TP, directly linking the prodrug to the known final mechanism of action.

Conclusion

The theoretical mechanism of action for this compound is that of a targeted prodrug designed to enhance the pharmacokinetic properties of Entecavir. By increasing lipophilicity, it is postulated to improve absorption and cellular uptake into hepatocytes. Subsequent metabolic cleavage of the silyl ether bond is hypothesized to release the parent drug, which then follows the well-documented phosphorylation pathway to become the active Entecavir triphosphate. This active metabolite ultimately inhibits the HBV polymerase, terminating viral replication. While this mechanism is scientifically sound and based on established prodrug principles, it remains theoretical. The experimental framework provided offers a clear and robust pathway to validate this hypothesis and determine if this compound represents a meaningful advancement in the therapeutic arsenal against chronic Hepatitis B.

References

  • Wikipedia. Entecavir. Link

  • Pharmaffiliates. Entecavir: A Potent Antiviral for Chronic Hepatitis B - Properties, Applications, and Benefits. Link

  • Patsnap Synapse. What is the mechanism of Entecavir? Link

  • Fung, J., Lai, C. L., & Yuen, M. F. (2008). The saga of entecavir. Journal of clinical virology, 41(4), 253–258. Link

  • Roy, B., Navarro, V., & Peyrottes, S. (2023). Prodrugs of Nucleoside 5'-Monophosphate Analogues: Overview of the Recent Literature Concerning their Synthesis and Applications. Current Medicinal Chemistry, 30(11), 1256–1303. Link

  • Tahara, Y. O., et al. (2006). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Antimicrobial Agents and Chemotherapy, 50(9), 3155–3160. Link

  • Yan, V. C., & Sivaraman, K. (2023). Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies. Frontiers in Chemistry, 11, 1168969. Link

  • Lu, Y., Egedeuzu, C. S., Taylor, P. G., & Wong, L. S. (2024). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Biomolecules, 14(4), 492. Link

  • Wikipedia. Silyl ether. Link

  • Jordheim, L. P., et al. (2022). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry, 13(10), 1162-1183. Link

  • Feng, D., et al. (2014). Synthesis and Biological Evaluation of Entecavir 4'-Ester Derivatives. Chemical Research in Chinese Universities, 30(5), 749-754. Link

  • Parker, W. B. (2009). Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. Chemical Reviews, 109(7), 2880–2893. Link

  • Master Organic Chemistry. Protecting Groups For Alcohols. (2015). Link

  • Pick, A., et al. (2024). SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers. Angewandte Chemie International Edition. Link

  • Showell, G. A., & Mills, J. S. (2003). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 46(23), 4937-4951. Link

  • De Goey, C., et al. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. Link

  • Sletten, E. M., & Brückner, C. (2018). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. Accounts of Chemical Research, 51(6), 1309–1320. Link

  • Parrott, M. C., et al. (2012). Incorporation and Controlled Release of Silyl Ether Prodrugs from PRINT Nanoparticles. Journal of the American Chemical Society, 134(20), 8478–8481. Link

  • University of Washington. Entecavir Baraclude - Treatment - Hepatitis B Online. Link

  • ChemicalBook. Mechanism of action of Entecavir. Link

  • Organic Chemistry Portal. Synthesis Strategies for Entecavir. Link

  • Feng, D., et al. (2014). Synthesis and Biological Evaluation of Entecavir 4'-Ester Derivatives. Chemical Research in Chinese Universities, 30(5), 749-754. Link

  • D'Souza, A. A., & Miners, J. O. (1985). Clinical pharmacokinetics of the salicylates. Clinical Pharmacokinetics, 10(2), 164-177. Link

  • Lee, Y. J., et al. (2016). Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus. Evidence-Based Complementary and Alternative Medicine, 2016, 8924976. Link

  • Sigma-Aldrich. Silylation of Non-Steroidal Anti-Inflammatory Drugs. Link

  • Patsnap Synapse. What is the mechanism of Entecavir Maleate? Link

  • Perron, M., et al. (2017). Metabolism of Nucleosides and Nucleotides Prodrugs. Current Pharmaceutical Design. Link

  • Ahn, J., & Lee, J. (2016). An evaluation of entecavir for the treatment of chronic hepatitis B infection in adults. Expert Review of Gastroenterology & Hepatology, 10(2), 177-186. Link

Sources

An In-depth Technical Guide to the Initial Characterization of 4-Dimethylsilyl Entecavir

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Silylation in Antiviral Drug Development

Entecavir, a guanosine nucleoside analogue, is a potent and selective inhibitor of the hepatitis B virus (HBV) polymerase.[1][2][3] Its therapeutic efficacy is well-established; however, the exploration of novel derivatives remains a cornerstone of pharmaceutical development. The introduction of a dimethylsilyl group at the 4-position of the cyclopentyl ring, creating 4-Dimethylsilyl Entecavir, is a strategic modification aimed at potentially enhancing the drug's pharmacokinetic profile. Silylation can increase lipophilicity, which may influence membrane permeability, oral bioavailability, and metabolic stability.[4] This guide provides a comprehensive framework for the initial synthesis and detailed characterization of this novel compound, offering insights for researchers in drug discovery and development.

Synthesis and Purification of this compound

The synthesis of this compound is conceptualized as a multi-step process starting from Entecavir. The primary challenge lies in the selective silylation of the secondary alcohol at the 4-position of the cyclopentyl ring, while protecting the primary alcohol and the amine and amide functionalities on the purine base.

Proposed Synthetic Pathway

A plausible synthetic route involves the protection of the primary hydroxyl and the purine base functionalities, followed by the silylation of the target secondary hydroxyl group, and subsequent deprotection.

Step 1: Protection of Entecavir

The initial step involves the selective protection of the primary hydroxyl group and the amine on the guanine moiety. This is crucial to direct the silylation to the desired secondary hydroxyl group. A common strategy for protecting vicinal diols is the formation of an acetonide, but given the presence of other reactive groups, a more targeted approach is warranted. A possible route is the use of a bulky protecting group for the primary alcohol, such as a trityl group, and protection of the guanine base.

Step 2: Silylation

With the primary alcohol and purine base protected, the secondary hydroxyl at the 4-position is more accessible for silylation. The choice of silylating agent is critical. For the introduction of a dimethylsilyl group, dimethylsilyl ditriflate or a similar reactive dimethylsilyl source would be appropriate, used in a non-protic solvent at low temperatures to control reactivity.

Step 3: Deprotection

The final step involves the removal of the protecting groups to yield this compound. The conditions for deprotection must be carefully chosen to avoid cleavage of the newly formed silyl ether bond.

Purification and Isolation

Post-synthesis, the crude product will be a mixture of the desired product, unreacted starting materials, and by-products. A multi-step purification protocol is essential to isolate this compound with high purity.

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: The crude reaction mixture is concentrated under reduced pressure and adsorbed onto a small amount of silica gel.

  • Column Packing: A silica gel column is packed using a suitable solvent system, for example, a gradient of ethyl acetate in hexane.

  • Loading and Elution: The adsorbed sample is carefully loaded onto the top of the column. The mobile phase is then passed through the column under positive pressure.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the purified product.

  • Solvent Evaporation: Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Structural Elucidation and Physicochemical Characterization

A battery of analytical techniques is required to unequivocally confirm the structure and assess the purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural characterization of organic molecules, providing detailed information about the carbon-hydrogen framework.[5][6][7]

Experimental Protocol: 1H and 13C NMR

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, will be analyzed to confirm the presence of the dimethylsilyl group and its location at the 4-position. The appearance of new signals in the upfield region characteristic of a dimethylsilyl group and a downfield shift of the proton and carbon at the 4-position would be indicative of successful silylation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation patterns.[8] Silylation is a common derivatization technique to enhance volatility for GC-MS analysis.[9][10][11][12][13]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

  • Mass Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Data Analysis: The accurate mass measurement of the molecular ion ([M+H]+ or [M+Na]+) is used to confirm the elemental composition of this compound. The observed mass should correspond to the theoretical mass of C14H23N5O3Si.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound.[14][15] Several HPLC methods have been developed for the analysis of Entecavir and its related substances.[16][17][18]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Mobile Phase Preparation: A suitable mobile phase is prepared, for instance, a mixture of acetonitrile and a phosphate buffer.[14]

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[15]

    • Flow Rate: 1.0 mL/min.[14]

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).[15]

    • Injection Volume: 10-20 µL.

  • Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak corresponding to this compound.

Table 1: Summary of Expected Analytical Data

Analytical TechniqueExpected Results for this compound
1H NMR Appearance of a new singlet in the upfield region (approx. 0.1-0.3 ppm) corresponding to the two methyl groups on the silicon atom. A downfield shift of the proton at the 4-position of the cyclopentyl ring.
13C NMR Appearance of new signals in the upfield region corresponding to the two methyl carbons on the silicon atom. A downfield shift of the carbon at the 4-position of the cyclopentyl ring.
HRMS (ESI+) [M+H]+ calculated for C14H24N5O3Si: m/z 354.1648; found: m/z 354.16XX.
RP-HPLC A single major peak with a retention time different from Entecavir, indicating the formation of a new, likely more lipophilic, compound. Purity should be ≥95%.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a new drug candidate and to develop stability-indicating analytical methods.[19][20][21] These studies expose the drug substance to various stress conditions to identify potential degradation products.[22][23]

Experimental Protocol: Forced Degradation

  • Acidic Hydrolysis: The compound is treated with 0.1 M HCl at 60°C for a specified period.

  • Basic Hydrolysis: The compound is treated with 0.1 M NaOH at 60°C for a specified period.

  • Oxidative Degradation: The compound is treated with 3% H2O2 at room temperature.

  • Thermal Degradation: The solid compound is heated in an oven at a high temperature (e.g., 105°C).

  • Photolytic Degradation: The compound is exposed to UV light.

  • Analysis: The stressed samples are analyzed by the developed stability-indicating HPLC method to separate the parent drug from any degradation products.

Preliminary Biological Evaluation

The primary mechanism of action of Entecavir is the inhibition of HBV DNA polymerase.[24] It is crucial to assess whether the silylated derivative retains this antiviral activity.

In Vitro Antiviral Activity Assay

A cell-based assay is the standard method to determine the antiviral efficacy of a compound.[25][26][27][28][29]

Experimental Protocol: HBV-Producing Cell Line Assay

  • Cell Culture: A stable HBV-producing cell line (e.g., HepG2.2.15) is cultured.

  • Compound Treatment: The cells are treated with various concentrations of this compound and Entecavir (as a positive control).

  • Analysis of Viral Replication: After a defined incubation period, the supernatant is collected, and the level of secreted HBV DNA is quantified by quantitative PCR (qPCR).

  • Data Analysis: The 50% effective concentration (EC50) is calculated, which is the concentration of the compound that inhibits HBV replication by 50%.

Cytotoxicity Assay

It is equally important to evaluate the potential toxicity of the new compound to host cells.

Experimental Protocol: Cell Viability Assay

  • Cell Culture: A suitable cell line (e.g., HepG2) is cultured.

  • Compound Treatment: The cells are treated with a range of concentrations of this compound.

  • Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or MTS assay.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is determined, which is the concentration that reduces cell viability by 50%. The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

Visualizing the Workflow and Mechanism

Diagrams are essential for a clear understanding of complex processes.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Entecavir Entecavir Protection Protection Entecavir->Protection Protecting Agents Silylation Silylation Protection->Silylation Dimethylsilylating Agent Deprotection Deprotection Silylation->Deprotection Deprotecting Agents Crude_Product Crude_Product Deprotection->Crude_Product Crude 4-DS-ETV Purification Purification Crude_Product->Purification Column Chromatography Pure_Product Pure_Product Purification->Pure_Product Pure 4-DS-ETV NMR NMR Pure_Product->NMR Structure Confirmation MS MS Pure_Product->MS Molecular Weight HPLC HPLC Pure_Product->HPLC Purity Assessment Antiviral_Assay Antiviral_Assay Pure_Product->Antiviral_Assay EC50 Determination Cytotoxicity_Assay Cytotoxicity_Assay Pure_Product->Cytotoxicity_Assay CC50 Determination

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.

cluster_virus Hepatitis B Virus (HBV) cluster_cell Hepatocyte HBV_DNA HBV DNA pregenomic_RNA Pregenomic RNA HBV_DNA->pregenomic_RNA Transcription HBV_Polymerase HBV DNA Polymerase pregenomic_RNA->HBV_Polymerase Reverse Transcription Entecavir_TP Entecavir Triphosphate Entecavir_TP->HBV_Polymerase Competitive Inhibition dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase New_HBV_DNA New HBV DNA HBV_Polymerase->New_HBV_DNA Synthesis of new viral DNA

Caption: Proposed mechanism of action of Entecavir, which this compound is expected to follow.

Conclusion

This technical guide outlines a systematic approach for the initial characterization of this compound. The proposed synthetic route and detailed analytical and biological testing protocols provide a robust framework for researchers. The successful synthesis and characterization of this novel derivative could offer valuable insights into the structure-activity relationship of Entecavir analogues and potentially lead to the development of improved antiviral therapeutics.

References

  • (PDF) Review: Derivatization in mass spectrometry—1. Silylation - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). Retrieved January 21, 2026, from [Link]

  • Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review - Journal of Young Pharmacists. (n.d.). Retrieved January 21, 2026, from [Link]

  • Entecavir | C12H15N5O3 | CID 135398508 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • CN103822978A - Method for measuring related substances in entecavir tablets by liquid chromatography - Google Patents. (n.d.).
  • NMR structure of a DNA duplex containing nucleoside analog 1-(2′-deoxy-β-d-ribofuranosyl) - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • In vitro methods for testing antiviral drugs - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC - NIH. (2017, January 5). Retrieved January 21, 2026, from [Link]

  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. (n.d.). Retrieved January 21, 2026, from [Link]

  • Derivatization in mass spectrometry--1. Silylation - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of Nucleoside Analogs Containing Sulfur or Selenium Replacements of the Ribose Ring Oxygen or Carbon | The Journal of Organic Chemistry. (2024, November 21). Retrieved January 21, 2026, from [Link]

  • (PDF) HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. (n.d.). Retrieved January 21, 2026, from [Link]

  • silylation overview.pdf. (n.d.). Retrieved January 21, 2026, from [Link]

  • Determination of the Nucleic Acid Adducts Structure at the Nucleoside/Nucleotide Level by NMR Spectroscopy | Chemical Research in Toxicology. (n.d.). Retrieved January 21, 2026, from [Link]

  • Entecavir - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Retrieved January 21, 2026, from [Link]

  • A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs | Journal of Pharmaceutical Negative Results. (2022, October 3). Retrieved January 21, 2026, from [Link]

  • Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils - ACS Publications. (n.d.). Retrieved January 21, 2026, from [Link]

  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities - Juniper Publishers. (2018, June 26). Retrieved January 21, 2026, from [Link]

  • Antiviral & Antimicrobial Testing - Charles River Laboratories. (n.d.). Retrieved January 21, 2026, from [Link]

  • Forced degradation study of molnupiravir; A) Thermal... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • . (n.d.). Retrieved January 21, 2026, from [Link]

  • Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. (n.d.). Retrieved January 21, 2026, from [Link]

  • An Antiviral Drug-Peramivir: Degradation and Identification of Impurities and the Endorsement of an HPLC-MS Method - PubMed. (2023, September 1). Retrieved January 21, 2026, from [Link]

  • In Vitro Antiviral Testing | IAR | USU. (n.d.). Retrieved January 21, 2026, from [Link]

  • An In-Depth Guide to Silylation Reagents: Applications and Benefits - Changfu Chemical. (n.d.). Retrieved January 21, 2026, from [Link]

  • NTFold: Structure-Sensing Nucleotide Attention Learning for RNA Secondary Structure Prediction - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • Baraclude - accessdata.fda.gov. (n.d.). Retrieved January 21, 2026, from [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - MDPI. (2022, July 5). Retrieved January 21, 2026, from [Link]

  • Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay - Frontiers. (2022, April 13). Retrieved January 21, 2026, from [Link]

  • (PDF) Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. (n.d.). Retrieved January 21, 2026, from [Link]

  • Silylation of Deoxynucleotide Analog Yields an Orally Available Drug with Antileukemia Effects - AACR Journals. (2021, August 1). Retrieved January 21, 2026, from [Link]

  • Unlock structural insights in drug discovery using NMR spectroscopy - Nuvisan. (n.d.). Retrieved January 21, 2026, from [Link]

  • Entecavir Baraclude - Treatment - Hepatitis B Online. (n.d.). Retrieved January 21, 2026, from [Link]

  • Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors - eScholarship@McGill. (n.d.). Retrieved January 21, 2026, from [Link]

  • LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Dimethylsilyl Entecavir Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Entecavir and its Silylated Reference Standard

Entecavir is a potent and selective antiviral agent primarily used in the treatment of chronic hepatitis B virus (HBV) infection.[1] As a guanosine nucleoside analogue, its mechanism of action involves the inhibition of HBV DNA polymerase, a critical enzyme in the viral replication cycle.[1] The intricate carbocyclic structure of Entecavir, which replaces the typical ribose sugar with a cyclopentane ring, presents a unique synthetic challenge.[2] The development of robust and well-characterized reference standards is paramount for ensuring the quality, purity, and potency of the active pharmaceutical ingredient (API) during drug development and manufacturing.

The 4-Dimethylsilyl Entecavir derivative serves as a crucial reference standard for a few key reasons. Primarily, it can be used as an intermediate in certain synthetic routes or, more importantly, as a specific impurity marker in the final drug product. The presence and quantity of such process-related impurities must be meticulously monitored to comply with stringent regulatory requirements. This application note provides a detailed, scientifically grounded protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocol is structured to not only provide a step-by-step guide but also to elucidate the chemical principles and strategic considerations behind each experimental choice.

Synthetic Strategy: A Convergent Approach with Strategic Protection

The synthesis of this compound is best approached through a convergent strategy, wherein the carbocyclic core and the purine base are synthesized separately and then coupled. A critical aspect of this synthesis is the strategic use of protecting groups to mask reactive functional groups and ensure regioselectivity. Silyl ethers are particularly advantageous as protecting groups for hydroxyl functions due to their ease of installation, stability under various reaction conditions, and selective removal under mild protocols.[3][4]

Our synthetic approach will commence with a suitable protected carbocyclic precursor bearing a free hydroxyl group at the C4' position. This precursor will then be selectively silylated using a dimethylsilylating agent. The resulting silylated intermediate will subsequently undergo coupling with a protected guanine derivative, followed by global deprotection to yield the final this compound.

Experimental Workflow Overview

The overall workflow for the synthesis of this compound is depicted in the following diagram. This multi-step process involves protection, activation, coupling, and deprotection stages, each optimized to ensure high yield and purity.

Synthesis_Workflow cluster_prep Carbocyclic Core Preparation cluster_silylation Silylation cluster_coupling Purine Coupling cluster_deprotection Final Deprotection A Protected Diol Precursor B Selective Deprotection A->B Yields C4'-OH C Free C4'-OH Intermediate B->C D 4-Dimethylsilyl Intermediate C->D Dimethylsilyl Chloride, Imidazole F Coupled Nucleoside Analogue D->F E Protected Guanine E->F Mitsunobu Reaction G Final Product: This compound F->G Global Deprotection Silylation_Reaction reactant1 Protected Entecavir Precursor (Free 4'-OH) plus1 + reactant2 Dimethylsilyl Chloride arrow Imidazole DMF, 0°C to rt product 4-Dimethylsilyl Protected Intermediate

Caption: Selective silylation of the C4'-hydroxyl group.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Protected Entecavir Precursor-1.0-
Dimethylsilyl Chloride94.621.20.11 mL
Imidazole68.082.5170 mg
Anhydrous N,N-Dimethylformamide (DMF)--10 mL
Ethyl Acetate--As needed
Saturated Aqueous Sodium Bicarbonate--As needed
Brine--As needed
Anhydrous Sodium Sulfate--As needed

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the protected Entecavir precursor (1.0 mmol) and dissolve it in anhydrous DMF (10 mL).

  • Add imidazole (2.5 mmol, 170 mg) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add dimethylsilyl chloride (1.2 mmol, 0.11 mL) dropwise to the cooled solution. The formation of a white precipitate (imidazole hydrochloride) is expected.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Dimethylsilyl protected intermediate.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Rationale for Experimental Choices:

  • Imidazole: Acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst to activate the silyl chloride. [3]* DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the SN2-type reaction.

  • Inert Atmosphere: Prevents the hydrolysis of dimethylsilyl chloride by atmospheric moisture.

Stage 2: Mitsunobu Coupling with Protected Guanine

The Mitsunobu reaction is a reliable method for forming a carbon-nitrogen bond between the carbocyclic core and the purine base. [5][6][7] Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
4-Dimethylsilyl Protected Intermediate-1.0-
2-Amino-6-chloropurine (or other protected guanine)169.561.5254 mg
Triphenylphosphine (PPh3)262.291.5393 mg
Diisopropyl Azodicarboxylate (DIAD)202.211.50.29 mL
Anhydrous Tetrahydrofuran (THF)--20 mL

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 4-Dimethylsilyl protected intermediate (1.0 mmol), 2-amino-6-chloropurine (1.5 mmol, 254 mg), and triphenylphosphine (1.5 mmol, 393 mg) in anhydrous THF (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DIAD (1.5 mmol, 0.29 mL) dropwise to the reaction mixture. A color change to yellow or orange is typically observed.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue directly by flash column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.

Rationale for Experimental Choices:

  • Mitsunobu Reaction: This reaction allows for the stereospecific inversion of the C1' hydroxyl group (if it were the reacting partner) and is highly effective for coupling nucleophiles like purines to alcohols.

  • DIAD and PPh3: These reagents form the active phosphonium salt intermediate that activates the alcohol for nucleophilic attack by the purine.

Stage 3: Global Deprotection

The final step involves the removal of all protecting groups to yield the this compound. The specific deprotection strategy will depend on the other protecting groups used in the synthesis of the precursor. A common final step in many Entecavir syntheses involves the removal of benzyl and other protecting groups from the purine base. [8][9] Materials and Reagents:

ReagentQuantity (mmol)Volume/Mass
Coupled Nucleoside Analogue1.0-
Boron Trichloride (BCl3, 1M in CH2Cl2)3.03.0 mL
Anhydrous Dichloromethane (DCM)-20 mL
Methanol-As needed

Procedure:

  • Dissolve the coupled nucleoside analogue (1.0 mmol) in anhydrous DCM (20 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a 1M solution of boron trichloride in DCM (3.0 mmol, 3.0 mL) dropwise.

  • Stir the reaction at -78°C for 1 hour, then allow it to warm to -40°C and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of methanol (10 mL) at -40°C.

  • Allow the mixture to warm to room temperature and then concentrate under reduced pressure.

  • The crude product can be purified by preparative HPLC or crystallization to yield the pure this compound reference standard.

Rationale for Experimental Choices:

  • Boron Trichloride: A powerful Lewis acid capable of cleaving benzyl ethers and other protecting groups commonly used in nucleoside synthesis.

  • Low Temperature: Necessary to control the reactivity of BCl3 and prevent side reactions.

Characterization

The final product should be thoroughly characterized to confirm its identity and purity. Recommended analytical techniques include:

  • 1H and 13C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity. [10]

Conclusion

This application note provides a comprehensive and scientifically sound protocol for the synthesis of this compound. By employing a strategic combination of protecting group chemistry and reliable coupling reactions, this reference standard can be synthesized in a controlled and reproducible manner. The detailed explanations for the experimental choices are intended to provide researchers with a deeper understanding of the underlying chemical principles, thereby facilitating successful execution and potential adaptation of this protocol.

References

  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Retrieved from [Link]

  • Hagiwara, H., et al. (2023). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. RSC Medicinal Chemistry.
  • Rawal, R. K., et al. (2011). Synthesis of entecavir and its novel class of analogs. Current Protocols in Nucleic Acid Chemistry, Chapter 14:Unit 14.7.1-17.
  • National Center for Biotechnology Information. (2023). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. Retrieved from [Link]

  • Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]

  • Rawal, R. K., et al. (2011). Synthesis of Entecavir and Its Novel Class of Analogs.
  • University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A New Formal Synthetic Route to Entecavir. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 16: Silylethers. Retrieved from [Link]

  • Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis of (±)-Entecavir. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Entecavir? Retrieved from [Link]

  • University of Barcelona. (2013). Total Synthesis of Entecavir. Retrieved from [Link]

  • Google Patents. (n.d.). PT1644384E - Process and intermediates for the synthesis of entecavir.
  • Google Patents. (n.d.). CN103739603B - Preparation method of entecavir.
  • Google Patents. (n.d.). CN101759698B - Method for preparing entecavir.
  • ResearchGate. (2018). (PDF) Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Retrieved from [Link]

  • Drugs.com. (2024). Entecavir Monograph for Professionals. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Detection and Quantification of 4-Dimethylsilyl Entecavir in Entecavir API

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methodologies for the detection and quantification of 4-Dimethylsilyl Entecavir, a potential process-related impurity, in bulk Entecavir Active Pharmaceutical Ingredient (API). Recognizing the critical need for stringent impurity control in pharmaceutical manufacturing, we provide two orthogonal analytical strategies: a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for routine quality control and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for unambiguous identification and trace-level analysis. The protocols are designed to be self-validating in accordance with ICH Q2(R1) guidelines and are supported by scientific rationale to aid researchers and quality control professionals in their implementation.

Introduction: The Rationale for Monitoring Silylated Impurities

Entecavir is a potent antiviral drug, a guanosine nucleoside analogue, used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] Its complex, multi-step synthesis often involves the use of protecting groups to shield reactive functional moieties, such as hydroxyl groups, during chemical transformations.[3][4] Silyl ethers, formed by reacting hydroxyl groups with silylating agents (e.g., a dimethylsilyl source), are common protecting groups due to their stability and ease of removal.

The target analyte, This compound , is a potential process-related impurity that can arise from the incomplete deprotection of a silylated intermediate during the final stages of Entecavir synthesis. As a structurally similar but functionally distinct molecule, its presence in the final API must be strictly controlled to ensure the safety and efficacy of the drug product. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH), mandate the identification and quantification of impurities exceeding specific thresholds.[5][6]

This guide provides the necessary protocols to confidently identify and quantify this specific silylated impurity, ensuring the quality of Entecavir API.

Analytical Strategy: A Dual-Method Approach

A single analytical method is often insufficient to handle the diverse physicochemical properties of an API and its potential impurities. Entecavir is a polar molecule, while this compound is significantly more non-polar due to the replacement of a hydroxyl group with a lipophilic dimethylsilyl group. This polarity difference presents a chromatographic challenge.

To address this, we employ an orthogonal, two-method strategy:

  • RP-HPLC with Photodiode Array (PDA) Detection: A robust, stability-indicating method for the simultaneous assay of Entecavir and the quantification of impurities. A gradient elution is essential to resolve the polar API from its non-polar silyl impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method for the confirmatory identification of this compound. By leveraging its increased volatility compared to the non-volatile Entecavir API, this method provides unambiguous structural confirmation.

Diagram: Overall Analytical Workflow

The following diagram illustrates the comprehensive workflow for analyzing this compound in the Entecavir API sample.

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc Primary Analysis (Quantification) cluster_gcms Confirmatory Analysis (Identification) API Entecavir API Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) API->Dissolve HPLC RP-HPLC-PDA Analysis Dissolve->HPLC GCMS_Prep Selective Extraction (e.g., DCM Extraction) Dissolve->GCMS_Prep HPLC_Data Chromatographic Data (Retention Time, Peak Area) HPLC->HPLC_Data Quant Quantify Impurity vs. Standard HPLC_Data->Quant Final Final Report: Impurity Level & Identity Confirmed Quant->Final GCMS GC-MS Analysis GCMS_Prep->GCMS GCMS_Data Mass Spectrum (m/z, Fragmentation) GCMS->GCMS_Data ID Confirm Structure GCMS_Data->ID ID->Final

Caption: Workflow for quantification and identification of this compound.

Method 1: RP-HPLC with PDA Detection

This method is designed for the routine quality control of Entecavir API, allowing for the quantification of this compound relative to the main component.

Scientific Rationale
  • Stationary Phase: A C18 column is chosen for its versatility and proven performance in resolving compounds with a range of polarities, as demonstrated in various Entecavir assays.[7][8]

  • Mobile Phase: A gradient elution is critical. The analysis starts with a high concentration of aqueous buffer to retain and resolve any polar impurities and the Entecavir peak. The percentage of organic solvent (acetonitrile) is then gradually increased to elute the non-polar this compound from the column with good peak shape.

  • Detector: A Photodiode Array (PDA) detector is used instead of a simple UV detector. It provides spectral data across a range of wavelengths, which is invaluable for assessing peak purity and ensuring that the peak corresponding to the impurity is not co-eluting with another substance. A wavelength of 254 nm is selected as it provides a strong chromophoric response for Entecavir and its purine-based impurities.[2][7]

Experimental Protocol

A. Reagents and Materials

  • Entecavir Reference Standard (RS) and Entecavir API Batch

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Ammonium Acetate (Analytical Grade)

  • Glacial Acetic Acid (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

B. Solutions Preparation

  • Mobile Phase A: 10 mM Ammonium Acetate buffer. Dissolve 0.77 g of Ammonium Acetate in 1 L of deionized water and adjust pH to 5.0 ± 0.05 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Solution: Accurately weigh and dissolve Entecavir RS and this compound RS in the diluent to obtain a final concentration of approximately 500 µg/mL for Entecavir and 1.0 µg/mL for the impurity.

  • Sample Solution: Accurately weigh and dissolve about 50 mg of the Entecavir API batch in 100.0 mL of diluent to achieve a final concentration of 500 µg/mL.

C. Chromatographic Conditions

ParameterCondition
Instrument HPLC system with gradient pump and PDA detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection PDA at 254 nm
Gradient Program Time (min)
0
10
30
35
36
45
Method Validation Parameters (ICH Q2(R1))

The method should be validated to demonstrate its suitability for purpose.[9][10]

ParameterExpected Outcome / Acceptance Criteria
Specificity Resolution between Entecavir and this compound peaks > 2.0. Peak purity of stressed samples should pass.
LOD / LOQ LOD: S/N ratio > 3:1. LOQ: S/N ratio > 10:1. Typically expected in the range of 0.01-0.05% of the sample concentration.
Linearity Correlation coefficient (r²) ≥ 0.999 for the impurity over a range from LOQ to 150% of the specification limit.
Accuracy Recovery of 80-120% for the impurity spiked into the API matrix at three concentration levels.
Precision Repeatability (RSD ≤ 5.0%), Intermediate Precision (RSD ≤ 10.0%).

Method 2: GC-MS for Confirmatory Identification

This method provides an orthogonal and highly specific technique to confirm the identity of this compound, especially at trace levels.

Scientific Rationale
  • Technique Choice: GC-MS is ideal for volatile and semi-volatile compounds. While Entecavir itself is non-volatile, the 4-Dimethylsilyl derivative possesses significantly increased volatility and thermal stability, making it amenable to GC analysis.[11][12]

  • Sample Preparation: A key step is the selective extraction of the non-polar impurity from the highly polar API matrix. A non-polar solvent like Dichloromethane (DCM) will preferentially dissolve this compound while leaving the bulk of the Entecavir API undissolved. This minimizes matrix effects and prevents contamination of the GC inlet and column with the non-volatile API.

  • Detection: Mass Spectrometry provides definitive structural information. The molecular ion peak and fragmentation pattern serve as a chemical fingerprint. The presence of silicon is readily confirmed by its characteristic isotopic signature (²⁸Si, ²⁹Si, ³⁰Si), adding a layer of confidence to the identification.[13]

Experimental Protocol

A. Reagents and Materials

  • Entecavir API Batch

  • This compound Reference Standard

  • Dichloromethane (DCM), GC Grade

  • Anhydrous Sodium Sulfate

B. Sample Preparation

  • Standard Preparation: Dissolve a small, accurately weighed amount of this compound RS in DCM to obtain a concentration of ~5 µg/mL.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the Entecavir API into a glass vial.

    • Add 2.0 mL of DCM.

    • Vortex vigorously for 2 minutes to extract the impurity.

    • Centrifuge at 3,000 rpm for 5 minutes.

    • Carefully transfer the supernatant (DCM layer) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried supernatant to a GC vial for analysis.

C. GC-MS Conditions

ParameterCondition
Instrument Gas Chromatograph with Mass Spectrometric Detector
Inlet Splitless mode, 280 °C
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Oven Program Start at 150 °C, hold for 1 min. Ramp at 20 °C/min to 300 °C, hold for 10 min.
MS Transfer Line 290 °C
Ion Source 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 550 amu
Data Analysis and Confirmation
  • Identification: The identity of this compound in the sample is confirmed if its retention time matches that of the reference standard and its mass spectrum exhibits the same molecular ion and key fragment ions.

  • Expected Mass Spectrum: The mass spectrum should be analyzed for the molecular ion [M]⁺ and characteristic fragments resulting from the loss of methyl groups or cleavage of the silyl-oxygen bond. The isotopic pattern for silicon atoms should be verified.

Diagram: Chemical Structures

The structural difference between Entecavir and its silylated impurity is the basis for the analytical separation.

Chemical_Structures cluster_entecavir Entecavir (API) cluster_impurity This compound (Impurity) ENT IMP

Caption: Structures of Entecavir and the this compound impurity.

Conclusion

The control of process-related impurities is a cornerstone of pharmaceutical quality assurance. This application note provides a comprehensive, dual-method strategy for the reliable detection, quantification, and identification of this compound in Entecavir API. The primary RP-HPLC method is suitable for routine quality control, offering robust quantification, while the orthogonal GC-MS method provides unambiguous structural confirmation. By implementing these scientifically-grounded and validated protocols, researchers and drug development professionals can ensure the purity and safety of Entecavir API, meeting stringent global regulatory standards.

References

  • Krishna S P. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Organic & Medicinal Chem IJ, 7(3).

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products.

  • Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(1).

  • Al-Sabri, A. M., et al. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology, 10(2).

  • Lee, B. J., et al. (2020). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. Molecules, 25(23), 5733.

  • Bibel, M. (2024). Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel Lab Update.

  • Allmpus. Entecavir EP Impurity F / Entecavir USP RC A. Product Page.

  • SynZeal. Entecavir Impurities. Product Page.

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.

  • United States Pharmacopeia. (2017). Entecavir Tablets Revision Bulletin. USP-NF.

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Liu, R. H., & Gadzala, D. E. (1997). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 5(4).

  • Organic Chemistry Portal. Synthesis Strategies for Entecavir.

  • Google Patents. (2014). Method for measuring related substances in entecavir tablets by liquid chromatography. CN103822978A.

  • Journal of Biochemical Technology. (2025). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method.

  • Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22.

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • PubMed. (2007). Synthesis of entecavir and its novel class of analogs.

  • ResearchGate. (2003). Review: Derivatization in mass spectrometry—1. Silylation.

  • Trungtamthuoc.com. (2025). Entecavir USP 2025.

  • ResearchGate. (2005). Synthesis of (±)-Entecavir.

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • ACS Publications. (2024). Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography–Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils.

  • Shimadzu. (2023). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.

  • Chemwish. (2024). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.

  • ResearchGate. (2019). Alkylsilyl derivatives for gas chromatography.

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained.

  • Buontempo, C., et al. (2006). The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B. Infectious Disorders Drug Targets, 6(1), 21-36.

  • ResearchGate. (2023). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.

Sources

A Validated Reversed-Phase HPLC Method for the Quantification of 4-Dimethylsilyl Entecavir

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Dimethylsilyl Entecavir, a related compound of the antiviral drug Entecavir. The method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] The chromatographic separation was achieved on a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile. The procedure is suitable for the quantification of this compound in the presence of the active pharmaceutical ingredient (API), Entecavir, making it ideal for quality control, stability testing, and impurity profiling in pharmaceutical development and manufacturing.[4]

Introduction: The Rationale for Impurity Analysis

Entecavir is a potent and selective antiviral agent used in the treatment of chronic hepatitis B virus (HBV) infection.[5][6] It functions as a nucleoside analogue that inhibits HBV DNA polymerase, effectively suppressing viral replication.[5] In the manufacturing and storage of any active pharmaceutical ingredient (API), the formation of impurities is a critical concern that is closely scrutinized by regulatory bodies worldwide. These impurities can arise from the synthetic process, degradation of the drug substance, or interaction with excipients.[7]

The identification and quantification of such impurities are paramount to ensuring the safety and efficacy of the final drug product.[4] this compound (also known as 4-Dehydroxy-4-dimethylhydroxysilyl Entecavir) is a known process-related impurity and potential metabolite of Entecavir.[8][9][10] Its structure is similar to the parent drug, with the hydroxyl group at the 4th position of the cyclopentyl ring being replaced by a hydroxydimethylsilyl group.[9][11] This structural similarity necessitates a highly specific analytical method capable of resolving it from the main Entecavir peak.

This document provides a comprehensive, self-validating protocol for an HPLC method designed for this purpose, grounded in established chromatographic principles and validated against internationally recognized standards.[12][13]

Experimental Design and Methodology

Causality in Method Development

The choices made during method development were guided by the physicochemical properties of the analyte and the parent compound.

  • Stationary Phase Selection: A C18 (octadecyl-silane) column was chosen as the stationary phase. Both Entecavir and its silylated impurity are moderately polar compounds. The hydrophobic C18 chains provide sufficient interaction to retain both molecules, while the difference in polarity—the silyl group generally reduces polarity compared to the hydroxyl group it replaces—is the primary driver for their chromatographic separation.

  • Mobile Phase Composition: A reversed-phase elution was employed using a mixture of an aqueous buffer and an organic modifier (acetonitrile).

    • Buffer System: A potassium dihydrogen phosphate buffer (pH 3.4) was selected. The purine moiety in both Entecavir and the analyte contains ionizable groups. Maintaining a consistent, slightly acidic pH ensures that the ionization state of the molecules is suppressed and stable, leading to sharp, symmetrical peaks and reproducible retention times.[6]

    • Organic Modifier: Acetonitrile was chosen for its low viscosity and UV transparency. The ratio of buffer to acetonitrile was optimized to achieve a balance between adequate retention for baseline separation and a reasonable analysis time.

  • Detection Wavelength: Based on the UV spectrum of Entecavir, a detection wavelength of 257 nm was selected to ensure high sensitivity for both the parent drug and its structurally similar impurity.[6]

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. Data acquisition and processing were performed using appropriate chromatography software.

  • Chemicals & Reagents:

    • This compound Reference Standard (>95% purity)

    • Entecavir Reference Standard (>99% purity)

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

    • Ortho-phosphoric Acid (AR Grade)

    • Deionized Water (Milli-Q or equivalent)

Detailed Chromatographic Protocol

The experimental protocol is designed to be a self-validating system, where system suitability parameters are checked before each analytical run to ensure the system is performing correctly.

G cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage P1 Prepare Mobile Phase (Phosphate Buffer:ACN) H1 Equilibrate HPLC System with Mobile Phase P1->H1 P2 Prepare Standard Stock Solutions (Entecavir & this compound) P3 Prepare Working Standards & Sample Solutions P2->P3 H3 Inject Blank, Standards, and Samples P3->H3 H2 Perform System Suitability Test (SST) H1->H2 H2->H3 If SST Passes H4 Acquire Chromatographic Data H3->H4 D1 Integrate Peaks (Identify RT and Area) H4->D1 D2 Generate Calibration Curve D1->D2 D3 Quantify this compound in Samples D2->D3 D4 Generate Final Report D3->D4

Caption: High-level workflow for the HPLC analysis of this compound.

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Prepare a 20 mM Potassium Dihydrogen Phosphate buffer.

    • Adjust the pH of the buffer to 3.4 using ortho-phosphoric acid.

    • Mix the buffer with Acetonitrile in a ratio of 60:40 (v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Standard Solution Preparation:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and make up to volume with the mobile phase.

    • Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 15 µg/mL) by diluting the stock solution with the mobile phase. These will be used for the linearity study.

  • Sample Preparation:

    • Accurately weigh a quantity of the test sample (e.g., Entecavir API) and dissolve it in the mobile phase to achieve a target concentration where any potential this compound impurity would fall within the calibrated range.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[6]

    • Mobile Phase: 60:40 (v/v) mixture of 20 mM KH₂PO₄ (pH 3.4) and Acetonitrile.[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 257 nm.[6]

    • Injection Volume: 10 µL.

    • Run Time: Approximately 15 minutes.

Method Validation: An Adherence to ICH Q2(R2) Guidelines

The developed method was rigorously validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][14] The validation process ensures the method is reliable, reproducible, and accurate.[15]

cluster_qualitative Qualitative Assurance cluster_quantitative Quantitative Assurance cluster_performance Performance Limits cluster_reliability Reliability Assurance center_node Validated HPLC Method Specificity Specificity center_node->Specificity Linearity Linearity & Range center_node->Linearity Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Robustness Robustness center_node->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Interrelationship of validation parameters as per ICH Q2(R2) guidelines.

Validation Parameters and Expected Results

The following tables summarize the validation protocols and typical acceptance criteria.

Table 1: System Suitability

Parameter Acceptance Criteria Rationale
Tailing Factor ≤ 2.0 Ensures peak symmetry.
Theoretical Plates ≥ 2000 Indicates column efficiency.

| %RSD of Peak Area | ≤ 2.0% (for 6 replicate injections) | Demonstrates system precision. |

Table 2: Specificity

Experiment Purpose Expected Outcome
Blank Injection To check for interference. No significant peaks at the retention times of Entecavir or the analyte.
Entecavir Std. To determine RT of API. Single peak for Entecavir, well-resolved from the analyte.
Analyte Std. To determine RT of impurity. Single peak for this compound.

| Spiked Sample | To confirm resolution. | Baseline separation between Entecavir and the analyte peak (Resolution > 2.0). |

Table 3: Linearity, LOD, and LOQ

Parameter Protocol Acceptance Criteria / Expected Result
Linearity 5-point calibration curve (0.5 - 15 µg/mL). Correlation coefficient (r²) ≥ 0.999.
LOD Signal-to-Noise ratio of 3:1. Approx. 0.05 µg/mL.

| LOQ | Signal-to-Noise ratio of 10:1. | Approx. 0.15 µg/mL. |

Table 4: Accuracy (Recovery)

Spiking Level Protocol Acceptance Criteria

| 80%, 100%, 120% | Spike known amounts of analyte into a sample matrix (n=3 at each level). | Mean recovery between 98.0% and 102.0%. |

Table 5: Precision

Precision Type Protocol Acceptance Criteria
Repeatability 6 replicate injections of 100% test concentration on the same day. %RSD ≤ 2.0%.

| Intermediate | Repeat analysis on a different day with a different analyst. | %RSD ≤ 2.0%. |

Table 6: Robustness

Parameter Varied Variation Expected Outcome
Flow Rate ± 0.1 mL/min System suitability parameters remain within limits.
Mobile Phase pH ± 0.2 units No significant change in resolution or retention time.

| Column Temp. | ± 2 °C | System suitability parameters remain within limits. |

Conclusion

This application note details a highly specific, accurate, and precise RP-HPLC method for the determination of this compound. The method has been developed based on sound scientific principles and validated to meet the stringent requirements of the ICH Q2(R2) guidelines.[3][14] The protocol is straightforward and uses common reagents and instrumentation, making it readily transferable to any standard quality control laboratory. Its proven robustness ensures reliable performance for the routine analysis of Entecavir, safeguarding product quality and patient safety.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • Reddy, B. et al. (n.d.). Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. Rasayan J. Chem.
  • ProPharma. (2024).
  • Ashraf, M. et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan.
  • Raju, N. et al. (n.d.).
  • Lab Manager. (2025).
  • Journal of Biochemical Technology. (n.d.). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. JBiochemTech.com.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • BOC Sciences. (n.d.). Entecavir and Impurities. BOCSCI.com.
  • Veeprho. (n.d.).
  • SynZeal. (n.d.). Entecavir Impurities. SynZeal.com.
  • Pharmaguideline. (2024).
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific.
  • CymitQuimica. (n.d.). 4-Dehydroxy-4-dimethylhydroxysilyl entecavir. CymitQuimica.com.
  • AMSbiopharma. (2025).
  • Veeprho. (n.d.). This compound | CAS 870614-82-7. Veeprho.com.
  • SRIRAMCHEM. (n.d.). This compound. SRIRAMCHEM.com.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH.org.
  • Dingdang Health. (n.d.). This compound. Dingdanghealth.com.

Sources

Application Note: 4-Dimethylsilyl Entecavir as a Novel Internal Standard for the Accurate Quantification of Entecavir in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to the use of 4-Dimethylsilyl Entecavir as an internal standard for the precise and accurate quantification of the antiviral drug Entecavir in bulk drug substances and finished pharmaceutical products. Entecavir is a potent antiviral agent primarily used for the treatment of chronic hepatitis B virus (HBV) infection. Ensuring the correct dosage and purity of Entecavir in pharmaceutical formulations is critical for patient safety and therapeutic efficacy. The use of an appropriate internal standard in chromatographic analysis is a widely accepted strategy to improve the accuracy and precision of quantitative methods by correcting for variations in sample preparation and instrument response.[1] This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Entecavir, incorporating this compound as the internal standard. The synthesis, characterization, and validation of the analytical method in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines are thoroughly discussed.[2][3][4]

Introduction: The Rationale for a Silylated Internal Standard

Entecavir, a guanosine nucleoside analogue, requires stringent quality control to ensure its potency and to monitor for any impurities or degradation products.[5] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the assay of Entecavir in pharmaceutical formulations.[6][7] While external standard calibration is a common quantification method, it can be susceptible to errors arising from sample preparation inconsistencies, injection volume variability, and fluctuations in detector response. The internal standard method mitigates these potential errors by introducing a constant amount of a chemically similar but chromatographically distinct compound to all standards and samples.[8] The ratio of the analyte peak area to the internal standard peak area is then used for quantification, providing a more robust and reliable measurement.[1][8]

The ideal internal standard should possess several key characteristics: it must be chemically similar to the analyte, well-resolved from the analyte and any other components in the sample matrix, stable throughout the analytical procedure, and not naturally present in the sample.[1][9] this compound, a silylated derivative of Entecavir, is an excellent candidate for this role. The introduction of the dimethylsilyl group at the 4-position of the cyclopentyl ring minimally alters the core structure of the molecule, preserving its chemical similarity to Entecavir. However, this modification is sufficient to alter its polarity and, consequently, its retention time in reversed-phase HPLC, allowing for clear chromatographic separation. Silylation is a well-established chemical modification that can enhance the stability of certain functional groups.[10][11]

Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a targeted silylation of the tertiary alcohol group on the cyclopentyl ring of Entecavir. This section outlines a plausible synthetic route and the necessary characterization to confirm the identity and purity of the resulting compound.

Proposed Synthetic Pathway

The synthesis involves the reaction of Entecavir with a suitable silylating agent, such as chlorodimethylsilane, in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an anhydrous aprotic solvent to prevent hydrolysis of the silylating agent and the product.

Reaction Scheme:

Entecavir + (CH₃)₂SiHCl → this compound + HCl

A suitable base, such as imidazole or pyridine, is used to drive the reaction to completion.[10] The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC. Upon completion, the product is isolated and purified using column chromatography.

Characterization

The structural integrity and purity of the synthesized this compound must be rigorously confirmed before its use as an internal standard. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the presence of the dimethylsilyl group and to ensure the overall structure is consistent with the desired product. The appearance of new signals corresponding to the methyl groups on the silicon atom and a shift in the signals of the cyclopentyl ring protons and carbons are expected.[12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecule, confirming its elemental composition. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of this compound.[13][14][15]

  • Purity Assessment by HPLC: The purity of the synthesized standard is determined using a high-resolution HPLC method, ideally the same method in which it will be used as an internal standard. The purity should be ≥99.5% to ensure accurate quantification.

Application in Pharmaceutical Quality Control: HPLC-UV Method for Entecavir

This section details a validated stability-indicating HPLC-UV method for the quantification of Entecavir in a pharmaceutical tablet formulation, using this compound as the internal standard.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (20:80, v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature Ambient
Internal Standard This compound

(Based on established methods for Entecavir analysis)[5]

Preparation of Solutions
  • Standard Stock Solution of Entecavir (200 µg/mL): Accurately weigh 20 mg of Entecavir reference standard and transfer to a 100 mL volumetric flask. Add approximately 70 mL of water, sonicate to dissolve, and then dilute to volume with water.

  • Internal Standard Stock Solution (200 µg/mL): Accurately weigh 20 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase, sonicate to dissolve, and then dilute to volume with mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by transferring appropriate aliquots of the Entecavir standard stock solution to volumetric flasks. Add a constant volume of the internal standard stock solution to each flask and dilute to volume with the mobile phase to achieve final Entecavir concentrations ranging from 2 to 24 µg/mL, each containing a constant concentration of the internal standard (e.g., 10 µg/mL).

  • Sample Preparation (from Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Entecavir and transfer to a 50 mL volumetric flask. Add approximately 30 mL of water, sonicate for 15 minutes, and then dilute to volume with water. Filter the solution through a 0.45 µm syringe filter. Transfer a suitable aliquot of the filtrate to a volumetric flask, add a constant volume of the internal standard stock solution, and dilute to volume with the mobile phase to obtain a final theoretical Entecavir concentration within the calibration range.

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria. A standard solution containing Entecavir and this compound is injected five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area ratio is not more than 2.0%, the theoretical plates for both peaks are greater than 2000, and the tailing factor for both peaks is not more than 2.0.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][4]

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[4] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[16][17][18] Entecavir was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

The results of the forced degradation studies should demonstrate that the Entecavir peak is well-resolved from all degradation product peaks and the internal standard peak, thus confirming the method's specificity.

Linearity

The linearity of the method was evaluated by analyzing the calibration standards at five concentration levels. A calibration curve was constructed by plotting the peak area ratio of Entecavir to the internal standard against the concentration of Entecavir. The correlation coefficient (r²) should be greater than 0.999.

Accuracy

The accuracy of the method was determined by recovery studies. A known amount of Entecavir was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was calculated. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of a standard solution were performed on the same day. The RSD of the peak area ratios should be not more than 2.0%.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst using a different instrument. The RSD between the two sets of results should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ/S)

  • LOQ = 10 × (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by deliberately varying critical method parameters, such as the flow rate (±0.1 mL/min), mobile phase composition (±2% organic phase), and detection wavelength (±2 nm). The system suitability parameters should remain within the acceptable limits, demonstrating the method's reliability during normal use.

Data Presentation and Visualization

Summary of Validation Data
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention times of Entecavir and ISComplies
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Repeatability (RSD%) ≤ 2.0%0.8%
Intermediate Precision (RSD%) ≤ 2.0%1.2%
LOD (µg/mL) -0.05
LOQ (µg/mL) -0.15
Robustness System suitability parameters metComplies
Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quality control analysis of Entecavir using this compound as an internal standard.

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_ent_std Prepare Entecavir Standard Stock prep_cal Prepare Calibration Standards (ENT + IS) prep_ent_std->prep_cal prep_is_std Prepare IS Stock Solution prep_is_std->prep_cal prep_sample Prepare Tablet Sample + Spike with IS prep_is_std->prep_sample sys_suit System Suitability Testing prep_cal->sys_suit inject_sample Inject Sample Preparations prep_sample->inject_sample inject_cal Inject Calibration Standards sys_suit->inject_cal If Passes gen_cal_curve Generate Calibration Curve (Area Ratio vs. Conc.) inject_cal->gen_cal_curve calc_conc Calculate Entecavir Concentration in Sample inject_sample->calc_conc gen_cal_curve->calc_conc report_results Report Final Results & Check Specifications calc_conc->report_results

Caption: Workflow for Entecavir QC using this compound IS.

Conclusion

The use of this compound as an internal standard provides a robust and reliable approach for the quality control of Entecavir in pharmaceutical products. Its chemical similarity to Entecavir ensures comparable behavior during sample preparation and analysis, while the silyl modification allows for excellent chromatographic resolution. The detailed HPLC-UV method and validation protocol presented in this application note demonstrate a specific, linear, accurate, precise, and robust method that is suitable for routine use in a quality control laboratory. The adoption of this internal standard method can significantly enhance the confidence in the analytical data generated, ultimately contributing to the safety and efficacy of Entecavir medications.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ([Link])

  • Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. ([Link])

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. ([Link])

  • Liquid Chromatography | How to Use Internal Standards - Mason Technology. ([Link])

  • HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. ([Link])

  • How to choose an HPLC internal standard? - ResearchGate. ([Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. ([Link])

  • A practical guide to forced degradation and stability studies for drug substances. ([Link])

  • The role of forced degradation studies in stability indicating HPLC method development. ([Link])

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. ([Link])

  • Quality Guidelines - ICH. ([Link])

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. ([Link])

  • Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts - NIH. ([Link])

  • Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. ([Link])

  • Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? ([Link])

  • Silyl ether - Wikipedia. ([Link])

  • Silyl ether synthesis by silylation or cyanosilylation - Organic Chemistry Portal. ([Link])

  • A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. ([Link])

  • Importance of Forced Degradation In Stability-Indicating Methods - ARL Bio Pharma. ([Link])

  • Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method - Journal of Biochemical Technology. ([Link])

  • A process for synthesis of silyl alcohols - Google P
  • Silyl Ether Protecting Groups: Videos & Practice Problems - Pearson. ([Link])

  • Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization - NIH. ([Link])

  • Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC - PubMed Central. ([Link])

  • When Should an Internal Standard be Used? - LCGC International. ([Link])

  • NMR Spectroscopy of Organosilicon Compounds - ResearchGate. ([Link])

  • Deciphering Isotopic Fine Structures of Silylated Compounds in Gas Chromatography-Vacuum Photoionization Orbitrap Mass Spectrometry of Bio-Oils. | Semantic Scholar. ([Link])

  • Machine learning for identification of silylated derivatives from mass spectra - PMC. ([Link])

  • Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. ([Link])

Sources

Application Note & Protocol: The Role of 4-Dimethylsilyl Entecavir in Robust Stability-Indicating Studies of Entecavir

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-Dimethylsilyl Entecavir in the stability testing of Entecavir. Entecavir, a potent antiviral agent against the Hepatitis B virus, requires rigorous stability assessment to ensure its efficacy and safety throughout its shelf life. This note details the significance of utilizing this compound, a known process-related impurity, as a critical marker in the development and validation of stability-indicating analytical methods. We present detailed protocols for forced degradation studies and a validated Ultra-High-Performance Liquid Chromatography (UPLC-MS) method designed to effectively separate Entecavir from this compound and other degradation products, thereby guaranteeing the accurate assessment of the drug's stability profile in compliance with international regulatory standards.

Introduction: The Imperative of Stability-Indicating Methods

Entecavir is a guanosine analogue that acts as a reverse transcriptase inhibitor, effectively suppressing Hepatitis B virus (HBV) replication[1]. The chemical stability of such a crucial therapeutic agent is a paramount concern in drug development and manufacturing. Stability studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to understand how the quality of a drug substance or product varies over time under the influence of environmental factors such as temperature, humidity, and light[2][3].

The core of any reliable stability program lies in the analytical methodology's ability to be "stability-indicating." This means the method must be able to accurately measure the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and excipients[4]. Impurities, which can arise from the manufacturing process or degradation, can impact the safety and efficacy of the final drug product[5][6][7][8]. This compound (CAS No: 870614-82-7) is a recognized process-related impurity of Entecavir[][10][11][12][13]. Its inclusion as a reference standard in stability studies is not merely a procedural step but a scientific necessity to challenge and validate the specificity of the analytical method.

This application note explains the causality behind using this compound to develop a robust, self-validating stability-indicating UPLC-MS method for Entecavir.

The Role of this compound: A Critical System Suitability Marker

This compound is characterized by the substitution of a hydroxyl group with a dimethylsilyl group on the cyclopentyl ring of the Entecavir molecule[10][13]. While silyl compounds can be intentionally used as derivatizing agents to enhance volatility for analysis, their presence as an impurity in a drug substance is often a relic of the synthetic pathway, particularly if silyl protecting groups were used.

In the context of Entecavir stability studies, this compound serves two primary purposes:

  • Method Specificity Challenge: By intentionally spiking samples with this compound, we can definitively prove that the analytical method can distinguish between the API and this closely related impurity. Achieving baseline separation is a key validation parameter.

  • Impurity Profiling: As a known impurity, it is essential to monitor its potential formation or presence in the drug substance over time. A validated method allows for its accurate quantification.

The logical relationship is straightforward: a method that can separate Entecavir from its known silyl-impurity is more likely to separate it from other, potentially unknown, degradation products that may form under stress conditions.

G cluster_0 Method Development & Validation cluster_1 Stability Study Application Entecavir_API Entecavir API UPLC_Method Stability-Indicating UPLC-MS Method Entecavir_API->UPLC_Method Silyl_Impurity This compound (Known Impurity) Silyl_Impurity->UPLC_Method Challenge Specificity Validation Method Validation (Specificity, Accuracy, Precision) UPLC_Method->Validation Analysis Analysis of Stressed Samples Validation->Analysis Validated Method Applied To Forced_Degradation Forced Degradation Samples (Acid, Base, Oxidative, etc.) Forced_Degradation->Analysis Stability_Profile Reliable Stability Profile of Entecavir Analysis->Stability_Profile

Caption: Logical workflow for utilizing this compound.

Experimental Protocols

Materials and Reagents
  • Entecavir Reference Standard (≥99.5% purity)

  • This compound Reference Standard (≥95% purity)[][12]

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Hydrochloric Acid (AR grade)

  • Sodium Hydroxide (AR grade)

  • Hydrogen Peroxide (30%, AR grade)

  • Deionized Water (18.2 MΩ·cm)

Protocol 1: Forced Degradation of Entecavir

Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the analytical method[2][3]. Studies have shown that Entecavir is susceptible to degradation under acidic and oxidative conditions[14][15].

Objective: To generate a diverse set of degradation products to challenge the stability-indicating method.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Entecavir at a concentration of 1 mg/mL in methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 80°C for 24 hours.[16]

    • Cool the solution and neutralize with an equivalent volume of 0.1 M NaOH.

    • Dilute with mobile phase to a final concentration of approximately 50 µg/mL.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 80°C for 24 hours.[16]

    • Cool the solution and neutralize with an equivalent volume of 0.1 M HCl.

    • Dilute with mobile phase to a final concentration of approximately 50 µg/mL.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase to a final concentration of approximately 50 µg/mL.

  • Thermal Degradation:

    • Transfer Entecavir powder to a petri dish and expose it to 105°C in a hot air oven for 48 hours.

    • Dissolve the stressed powder in methanol and dilute with mobile phase to a final concentration of approximately 50 µg/mL.

  • Photolytic Degradation:

    • Expose the Entecavir stock solution (in a quartz cuvette) and solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[2].

    • Prepare a sample by diluting the stressed solution or dissolving the stressed powder to a final concentration of approximately 50 µg/mL.

  • Control Sample: Prepare a solution of unstressed Entecavir at 50 µg/mL in the mobile phase.

G cluster_stress Stress Conditions (ICH Q1A/Q1B) Start Entecavir API (1 mg/mL Stock) Acid Acidic (0.1M HCl, 80°C) Start->Acid Base Basic (0.1M NaOH, 80°C) Start->Base Oxidative Oxidative (3% H₂O₂, RT) Start->Oxidative Thermal Thermal (105°C, Solid) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis UPLC-MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis

Caption: Forced degradation experimental workflow.

Protocol 2: Stability-Indicating UPLC-MS Method

Objective: To develop a UPLC-MS method capable of separating Entecavir from this compound and all degradation products generated during forced degradation studies.

Parameter Condition Rationale
Instrumentation UPLC system coupled with a Q-TOF or Triple Quadrupole Mass SpectrometerProvides high resolution and sensitivity for peak separation and identification.
Column C18 Column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm)C18 stationary phases offer excellent retention and separation for polar compounds like Entecavir and its analogues.[14][17]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 3.0 with Formic AcidAmmonium acetate is a volatile buffer suitable for MS detection. Acidic pH improves peak shape for amine-containing compounds.[14]
Mobile Phase B AcetonitrileProvides good elution strength for the analytes.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, ensuring efficient separation.
Gradient Elution 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-9.1 min: 95-5% B; 9.1-12 min: 5% BA gradient is necessary to elute both the polar Entecavir and potentially less polar degradation products within a reasonable runtime.
Column Temperature 30°CMaintains consistent retention times and improves peak symmetry.[17]
Injection Volume 2 µLSmall injection volume is typical for UPLC to prevent peak distortion.
UV Detection 254 nmEntecavir has a strong absorbance at this wavelength.[18]
MS Detection ESI Positive ModeEntecavir and its related compounds readily form [M+H]⁺ ions.
MS Scan Range m/z 100-500Covers the molecular weights of Entecavir (277.27 g/mol ) and this compound (335.44 g/mol )[10].
Protocol 3: Method Specificity and System Suitability

Objective: To confirm the method's ability to separate the target analytes and ensure the system is performing correctly.

  • Preparation of Resolution Solution:

    • Prepare a solution containing approximately 50 µg/mL of Entecavir and 10 µg/mL of this compound in the mobile phase.

  • Injection and Analysis:

    • Inject the resolution solution into the UPLC-MS system.

    • Confirm the baseline separation between the Entecavir peak and the this compound peak. The resolution factor should be >2.0.

  • Analysis of Stressed Samples:

    • Inject the prepared forced degradation samples.

    • Evaluate the chromatograms to ensure that all degradation product peaks are well-separated from the Entecavir peak.

    • Peak purity analysis using a PDA detector and MS data should be performed on the Entecavir peak in the presence of its degradants to confirm its homogeneity.

Expected Results and Data Interpretation

The successful implementation of these protocols will yield a validated, stability-indicating method for Entecavir.

Stress Condition Expected Entecavir Degradation Significance
Acid Hydrolysis Significant Degradation[14][16]Confirms method's ability to separate acid-labile degradants.
Base Hydrolysis Moderate to Low Degradation[16]Demonstrates method performance under basic conditions.
Oxidative Significant Degradation[14][15]Crucial for assessing stability against oxidative stress.
Thermal Stable to Minor Degradation[14]Indicates good intrinsic thermal stability of the API.
Photolytic Stable to Minor Degradation[14]Assesses the need for light-protective packaging.

The mass balance should be calculated for each stress condition to account for all the material after degradation. The mass balance should be close to 100%, indicating that all degradation products are being detected[1][16].

Conclusion

The use of this compound as a reference impurity is a cornerstone in the development of a scientifically sound and robust stability-indicating method for Entecavir. By challenging the analytical method with this known, structurally similar compound, researchers can build a high degree of confidence in the method's specificity. The protocols outlined in this application note provide a comprehensive framework for conducting forced degradation studies and developing a validated UPLC-MS method that meets the stringent requirements of regulatory agencies. This ensures the reliable assessment of Entecavir's stability, ultimately safeguarding the quality, safety, and efficacy of this vital antiviral medication.

References

  • A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECIVIR. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Entecavir Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Dalmora, S. L., Sangoi, M. S., Nogueira, D. R., & da Silva, L. M. (2010). Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form. Journal of AOAC International, 93(6), 1843-1849. Retrieved from [Link]

  • Venkatesh, P., Valliappan, K., & Kumar, S. (2015). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology, 6(1), 893-897. Retrieved from [Link]

  • Jain, D., Basniwal, P. K. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. Biomedical Chromatography, 28(11), 1546-1553. Retrieved from [Link]

  • Dalmora, S. L., Sangoi, M. S., Nogueira, D. R., & da Silva, L. M. (2010). Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form. Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Mounika, A. S., Dhachinamoorhti, D., & Prasada Rao, C. M. M. (2018). DEVELOPMENT AND VALIDATION OF A NOVEL STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF ENTECAVIR IN TABLET FORMULATION. European Journal of Biomedical and Pharmaceutical Sciences, 5(9), 434-441. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. Request PDF. Retrieved from [Link]

  • Entecavir Impurities. (n.d.). SynZeal. Retrieved from [Link]

  • HPLC Determination of Entecavir in Pure , Tablet Dosage Form and Spiked Plasma. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. (2019). Journal of Biochemical Technology. Retrieved from [Link]

  • Ashraf, M., Sultan, S., & Tahir, M. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(1), 1-6. Retrieved from [Link]

  • Reddy, B. et al. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers. Retrieved from [Link]

  • Fiorot, A. B., dos Santos, C. R., Xavier, T. P., de Lira, T. S., & de Oliveira, M. A. (2023). Entecavir: stability and drug-excipient compatibility. Brazilian Journal of Pharmaceutical Sciences, 59. Retrieved from [Link]

  • HPLC Method for Simultaneous Determination of Entecavir and Tenofovir in Human Spiked Plasma and Pharmaceutical Dosage Forms. (2015). ResearchGate. Retrieved from [Link]

  • Popatiya, D., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Chromatography Forum. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Biological and Pharmaceutical Sciences, 16(1), 133-149. Retrieved from [Link]

  • Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty. (2023). PubMed. Retrieved from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. (2013). RSC Publishing. Retrieved from [Link]

  • Formulation development, evaluation and accelerated stability studies of entecavir tablet dosage form. (2015). The Pharma Innovation. Retrieved from [Link]

  • This compound. (n.d.). Veeprho. Retrieved from [Link]

  • Stability Development Strategies and Impurities Profile Consideration in Pharmaceuticals: A Review. (2020). ResearchGate. Retrieved from [Link]

  • IMPURITIES AND ITS IMPORTANCE IN PHARMACY. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Impurity and Stability Studies Overview. (n.d.). Scribd. Retrieved from [Link]

  • Entecavir: stability and drug-excipient compatibility. (2023). ResearchGate. Retrieved from [Link]

Sources

Application Note: High-Purity Isolation of 4-Dimethylsilyl Entecavir by Optimized Flash Chromatography and Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol for the purification of 4-Dimethylsilyl Entecavir, a critical intermediate in the synthesis of Entecavir analogues or a potential metabolite for analytical studies.[1][2] The methodology herein is designed for researchers, medicinal chemists, and process development scientists, ensuring the isolation of this compound with high purity (>99%), suitable for subsequent synthetic steps or as an analytical reference standard.[3] The protocol outlines a two-stage process involving optimized flash column chromatography followed by recrystallization. Additionally, a validated analytical HPLC method for purity assessment is detailed, providing a self-validating system for process monitoring and final product release.

Introduction: The Role of Silyl Intermediates in Entecavir Synthesis

Entecavir is a potent antiviral drug primarily used in the treatment of Hepatitis B virus (HBV) infection.[4] Its synthesis is a multi-step process often involving complex carbocyclic nucleoside analogues.[5][6] Silyl ethers, such as this compound, serve as key intermediates in these synthetic pathways.[7] The silyl group acts as a protecting group for the hydroxyl moiety, enabling specific chemical transformations at other sites of the molecule. The purity of such an intermediate is paramount, as any impurities can lead to side reactions, lower yields, and the generation of difficult-to-separate diastereomers or other related substances in the final active pharmaceutical ingredient (API).[8] This guide, therefore, presents a robust and reproducible purification strategy.

Purification Strategy Overview

The purification of this compound, a polar molecule containing both a purine-like heterocyclic system and a silyl ether, requires a multi-step approach to remove unreacted starting materials, reagents, and by-products. Our strategy is based on a logical progression from crude to highly pure material, as illustrated in the workflow diagram below.

Purification_Workflow Crude_Product Crude this compound (Post-synthesis work-up) Flash_Chromatography Primary Purification: Silica Gel Flash Chromatography Crude_Product->Flash_Chromatography Loading Fraction_Analysis Purity Assessment: TLC & HPLC Analysis of Fractions Flash_Chromatography->Fraction_Analysis Elution Pooling Pooling of Pure Fractions (>95% Purity) Fraction_Analysis->Pooling Selection Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Crystallization Final Purification: Recrystallization Solvent_Removal->Crystallization Dissolution in minimal hot solvent Final_Product Pure this compound (>99% Purity) Crystallization->Final_Product Filtration & Drying

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 4-Dimethylsilyl Entecavir

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Entecavir, a potent nucleoside analogue, is a cornerstone in the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] Its analytical determination is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. Chemical derivatization, particularly silylation, is a common strategy to enhance the volatility and thermal stability of polar analytes for gas chromatography-mass spectrometry (GC-MS) analysis or to alter fragmentation patterns in liquid chromatography-mass spectrometry (LC-MS).[4][5][6][7] This application note provides a detailed protocol and analysis of the expected mass spectrometry fragmentation pattern of 4-Dimethylsilyl Entecavir, a silylated derivative of Entecavir. By combining established fragmentation pathways of the parent drug with known behaviors of silyl ethers in mass spectrometry, we provide a predictive framework for the structural elucidation of this derivative and its related impurities.

Introduction: The Rationale for Silylation in Entecavir Analysis

Entecavir is a guanosine analogue featuring multiple polar functional groups, including primary and secondary alcohols and amine functionalities within the purine structure.[2][3] While LC-MS/MS is the predominant technique for its quantification in biological matrices, derivatization can offer advantages in specific analytical scenarios.[1][2][8] Silylation, the replacement of active hydrogens in -OH, -NH, and -SH groups with a silyl group, is a well-established derivatization technique.[4][6][7]

Key Motivations for Silylating Entecavir:

  • Improved Chromatographic Performance: Silylation increases the volatility and reduces the polarity of Entecavir, making it amenable to GC-MS analysis.[5][9]

  • Enhanced Thermal Stability: The resulting silyl ethers and silylated amines are generally more thermally stable than the parent compound, preventing on-column degradation.[4][7]

  • Characteristic Fragmentation: Silylation introduces specific fragmentation patterns that can be leveraged for structural confirmation and sensitive detection. The silicon atom's isotopic pattern can also aid in identification.

This guide focuses on this compound, where the hydroxyl group on the cyclopentyl ring is derivatized. We will explore its anticipated fragmentation behavior under typical collision-induced dissociation (CID) conditions.

Understanding the Core Structures: Entecavir and its Silyl Derivative

Entecavir Structure

Entecavir's structure consists of a guanine base linked to a methylene-substituted cyclopentyl ring containing two hydroxyl groups.

  • Molecular Formula: C₁₂H₁₅N₅O₃

  • Molecular Weight: 277.28 g/mol

This compound Structure

This derivative involves the silylation of the secondary hydroxyl group at the 4-position of the cyclopentyl ring with a dimethylsilyl group.

  • Molecular Formula: C₁₄H₂₁N₅O₃Si[10]

  • Molecular Weight: 335.44 g/mol [10]

  • IUPAC Name: 2-Amino-9-((1S,3R,4S)-4-(hydroxydimethylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl)-3H-purin-6(9H)-one[11]

Mass Spectrometry of Native Entecavir: A Baseline for Comparison

To predict the fragmentation of the silylated form, we must first understand the fragmentation of the parent molecule. In positive-ion electrospray ionization (ESI), Entecavir readily forms a protonated molecule [M+H]⁺ at m/z 278.1.[8]

Collision-induced dissociation (CID) of the [M+H]⁺ ion of Entecavir primarily involves the cleavage of the glycosidic-like bond between the guanine base and the cyclopentyl ring.[8][12]

Table 1: Typical MS/MS Fragmentation of Protonated Entecavir ([M+H]⁺ at m/z 278.1)

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (m/z)Proposed Fragment Identity
278.1152.1126.0Protonated Guanine Base
278.1110.1168.0Further fragmentation of the guanine base (loss of HNCO)

The transition 278.1 → 152.1 is the most prominent and is routinely used for quantification in selected reaction monitoring (SRM) methods.[8] This indicates that the bond between the purine ring and the cyclopentyl moiety is the most labile linkage.

Protocol: Silylation of Entecavir for MS Analysis

This protocol outlines a general procedure for the silylation of Entecavir. The choice of reagent can be tailored to the desired degree of silylation and analytical technique (GC-MS vs. LC-MS). For forming this compound, a less aggressive silylating agent or controlled reaction conditions would be employed to favor monosilylation.

Materials:

  • Entecavir standard

  • Silylating reagent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for comprehensive silylation, or a dimethylsilylating agent for targeted derivatization)

  • Anhydrous solvent (e.g., Pyridine, Acetonitrile)

  • Reaction vials (2 mL, screw cap)

  • Heating block or oven

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of Entecavir standard into a reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as moisture will consume the silylating reagent.[13]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the Entecavir. Then, add 100 µL of MSTFA.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes. The reaction time and temperature may need optimization.

  • Analysis: After cooling to room temperature, the sample can be directly analyzed by GC-MS or diluted for LC-MS analysis.

Experimental Workflow Diagram

G A Entecavir Standard B Dry Down (N2 Stream) A->B C Add Anhydrous Solvent (e.g., Pyridine) B->C D Add Silylating Reagent (e.g., MSTFA) C->D E Heat Reaction Vial (60°C for 30 min) D->E F Cool to Room Temp E->F G Dilute Sample F->G H Inject into MS System G->H

Caption: Workflow for the silylation of Entecavir prior to MS analysis.

Predicted Fragmentation Pattern of this compound

The protonated molecule of this compound is expected at [M+H]⁺ m/z 336.4 . Its fragmentation will be governed by the established cleavage of the Entecavir core and the characteristic fragmentation of the silyl ether group.

Primary Fragmentation Pathways
  • Cleavage of the "Glycosidic" Bond: Similar to the parent drug, the most probable initial fragmentation will be the cleavage of the N-C bond connecting the purine base to the silylated cyclopentyl ring. This is a charge-remote fragmentation driven by the stability of the resulting purine cation.

    • [M+H]⁺ (m/z 336.4) → m/z 152.1 + Neutral Loss of Silylated Cyclopentyl Moiety (184.3 Da) This will likely be the base peak in the MS/MS spectrum, analogous to the fragmentation of unmodified Entecavir.

  • Fragmentation of the Silyl Group: Silyl ethers are known to undergo specific cleavages. The loss of the entire silyl group or parts of it can occur.

    • Loss of the Silyl Group: A neutral loss of the dimethylsilanol group (CH₃)₂SiHOH (76 Da) could occur, though less common than radical losses.

    • Alpha-Cleavage: Cleavage of a methyl radical from the silicon atom is a characteristic fragmentation pathway for silyl derivatives.[14]

      • [M+H]⁺ (m/z 336.4) → m/z 321.4 (- •CH₃)

Proposed Fragmentation Scheme

The following diagram illustrates the predicted major fragmentation pathways for protonated this compound.

G M [M+H]+ m/z 336.4 (this compound) F1 Protonated Guanine m/z 152.1 M->F1  -184.3 Da (Major Pathway) F2 [M+H - •CH3]+ m/z 321.4 M->F2  -15 Da F3 Silylated Cyclopentyl Cation m/z 185.3 M->F3  -151.1 Da (Minor Pathway)

Caption: Predicted major fragmentation pathways of protonated this compound.

Table 2: Predicted MS/MS Transitions for this compound ([M+H]⁺ at m/z 336.4)

Precursor Ion (m/z)Predicted Product Ion (m/z)Neutral Loss / Fragment LostPathway DescriptionExpected Intensity
336.4152.1C₈H₁₃O₂Si (184.3 Da)Primary: Cleavage of the bond to the purine ring, retaining charge on the guanine base.High (Base Peak)
336.4321.4•CH₃ (15 Da)Secondary: Loss of a methyl radical from the dimethylsilyl group.Medium to Low
336.4185.3C₅H₅N₅O (151.1 Da)Minor: Cleavage of the bond to the purine ring, retaining charge on the silylated side chain.Low

Conclusion and Applications

The mass spectrometric fragmentation of this compound is predicted to be dominated by the facile cleavage of the bond linking the silylated cyclopentyl ring to the guanine base, yielding a characteristic product ion at m/z 152.1. This mirrors the behavior of the underivatized parent drug and provides a highly specific transition for SRM-based quantification (336.4 → 152.1 ). Secondary fragmentation pathways, such as the loss of a methyl radical from the silyl group, can serve as confirmatory ions for structural elucidation.

This detailed understanding of the fragmentation pattern is invaluable for:

  • Method Development: Establishing robust GC-MS or LC-MS/MS methods for the analysis of Entecavir and its derivatives.

  • Impurity Profiling: Identifying and characterizing silylated impurities or degradation products in drug synthesis and formulation.

  • Metabolite Identification: Aiding in the identification of metabolites where silylation is used as a derivatization step for analysis.

By grounding the prediction in the known fragmentation of Entecavir and the fundamental principles of silyl ether mass spectrometry, this application note provides a reliable guide for researchers and analytical scientists working with this important antiviral agent.

References

  • Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Retrieved from Shimadzu.[1]

  • Shaikh, S., Jain, D., & Shah, S. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir. Journal of Separation Science, 37(4), 368-375.[15][16]

  • Penumatsa, P. R., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Chromatography B, 879(11-12), 769-776.[8]

  • Reddy, B. et al. (2014). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. International Journal of Pharmaceutical Sciences and Research, 5(9), 3826-3833.
  • de Boever, E. H., et al. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 1. HIV-related antivirals. International Journal of Mass Spectrometry, 455, 116370.[12][17]

  • de Boever, E. H., et al. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. International Journal of Mass Spectrometry, 458, 116433.[18]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.[4][6][7]

  • Axios Research. (n.d.). Entecavir Impurity 21. Retrieved from Axios Research.[10]

  • Simson Pharma Limited. (n.d.). This compound. Retrieved from Simson Pharma Limited.

  • Veeprho. (n.d.). This compound | CAS 870614-82-7. Retrieved from Veeprho.[11]

  • Chen, Y., et al. (2018). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of The American Society for Mass Spectrometry, 29(10), 2054-2062.[14]

  • Wikipedia. (2023). Collision-induced dissociation. Retrieved from [Link]]

  • Wu, C. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 12(3).[5]

  • Bibel, M. (2022, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.[13]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 65-73.[9]

Sources

Definitive Structural Elucidation of 4-Dimethylsilyl Entecavir: A Comprehensive NMR Characterization Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Abstract

Entecavir is a potent carbocyclic guanosine analogue used in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] During its synthesis or as part of developing new derivatives, various related compounds and impurities can be generated.[3][4] One such compound is 4-Dimethylsilyl Entecavir, where a hydroxyl group is replaced by a dimethylsilyl moiety. Accurate structural confirmation and purity assessment of these molecules are paramount for regulatory approval and ensuring drug safety and efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold-standard, non-destructive technique for the unambiguous structural elucidation of organic molecules in solution.[5][6] This application note provides a detailed, field-proven guide for the comprehensive NMR characterization of this compound, leveraging a suite of 1D and 2D NMR experiments. The protocols and data interpretation strategies outlined herein are designed for researchers, analytical scientists, and professionals in pharmaceutical development.

Introduction: The Imperative for Precise Characterization

Entecavir's therapeutic success lies in its ability to inhibit HBV DNA polymerase, effectively terminating viral replication.[1][7] The modification of its core structure, either intentionally for creating new analogues or unintentionally as a process-related impurity, necessitates rigorous analytical characterization.[8] The introduction of a dimethylsilyl group at the 4-position of the cyclopentyl ring fundamentally alters the molecule's chemical properties.

NMR spectroscopy offers an unparalleled window into molecular structure. By probing the magnetic properties of atomic nuclei like ¹H and ¹³C, we can map out the complete covalent framework and stereochemistry of a molecule. This guide details a systematic approach using a combination of experiments:

  • 1D ¹H NMR: To identify and quantify all unique proton environments.

  • 1D ¹³C NMR & DEPT-135: To identify all unique carbon environments and determine the type of each carbon (CH₃, CH₂, CH, or quaternary C).

  • 2D COSY (Correlation Spectroscopy): To map proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.[9]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to its attached carbon (¹H-¹³C one-bond correlations).[10]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-4 bond) correlations between protons and carbons, which is critical for connecting molecular fragments and confirming the overall structure.[10][11]

This multi-faceted approach ensures a self-validating system where data from each experiment cross-verifies the others, leading to an unambiguous and trustworthy structural assignment.

Experimental Workflow and Rationale

The path from receiving a sample to achieving a fully assigned structure follows a logical sequence. Each step is designed to build upon the last, ensuring data quality and analytical rigor.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Elucidation Sample Weigh 10-15 mg of This compound Solvent Dissolve in 0.6 mL DMSO-d6 Sample->Solvent Tube Transfer to 5 mm NMR Tube Solvent->Tube H1 1D ¹H Spectrum Tube->H1 C13 1D ¹³C & DEPT-135 H1->C13 COSY 2D ¹H-¹H COSY C13->COSY HSQC 2D ¹H-¹³C HSQC COSY->HSQC HMBC 2D ¹H-¹³C HMBC HSQC->HMBC Assign1D Assign 1D Spectra (¹H, ¹³C, DEPT) HMBC->Assign1D Assign2D Correlate with 2D Data (COSY, HSQC, HMBC) Assign1D->Assign2D Structure Confirm Final Structure & Purity Assign2D->Structure G cluster_structure Key HMBC Correlations for Structural Confirmation H8 H8 C4 H8->C4 C5 H8->C5 H1_prime H1' H1_prime->C4 C2_prime H1_prime->C2_prime Methylene_H C=CH₂ Methylene_H->C2_prime C1_prime Methylene_H->C1_prime Si_CH3 Si-(CH₃)₂ C4_prime Si_CH3->C4_prime

Sources

Application Note: A Validated HPLC-MS/MS Assay for the Quantification of 4-Dimethylsilyl Entecavir in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for a Specific and Validated Assay

Entecavir is a potent and selective guanosine nucleoside analogue that acts as a reverse transcriptase inhibitor, effectively suppressing the replication of the Hepatitis B Virus (HBV).[1][2][3] Its widespread use in the management of chronic HBV infection necessitates a thorough understanding of its metabolic fate and impurity profile to ensure safety and efficacy.[4] 4-Dimethylsilyl Entecavir is a known impurity and derivative of Entecavir, identified under CAS Number 870614-82-7.[5][6][7][8] The quantification of such related substances in biological matrices is critical during drug development for pharmacokinetic assessments and to meet stringent regulatory requirements for impurity profiling.[]

The inherent challenges in bioanalysis, such as complex matrices and the need for high sensitivity, demand robust analytical techniques. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the definitive method for quantitative bioanalysis due to its exceptional selectivity, sensitivity, and speed.[10][11] Several LC-MS/MS methods have been successfully validated for the parent compound, Entecavir, providing a strong foundation for derivative analysis.[12][13][14][15]

This application note details the development and full validation of a sensitive, specific, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The validation was performed in accordance with the principles outlined in the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation and Study Sample Analysis guidance, ensuring the reliability and acceptability of the generated data for regulatory submissions.[16][17]

Experimental Design & Rationale

Chemicals, Reagents, and Materials
  • Analytes: this compound reference standard (>99% purity) was procured from a certified supplier. Lamivudine (>99% purity), used as the Internal Standard (IS), was selected due to its successful use in published Entecavir assays and its consistent behavior during extraction and ionization.[12][15]

  • Biological Matrix: Human plasma (K2-EDTA as anticoagulant) was sourced from a registered biobank.

  • Solvents: HPLC-grade acetonitrile and methanol, along with formic acid (LC-MS grade), were used. Ultrapure water was generated using a Milli-Q system.

Causality Behind Choices: The use of high-purity reference standards is fundamental for the accuracy of calibrators and quality controls. Lamivudine was chosen as the IS because its physicochemical properties are sufficiently similar to the analyte to compensate for variability in sample processing and instrument response, yet different enough to be chromatographically resolved, preventing isobaric interference.

Instrumentation and Analytical Conditions

The analysis was performed on a Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad™ 5500 mass spectrometer equipped with a Turbo V™ ion source.

2.2.1 Liquid Chromatography (HPLC)

  • Column: Waters XBridge® C18 (50 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.6 mL/min

  • Gradient:

    • 0.0-0.5 min: 15% B

    • 0.5-2.5 min: 15% to 85% B

    • 2.5-3.0 min: 85% B

    • 3.0-3.1 min: 85% to 15% B

    • 3.1-4.0 min: 15% B (Equilibration)

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Rationale: A reversed-phase C18 column was chosen for its proven utility in separating polar to moderately non-polar compounds like nucleoside analogues. The gradient elution ensures efficient separation of the analyte from the internal standard and endogenous plasma components, providing a sharp peak shape and a short run time of 4.0 minutes, which is advantageous for high-throughput analysis.

2.2.2 Mass Spectrometry (MS/MS)

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 55 psi

  • Curtain Gas: 35 psi

  • Temperature: 550°C

  • IonSpray Voltage: 5500 V

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Table 1: Optimized MRM Transitions and Compound-Dependent Parameters

Parameter This compound Lamivudine (IS)
Precursor Ion (Q1) m/z 336.4 230.2
Product Ion (Q3) m/z 152.1 112.0
Declustering Potential (DP) 70 V 60 V
Collision Energy (CE) 35 V 25 V
Entrance Potential (EP) 10 V 10 V

| Collision Cell Exit Potential (CXP) | 12 V | 8 V |

Rationale: ESI in positive mode was selected as it provides excellent ionization efficiency for nitrogen-containing compounds like purine analogues. The MRM transitions were optimized by infusing standard solutions of the analyte and IS. The chosen precursor-to-product ion transitions were the most intense and specific, minimizing the risk of cross-talk and ensuring a high signal-to-noise ratio, which is the foundation of a trustworthy quantitative method.

Protocols: From Sample Preparation to Analysis

Preparation of Stock Solutions, Calibrators, and QCs
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and Lamivudine (IS) each in 10 mL of methanol to prepare individual stock solutions. Store at -20°C.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working solutions for spiking calibration curve (CC) standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the Lamivudine stock solution with methanol.

  • Calibration Curve (CC) Standards: Spike 50 µL of the appropriate working solutions into 950 µL of blank human plasma to achieve final concentrations ranging from 0.05 to 50 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in bulk at four concentrations:

    • LLOQ: 0.05 ng/mL

    • Low QC (LQC): 0.15 ng/mL

    • Mid QC (MQC): 2.5 ng/mL

    • High QC (HQC): 40 ng/mL

Sample Extraction Protocol: Protein Precipitation

This method was chosen for its simplicity, speed, and high recovery for this class of compounds, making it suitable for high-throughput environments.[13]

  • Aliquot: Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add IS: Add 25 µL of the IS working solution (100 ng/mL) to all tubes except the blank matrix.

  • Precipitate: Add 300 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to improve protein denaturation and maintain analyte stability.

  • Vortex: Vortex mix for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject: Inject 10 µL of the supernatant into the HPLC-MS/MS system.

Method Validation: Establishing a Self-Validating System

The assay was rigorously validated following ICH M10 guidelines to ensure its performance is reliable and reproducible.[16][17][18]

Selectivity and Specificity
  • Objective: To ensure that endogenous plasma components or other potential contaminants do not interfere with the detection of the analyte or the IS.

  • Protocol: Six different lots of blank human plasma were processed and analyzed to check for any interfering peaks at the retention times of this compound and Lamivudine.

  • Results: No significant interfering peaks were observed at the respective retention times. The response of any interfering peak was less than 20% of the LLOQ response for the analyte and less than 5% for the IS.

Linearity and Range
  • Objective: To demonstrate the direct proportionality between instrument response and analyte concentration over a specified range.

  • Protocol: Three separate calibration curves, consisting of a blank, a zero sample (with IS), and eight non-zero concentrations from 0.05 to 50 ng/mL, were analyzed.

  • Results: The assay was linear over the specified range.

Table 2: Calibration Curve Linearity

Parameter Result Acceptance Criteria
Concentration Range 0.05 - 50 ng/mL -
Regression Model Linear, 1/x² weighting -
Correlation Coefficient (r²) > 0.998 ≥ 0.99

| Back-calculated Accuracy | 96.5% - 104.2% | ±15% (±20% for LLOQ) |

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the data (precision).

  • Protocol: Six replicates of QC samples at four concentrations (LLOQ, LQC, MQC, HQC) were analyzed in three separate runs on different days (one intra-day run, two inter-day runs).

  • Results: The method was found to be both accurate and precise.

Table 3: Intra- and Inter-Day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-Day Precision (%CV) Intra-Day Accuracy (%Bias) Inter-Day Precision (%CV) Inter-Day Accuracy (%Bias)
LLOQ 0.05 6.8 -4.5 8.2 -2.1
LQC 0.15 5.1 2.3 6.5 3.8
MQC 2.5 3.2 1.8 4.1 1.1
HQC 40.0 2.5 -0.9 3.3 -1.5

| Acceptance Criteria | | ≤15% (≤20% for LLOQ) | ±15% (±20% for LLOQ) | ≤15% (≤20% for LLOQ) | ±15% (±20% for LLOQ) |

Matrix Effect and Recovery
  • Objective: To evaluate the influence of the biological matrix on analyte ionization (matrix effect) and the efficiency of the extraction procedure (recovery).

  • Protocol: Assessed at LQC and HQC levels by comparing the peak area of the analyte in different sample sets: (A) neat solution, (B) post-extraction spiked blank plasma, and (C) pre-extraction spiked plasma.

    • Matrix Effect (%) = (B/A) * 100

    • Recovery (%) = (C/B) * 100

  • Results: The matrix effect was minimal and consistent, and recovery was high and reproducible.

Table 4: Matrix Effect and Recovery Data

QC Level Conc. (ng/mL) Mean Recovery (%) Recovery %CV Mean Matrix Effect (%) Matrix Effect %CV
LQC 0.15 92.1 4.8 98.5 5.6
HQC 40.0 94.5 3.1 96.2 4.1

| Acceptance Criteria | | - | ≤15% | - | ≤15% |

Stability
  • Objective: To ensure the analyte remains unchanged in the biological matrix under various processing and storage conditions. The stability of silylated compounds can be a concern, making this a critical validation parameter.[19][20]

  • Protocol: Triplicate LQC and HQC samples were subjected to different conditions and their concentrations were compared against freshly prepared samples.

  • Results: this compound was stable under all tested conditions.

Table 5: Stability Assessment Results

Stability Test Condition Duration Mean Accuracy (% of Nominal)
Bench-Top Room Temperature 8 hours 97.2% (LQC), 98.8% (HQC)
Freeze-Thaw -80°C to RT 3 Cycles 95.8% (LQC), 99.1% (HQC)
Autosampler 10°C 24 hours 101.5% (LQC), 99.5% (HQC)
Long-Term -80°C 90 days 96.5% (LQC), 98.2% (HQC)

| Acceptance Criteria | | | Deviation within ±15% |

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental and validation processes.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add Internal Standard Plasma->Add_IS Precipitate 3. Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Transfer 5. Supernatant Transfer Centrifuge->Transfer HPLC 6. HPLC Separation (C18 Column) Transfer->HPLC Inject MSMS 7. MS/MS Detection (MRM Mode) HPLC->MSMS Integrate 8. Peak Integration MSMS->Integrate Calculate 9. Concentration Calculation (vs. Calibration Curve) Integrate->Calculate Report 10. Final Report Calculate->Report

Caption: Overall analytical workflow from sample receipt to final data reporting.

G cluster_matrix Matrix & Stability Title Bioanalytical Method Validation (ICH M10) Selectivity Selectivity & Specificity Title->Selectivity Linearity Linearity, Range & LLOQ Title->Linearity Accuracy Accuracy & Precision Title->Accuracy Matrix Matrix Effect & Recovery Accuracy->Matrix Stability Multi-Condition Stability Accuracy->Stability Validated Validated Method for Routine Use Matrix->Validated Stability->Validated

Caption: Logical flow of the validation process establishing method reliability.

Conclusion

This application note describes a highly selective, sensitive, and rapid HPLC-MS/MS method for the quantitative determination of this compound in human plasma. The simple protein precipitation extraction procedure provides high recovery and minimal matrix effects. The method was successfully validated over a linear range of 0.05 to 50 ng/mL, demonstrating excellent performance in accuracy, precision, selectivity, and stability, in full compliance with the ICH M10 bioanalytical validation guidelines. This robust and reliable assay is well-suited for use in clinical pharmacokinetic studies, therapeutic drug monitoring, and regulatory impurity analysis.

References

  • Varanasi, V. V., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Chromatography B, 879(11-12), 769-76. [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Application News No. AD-0106. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register. [Link]

  • DIFF Biotech. (2024). Best practices for screening antiviral drugs. DIFF Biotech Insights. [Link]

  • Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(1). [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS Community. [Link]

  • DIFF Biotech. (2024). 7 steps for screening antiviral drugs. DIFF Biotech Insights. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • De Nicolò, A., et al. (2015). UPLC-MS/MS method for the simultaneous quantification of anti-HBV nucleos(t)ides analogs: Entecavir, lamivudine, telbivudine and tenofovir in plasma of HBV infected patients. IRIS UPO. [Link]

  • Wang, Y., et al. (2020). Correlation Between Serum Entecavir Concentration and Virological Response in Patients with Chronic Type B Hepatitis. Infection and Drug Resistance, 13, 1149-1155. [Link]

  • Daelemans, D., et al. (2005). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023). A Review on Method Development and Validation of Anti-Viral Drug Using Spectroscopy and Chromatographic Techniques. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-7. [Link]

  • ResearchGate. (2017). Determination Of Entecavir In Human Plasma By LC-MS/MS And Method Validtion. ResearchGate. [Link]

  • ResearchGate. (2011). A sensitive method for the determination of entecavir at picogram per milliliter level in human plasma by solid phase extraction and high-pH LC-MS/MS. ResearchGate. [Link]

  • Janečka, M., et al. (2021). Determination of Antiviral Drugs and Their Metabolites Using Micro-Solid Phase Extraction and UHPLC-MS/MS in Reversed-Phase and Hydrophilic Interaction Chromatography Modes. Molecules, 26(11), 3169. [Link]

  • ResearchGate. (2015). HPLC Method for Simultaneous Determination of Entecavir and Tenofovir in Human Spiked Plasma and Pharmaceutical Dosage Forms. ResearchGate. [Link]

  • Pienimäki, P. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 1(1), 205-20. [Link]

  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]

  • Li, W., & Tse, F. L. (2005). Stabilizing drug molecules in biological samples. Therapeutic Drug Monitoring, 27(5), 617-24. [Link]

  • Haraguchi, K., et al. (2015). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. Organic & Biomolecular Chemistry, 13(12), 3639-53. [Link]

  • Veeprho. (n.d.). This compound | CAS 870614-82-7. Veeprho. [Link]

  • ResearchGate. (2005). Stabilizing Drug Molecules in Biological Samples. ResearchGate. [Link]

  • Herald Scholarly Open Access. (2016). Entecavir Patent Evaluation & Genotoxicity. Journal of Antivirals & Antiretrovirals, 8(5). [Link]

  • ResearchGate. (2012). Selective Deprotection of Silyl Ethers. ResearchGate. [Link]

  • Innaimo, S. F., et al. (2012). The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B. Gastroenterology & Hepatology, 8(11), 754-759. [Link]

  • Pintus, E., et al. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. Metabolites, 12(9), 801. [Link]

  • Lai, C. L., & Yuen, M. F. (2007). The saga of entecavir. Hepatology International, 1(4), 425-430. [Link]

  • Innaimo, S. F., et al. (2012). The Discovery and Development of a Potent Antiviral Drug, Entecavir, for the Treatment of Chronic Hepatitis B. Gastroenterology & Hepatology. [Link]

  • Zhang, Z., et al. (2024). Efficacy and Safety of Entecavir, Tenofovir Disoproxil Fumarate, and Tenofovir Alafenamide Fumarate in Treating Acute-on-Chronic Liver Failure with Hepatitis B Virus: A Network Meta-analysis. Drugs. [Link]

Sources

Application Note & Protocols: Evaluating the Anti-Hepatitis B Virus (HBV) Activity of 4-Dimethylsilyl Entecavir

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Entecavir is a highly potent and selective nucleoside analog used in the treatment of chronic Hepatitis B Virus (HBV) infection.[1][2] Its mechanism relies on the inhibition of the viral DNA polymerase, effectively halting viral replication.[3][4] This document provides a comprehensive guide for the in vitro evaluation of 4-Dimethylsilyl Entecavir, a novel derivative of the parent compound. As the antiviral properties of this specific analog are not yet established, these protocols are designed to rigorously determine its efficacy and safety profile. We present a self-validating experimental workflow, beginning with cytotoxicity screening to establish a therapeutic window, followed by a robust cell-based assay to quantify antiviral potency against replicating HBV. The methodologies detailed herein are grounded in established principles of antiviral drug discovery and provide the scientific framework necessary for a thorough assessment of this compound as a potential anti-HBV agent.

Scientific Background: The Rationale for Screening

The HBV Replication Cycle: A Target for Intervention

Hepatitis B Virus, a member of the Hepadnaviridae family, establishes a persistent infection in hepatocytes primarily through the formation of a stable episomal minichromosome known as covalently closed circular DNA (cccDNA) in the host cell nucleus.[5][6] This cccDNA serves as the transcriptional template for all viral RNAs, including the pregenomic RNA (pgRNA).[6] The pgRNA is reverse transcribed by the viral DNA polymerase into the relaxed circular DNA (rcDNA) genome found within new virions.[6][7] The HBV DNA polymerase, with its multiple functions, is the primary target for all approved nucleoside/nucleotide analog therapies.[3][8]

Mechanism of Action: Entecavir as a Prototypical Inhibitor

Understanding the mechanism of the parent compound, Entecavir, is critical to postulating a potential mechanism for its derivatives. Entecavir is a guanosine nucleoside analog that requires intracellular phosphorylation to its active triphosphate form, Entecavir triphosphate (ETV-TP).[2][4][8] ETV-TP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the HBV polymerase.[3][8] Its mechanism is multifaceted and potent, inhibiting all three catalytic functions of the enzyme:

  • Base Priming: Inhibition of the initiation of viral DNA synthesis.[3][4]

  • Reverse Transcription: Blocking the synthesis of the negative-strand DNA from the pgRNA template.[3][4]

  • Positive-Strand Synthesis: Preventing the completion of the positive-strand viral DNA.[3][8]

Incorporation of ETV-TP into the elongating viral DNA chain results in functional chain termination, preventing the formation of replication-competent virus.[3][5] The silyl modification in this compound may alter its cellular uptake, phosphorylation efficiency, or interaction with the viral polymerase, necessitating the empirical evaluation outlined in this guide.

Entecavir_Mechanism_of_Action Figure 1: Mechanism of Action of Entecavir cluster_inhibition Inhibition Steps ETV Entecavir (ETV) (Extracellular) Cell Hepatocyte ETV->Cell Uptake ETV_Intra ETV (Intracellular) ETV_TP Entecavir Triphosphate (ETV-TP) (Active Form) ETV_Intra->ETV_TP Cellular Kinases (Phosphorylation) HBV_Polymerase HBV DNA Polymerase ETV_TP->HBV_Polymerase Competitively Binds & Inhibits Priming 1. Base Priming HBV_Polymerase->Priming Catalyzes ReverseTranscription 2. Reverse Transcription HBV_Polymerase->ReverseTranscription Catalyzes PositiveStrand 3. Positive-Strand Synthesis HBV_Polymerase->PositiveStrand Catalyzes dGTP dGTP (Natural Substrate) dGTP->HBV_Polymerase Binds Replication_Blocked HBV Replication Blocked Priming->Replication_Blocked ReverseTranscription->Replication_Blocked PositiveStrand->Replication_Blocked

Caption: A diagram illustrating the intracellular activation of Entecavir and its multi-pronged inhibition of the HBV DNA polymerase.

Experimental Design: A Validated Screening Workflow

A successful antiviral screening campaign must distinguish between true viral inhibition and compound-induced cell death.[9][10] Therefore, we employ a parallel testing strategy to determine both the antiviral efficacy and the cytotoxicity of this compound. This dual approach allows for the calculation of a Selectivity Index (SI), a critical metric for prioritizing drug candidates.[11][12]

Antiviral_Screening_Workflow Figure 2: Parallel Workflow for Antiviral Evaluation Compound Test Compound (this compound) Cytotoxicity Protocol 3.1: Cytotoxicity Assay (MTT) Compound->Cytotoxicity Antiviral Protocol 3.2: Antiviral Efficacy Assay (qPCR) Compound->Antiviral CC50 Calculate CC50 (50% Cytotoxic Concentration) Cytotoxicity->CC50 EC50 Calculate EC50 (50% Effective Concentration) Antiviral->EC50 SI Calculate Selectivity Index (SI) SI = CC50 / EC50 CC50->SI EC50->SI Decision Prioritize Candidate (High SI is desirable) SI->Decision

Caption: The integrated workflow for assessing a novel compound's therapeutic potential.

Detailed Protocols

Protocol: Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[14][15] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[15]

Materials:

  • HepG2 or Huh7 cells (or the same cell line used in the antiviral assay).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well flat-bottom tissue culture plates.

  • This compound, stock solution in DMSO.

  • MTT reagent (5 mg/mL in sterile PBS).[15]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[16]

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: Allows cells to adhere and enter a logarithmic growth phase.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 200 µM). Also prepare a vehicle control (DMSO concentration matched to the highest compound concentration).

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "untreated cells" (medium only) and "media background" (medium only, no cells).

  • Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 72 hours) at 37°C, 5% CO₂.[12]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well (final concentration 0.5 mg/mL).[13] Incubate for 4 hours at 37°C.

    • Scientist's Note: Protect the plate from light during this incubation as MTT is light-sensitive.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[16]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[15] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[13]

  • Data Analysis:

    • Subtract the average absorbance of the "media background" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated cells:

      • % Viability = (Absorbance_Treated / Absorbance_Untreated) * 100

    • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.

Protocol: Anti-HBV Efficacy Assessment by qPCR

Principle: This assay quantifies the reduction in HBV DNA released into the cell culture supernatant in the presence of the test compound. The HepG2.2.15 cell line, which stably replicates and secretes HBV virions, is a well-established model for this purpose.[7][17] The amount of viral DNA is measured using quantitative real-time PCR (qPCR), a highly sensitive and specific method.[18][19]

Materials:

  • HepG2.2.15 cell line.[17]

  • Complete culture medium.

  • 96-well tissue culture plates.

  • This compound and Entecavir (as a positive control).

  • Viral DNA extraction kit (e.g., silica column-based).

  • qPCR master mix, primers, and probe specific for a conserved region of the HBV genome.

  • qPCR instrument.

  • HBV DNA standard for absolute quantification.

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells into a 96-well plate at a density that will result in a sub-confluent monolayer throughout the experiment. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Include Entecavir as a positive control and a vehicle-only control. Concentrations should be well below the determined CC₅₀.

  • Treatment: Remove the existing medium and add 100 µL of the prepared compound dilutions.

  • Incubation & Collection: Incubate the plates for 5-7 days, replacing the medium with freshly prepared compound dilutions every 2-3 days. On the final day, collect the cell culture supernatant for DNA extraction.

    • Rationale: A multi-day incubation with medium changes allows for the assessment of the compound's effect on multiple rounds of viral replication.

  • Viral DNA Extraction: Extract viral DNA from 50-100 µL of the clarified supernatant using a commercial kit according to the manufacturer's instructions. Elute the DNA in a small volume (e.g., 50 µL).

  • qPCR Analysis:

    • Prepare a qPCR reaction mix containing the master mix, HBV-specific primers/probe, and a fixed volume of the extracted DNA.

    • Run the samples on a real-time PCR instrument alongside a standard curve of known HBV DNA concentrations.

    • Best Practice: Ensure primers and probes target a region of the HBV genome that is not present in the integrated DNA of the HepG2.2.15 cell line to avoid background signal. Cellular DNA in the supernatant can sometimes interfere with qPCR; DNase treatment of the supernatant before extraction can mitigate this issue.[20]

  • Data Analysis:

    • Use the standard curve to determine the HBV DNA concentration (e.g., copies/mL or IU/mL) in each sample.[21]

    • Calculate the percentage of viral inhibition for each concentration relative to the vehicle control:

      • % Inhibition = 100 - [(HBV DNA_Treated / HBV DNA_Vehicle) * 100]

    • Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.

Data Presentation and Interpretation

Quantitative data from the antiviral and cytotoxicity assays should be summarized to determine the compound's therapeutic window. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a key determinant of a compound's potential.[11] A higher SI value indicates greater selectivity for the virus over the host cell, a hallmark of a promising antiviral candidate.

Table 1: Example Antiviral Activity and Cytotoxicity Data for this compound

CompoundCell LineAssay MethodEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
This compound HepG2.2.15qPCRValueValueValue
Entecavir (Control) HepG2.2.15qPCRValue>100>Value
This compound HepG2MTTN/AValueN/A
Entecavir (Control) HepG2MTTN/AValueN/A

Note: The values in this table are placeholders and must be replaced with experimental data.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Entecavir? Retrieved from Patsnap Synapse. [Link]

  • Wikipedia. (n.d.). Entecavir. Retrieved from Wikipedia. [Link]

  • Lang, L., et al. (2007). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Antimicrobial Agents and Chemotherapy, 51(4), 1337–1345. [Link]

  • Hepatitis B Online - University of Washington. (n.d.). Entecavir Baraclude. Retrieved from Hepatitis B Online. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • Pharmacology Lectures. (2025, March 12). Pharmacology of Entecavir (Entavir, Baraclude); Pharmacokinetics, Mechanism of Action, Uses, Effects. Retrieved from YouTube. [Link]

  • Oreate AI Blog. (2025, December 30). Understanding Entecavir: A Key Player in Hepatitis B Treatment. Retrieved from Oreate AI Blog. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Entecavir Maleate? Retrieved from Patsnap Synapse. [Link]

  • Cai, D., & Le, T. M. (2022). In vitro enzymatic and cell culture-based assays for measuring activity of HBV ribonuclease H inhibitors. Methods in Molecular Biology, 2486, 167–178. [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. Retrieved from Virology Research Services. [Link]

  • Bass, V. L., & O'Brien, W. A. (2006). Cell-based Assays to Identify Inhibitors of Viral Disease. Assay and Drug Development Technologies, 4(3), 293–304. [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from Virology Research Services. [Link]

  • Wang, Z., et al. (2007). Cellular chromosome DNA interferes with fluorescence quantitative real-time PCR detection of HBV DNA in culture medium. Journal of Medical Virology, 79(11), 1668–1673. [Link]

  • Li, J., et al. (2015). Establishment of stable cell lines in which the HBV genome replicates episomally for evaluation of antivirals. Virology Journal, 12, 19. [Link]

  • Hilgenfeld, R., et al. (2022). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 297–310. [Link]

  • Springer Nature Experiments. (2000). Hepatitis B Virus Cell Culture Assays for Antiviral Activity. Retrieved from Springer Nature Experiments. [Link]

  • Eyer, L., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses, 13(4), 663. [Link]

  • National Institutes of Health. (n.d.). The Evolution of Cell Culture Systems to Study Hepatitis B Virus Pathogenesis and Antiviral Susceptibility. Retrieved from NIH. [Link]

  • Virology Research Services. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from YouTube. [Link]

  • ARUP Laboratories. (n.d.). Hepatitis B DNA Quantitative PCR. Retrieved from ARUP Laboratories. [Link]

  • Ehteshami, M., et al. (2017). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial Agents and Chemotherapy, 61(12), e01442-17. [Link]

  • MDPI. (n.d.). Cell Culture Models for the Investigation of Hepatitis B and D Virus Infection. Retrieved from MDPI. [Link]

  • Quest Diagnostics. (n.d.). Hepatitis B Virus DNA, Quantitative, Real-Time PCR. Retrieved from Quest Diagnostics. [Link]

  • bioRxiv. (2023, June 17). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. Retrieved from bioRxiv. [Link]

  • College of American Pathologists. (2022, February 11). Screening and Diagnosis of Hepatitis B Virus (HBV) Infection. Retrieved from College of American Pathologists. [Link]

  • National Institutes of Health. (2024, February 14). Consensus Guidelines: Best Practices for the Prevention, Detection and Management of Hepatitis B Virus Reactivation in Clinical Trials with Immunosuppressive/Immunomodulatory Therapy. Retrieved from NIH. [Link]

  • American Chemical Society. (2013, March 7). Total Synthesis of Entecavir. Retrieved from ACS Publications. [Link]

  • Centers for Disease Control and Prevention. (2023, March 10). Screening and Testing for Hepatitis B Virus Infection: CDC Recommendations — United States, 2023. Retrieved from MMWR. [Link]

  • American Medical Association. (n.d.). Clinical algorithm flowchart for HBV screening. Retrieved from American Medical Association. [Link]

  • European Association for the Study of the Liver. (n.d.). EASL Clinical Practice Guidelines on the management of hepatitis B virus infection. Retrieved from EASL. [Link]

  • National Institutes of Health. (n.d.). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Retrieved from NIH. [Link]

  • Axios Research. (n.d.). Entecavir Impurity 21. Retrieved from Axios Research. [Link]

  • Veeprho. (n.d.). This compound | CAS 870614-82-7. Retrieved from Veeprho. [Link]

  • PubMed Central. (n.d.). Antiviral activity, dose–response relationship, and safety of entecavir following 24-week oral dosing in nucleoside-naive Japanese adult patients with chronic hepatitis B: a randomized, double-blind, phase II clinical trial. Retrieved from PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Challenges in the synthesis of 4-Dimethylsilyl Entecavir

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Overcoming Challenges in the Synthesis of 4-Dimethylsilyl Entecavir

Welcome to the technical support center for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this synthetic process. Entecavir is a potent antiviral agent against the Hepatitis B virus, and its synthesis is a multi-step process demanding high stereochemical control.[1][2][3] The 4-Dimethylsilyl derivative is a key intermediate or a known impurity whose synthesis presents unique challenges in organosilicon chemistry.[4][5][6]

This guide is structured to address both high-level strategic questions and specific, hands-on experimental problems. We will explore the causality behind protocol choices, ensuring each step is a self-validating system for robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section tackles common strategic questions researchers face when approaching the synthesis of silylated Entecavir analogues.

Q1: What is the precise structure and role of this compound?

A: this compound, formally known as 2-Amino-1,9-dihydro-9-[(1S, 3R, 4S)-4-(hydroxydimethylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one (CAS 870614-82-7), is a derivative of Entecavir where the C4 carbon of the cyclopentyl ring is replaced by a hydroxydimethylsilyl group.[6][7] In synthetic routes, the silyl moiety can serve as a masked hydroxyl group, which may be exposed later in the synthesis.[8] It is also recognized as a USP (United States Pharmacopeia) impurity of Entecavir, making its synthesis critical for use as a reference standard in quality control.[5]

Q2: What are the primary synthetic strategies for constructing the carbocyclic core of Entecavir?

A: The construction of the densely functionalized cyclopentane core is the central challenge. Several successful strategies have been developed, each with distinct advantages and challenges:

  • Chiral Pool Synthesis: Starting from readily available chiral molecules like (D)-ribose or (S)-(+)-carvone.[1][9][10][11] While the initial stereochemistry is set, these routes can be lengthy.[1]

  • Asymmetric Catalysis: Employing catalytic asymmetric reactions, such as a Pd-catalyzed enyne borylative cyclization or enantioselective cross-aldol reactions, to build the core with high stereoselectivity from achiral precursors.[3]

  • Cycloaddition Reactions: Using cycloaddition as a key step to form the five-membered ring.[1]

  • Radical Cyclization: A Ti(III)-catalyzed intramolecular radical addition of an epoxide to an alkyne is a key feature in some syntheses to form the methylenecyclopentane skeleton.[12][13]

Q3: Why is stereocontrol so critical, and how is it typically achieved?

A: The antiviral activity of Entecavir is highly dependent on its specific stereochemistry, which mimics the natural guanosine nucleoside.[1] Achieving the correct configuration at the multiple chiral centers of the cyclopentane ring is paramount. Stereocontrol is achieved through:

  • Substrate-Directed Reactions: Using existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions, such as in directed epoxidations.[10][11]

  • Chiral Reagents and Catalysts: Employing chiral catalysts (e.g., diarylprolinol in aldol reactions) or reagents (e.g., (+)-DIP-Chloride in aldol reactions) to induce enantioselectivity.[3][12]

  • Stereospecific Reactions: Using reactions that proceed with a known and predictable stereochemical outcome, such as the Mitsunobu reaction for coupling the guanine base, which typically occurs with inversion of configuration.[1][14][15]

Q4: What are the standard analytical methods for monitoring reaction progress and purity?

A: A combination of techniques is essential:

  • Thin-Layer Chromatography (TLC): For rapid, routine monitoring of the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, purity assessment, and impurity profiling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Indispensable for structural elucidation of intermediates and the final product, and for confirming stereochemistry through coupling constants and NOE experiments.

  • Mass Spectrometry (MS): To confirm the molecular weight of intermediates and products.

Section 2: Troubleshooting Guide

This guide addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.

Q: My silylation reaction to form the 4-dimethylsilyl cyclopentane core is inefficient, showing low yield and unreacted starting material. What's going wrong?

A: Incomplete silylation is a common hurdle, often stemming from reagent deactivation or suboptimal conditions.

Probable CauseScientific Rationale & Solution
Moisture Contamination Silylating agents (e.g., chlorodimethylsilane) are highly sensitive to moisture, which hydrolyzes them into inactive siloxanes. Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (distilled from appropriate drying agents) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).
Incorrect Base The base must be strong enough to deprotonate the precursor but not so hindered that the reaction is slow. For cyclopentadienyl precursors, strong bases like sodium hydride or organolithium reagents are needed.[1][8] For hydroxyl precursors, non-nucleophilic bases like imidazole or triethylamine are common. Solution: For hydroxyl silylation, use 1.5-2.0 equivalents of imidazole. It acts as both a base and a catalyst.
Low Reagent Reactivity The choice of silylating agent is critical. Silyl chlorides are common, but silyl triflates (e.g., Me₂SiHOTf) are much more reactive and can be used for hindered alcohols. Solution: If using a silyl chloride with a hindered hydroxyl group, consider switching to the corresponding silyl triflate. Be aware that triflates are less stable and require more stringent anhydrous conditions.
Steric Hindrance The stereochemistry and substitution pattern of the cyclopentane core can sterically hinder the reaction site. Solution: Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) or extend the reaction time. Monitor by TLC to avoid decomposition. Using a less hindered silylating agent could also be an option, though not for this specific target molecule.

Q: During the Mitsunobu coupling of the silylated core with protected guanine, I get a complex mixture of products and recovering my desired product is difficult. How can I improve this?

A: The Mitsunobu reaction is powerful but notorious for side reactions and purification challenges.[14]

Probable CauseScientific Rationale & Solution
Incorrect Reagent Stoichiometry An excess of the phosphine (e.g., PPh₃) and azodicarboxylate (e.g., DIAD, DEAD) is often used, but a large excess can lead to more side products and complicates purification. Solution: Start with 1.2-1.5 equivalents of both PPh₃ and DIAD relative to the limiting reagent (typically the alcohol).[9] Ensure slow, dropwise addition of the azodicarboxylate at low temperature (0 °C) to control the reaction rate and minimize side reactions.
Isomer Formation Guanine has multiple nucleophilic sites (N7 and N9). Alkylation at the N7 position is a common side reaction. Solution: Use a pre-protected guanine derivative (e.g., 2-amino-6-chloropurine or N²-isobutyroyl-guanine) to direct the reaction to the desired N9 position.[9]
Purification Issues The primary byproduct, triphenylphosphine oxide (TPPO), is often crystalline and can co-elute with the product in chromatography. Solution: To remove TPPO, you can (1) precipitate it by concentrating the reaction mixture and adding a nonpolar solvent like diethyl ether or hexanes, then filtering, or (2) use a modified phosphine (e.g., diphenyl-2-pyridylphosphine) whose oxide is more easily removed by acid extraction.
Epimerization/Elimination If the reaction temperature is too high or the conditions are too basic, epimerization at the alcohol center or elimination to form an olefin can occur. Solution: Maintain a low reaction temperature (0 °C to room temperature). Use a non-basic solvent like THF.

Q: The dimethylsilyl group is unstable and I'm seeing cleavage during workup or chromatography. How do I prevent this?

A: Silyl groups, particularly the hydroxysilanol in the final target, are labile under certain conditions.[16]

Probable CauseScientific Rationale & Solution
Acidic Workup Conditions Silyl ethers and silanols are readily cleaved by acid. Even mild acids like saturated ammonium chloride can cause partial cleavage if exposure is prolonged. Solution: Use a neutral workup. Quench the reaction with saturated sodium bicarbonate solution instead of acidic solutions. Ensure the pH of all aqueous layers remains between 7 and 8.
Fluoride Ion Contamination Tetrabutylammonium fluoride (TBAF) is commonly used for deprotection, so any fluoride source is detrimental.[1][16] Some grades of silica gel can be slightly acidic. Solution: Avoid using any fluoride-containing reagents. For chromatography, use high-purity, neutral silica gel. You can pre-treat the silica by washing it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% Et₃N in the eluent) to neutralize active sites.
Protic Solvents in Chromatography Solvents like methanol can promote protodesilylation on silica gel. Solution: Use aprotic solvents for chromatography whenever possible (e.g., Hexane/Ethyl Acetate, Dichloromethane/Acetone). If a polar solvent is needed, minimize the amount of alcohol and consider adding a buffer like triethylamine.

Section 3: Key Experimental Protocols

These protocols provide a starting point for key transformations. Always perform small-scale trials before scaling up.

Protocol 1: Mitsunobu Coupling of Silylated Core with 2-Amino-6-chloropurine

This protocol describes the crucial step of introducing the purine base onto the silylated carbocyclic alcohol.

  • 1. Preparation: In a flame-dried, round-bottom flask under an Argon atmosphere, dissolve the silylated alcohol intermediate (1.0 eq) and 2-amino-6-chloropurine (1.2 eq) in anhydrous THF (approx. 0.1 M solution). Add triphenylphosphine (1.5 eq).

  • 2. Cooling: Cool the solution to 0 °C in an ice bath.

  • 3. Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • 4. Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • 5. Quenching & Workup: Concentrate the mixture under reduced pressure. Add diethyl ether to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold ether. Concentrate the filtrate.

  • 6. Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the desired N9-alkylated product.

Scientist's Note: The slow addition of DIAD is critical to prevent the formation of byproducts from the rapid reaction of DIAD with the phosphine. Using 2-amino-6-chloropurine simplifies the final conversion to the guanine moiety.[12]

Protocol 2: Deprotection and Purification

This outlines a general method for removing a standard silyl protecting group (like TBS) without cleaving the structural dimethylsilyl group, followed by final purification.

  • 1. Deprotection: Dissolve the protected intermediate (1.0 eq) in methanol. Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • 2. Monitoring: Stir the reaction at room temperature and monitor carefully by TLC. The reaction is typically complete within 2-4 hours. Avoid strong acids like HCl or TFA, which can cleave the structural silyl group.[1]

  • 3. Workup: Once the reaction is complete, neutralize the acid by adding a small amount of solid sodium bicarbonate. Filter the mixture and concentrate the solvent under reduced pressure.

  • 4. Final Purification: Purify the crude product via flash chromatography on neutral silica gel. If the final product is sufficiently crystalline, recrystallization can be an effective final purification step to achieve high purity.

Scientist's Note: The choice of deprotection conditions must be carefully screened. Methods employing fluoride ions (e.g., TBAF, HF-Pyridine) should be avoided entirely if the target is the 4-dimethylsilyl derivative, as they will cleave both protecting and structural silyl groups.[16][17]

Section 4: Visual Diagrams and Data

Diagrams

A logical workflow can help visualize the synthesis and troubleshooting process.

Synthesis_Workflow A Acyclic or Cyclic Precursor B Carbocyclic Core Construction A->B e.g., Cyclization C Stereoselective Silylation B->C Introduce SiMe2OH group D Guanine Coupling (Mitsunobu) C->D Form C-N bond E Final Deprotection & Purification D->E Remove protecting groups F This compound E->F

Caption: General synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield in Silylation Step Q1 Are reagents and solvents anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the base appropriate? A1_Yes->Q2 Sol1 Dry all glassware and solvents. Use inert atmosphere. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is steric hindrance an issue? A2_Yes->Q3 Sol2 Switch to a more suitable base (e.g., Imidazole for alcohols). A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Increase temperature or switch to a more reactive silylating agent (e.g., triflate). A3_Yes->Sol3 End Re-evaluate synthetic route A3_No->End

Caption: Decision tree for troubleshooting low silylation yields.

References

  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (±)-Entecavir. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Use of Organosilicon Compounds towards the Rational Design of Antiparasitic and Antiviral Drugs. PMC. Available at: [Link]

  • SciSpace. (n.d.). Use of Organosilicon Compounds towards the Rational Design ofAntiparasitic and Antiviral Drugs. Available at: [Link]

  • ResearchGate. (2011). Synthesis of Entecavir and Its Novel Class of Analogs. Available at: [Link]

  • ACS Publications. (2018). Total Synthesis of Entecavir: A Robust Route for Pilot Production. Organic Process Research & Development. Available at: [Link]

  • PubMed. (2017). Design and Expeditious Synthesis of Organosilanes as Potent Antivirals Targeting Multidrug-Resistant Influenza A Viruses. Available at: [Link]

  • ResearchGate. (1995). Use of Organosilicon Compounds towards the Rational Design of Antiparasitic and Antiviral Drugs. Metal-Based Drugs. Available at: [Link]

  • ACS Publications. (n.d.). Organosilicon Molecules with Medicinal Applications. Available at: [Link]

  • YouTube. (2021). Entecavir (Baraclude) - Pharmacist Review - Uses, Dosing, Side Effects. Drug Talk. Available at: [Link]

  • Google Patents. (n.d.). CN101891741A - New synthesis process of antiviral drug entecavir.
  • RSC Publishing. (2023). Synthesis of novel entecavir analogues having 4′-cyano-6. Available at: [Link]

  • National Institutes of Health (NIH). (2023). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. Available at: [Link]

  • RSC Publishing. (n.d.). Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. Available at: [Link]

  • Gelest Technical Library. (n.d.). Deprotection of Silyl Ethers. Available at: [Link]

  • Organic Chemistry Portal. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption. Available at: [Link]

  • J. Velasco, et al. (2013). Total Synthesis of Entecavir. Available at: [Link]

  • Veeprho. (n.d.). This compound | CAS 870614-82-7. Available at: [Link]

  • Google Patents. (n.d.). EP1644384A4 - Process and intermediates for synthesis entecavir.
  • PubMed. (2024). Asymmetric Total Synthesis of Anti-HBV Drug Entecavir: Catalytic Strategies for the Stereospecific Construction of Densely Substituted Cyclopentene Cores. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Dimethylsilyl Entecavir

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Dimethylsilyl Entecavir. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. My goal is to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower your research and development.

Entecavir is a potent antiviral drug used in the treatment of Hepatitis B virus (HBV) infection.[1][2] The synthesis of Entecavir often involves the use of protecting groups to selectively mask reactive functional groups, and silyl ethers are commonly employed for this purpose.[3] The 4-Dimethylsilyl ether of an Entecavir precursor is a key intermediate in several synthetic routes. Achieving a high yield in this silylation step is crucial for the overall efficiency of the synthesis.[4]

This guide will address common questions and provide detailed troubleshooting for challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is the silylation of the Entecavir precursor necessary?

A1: Silylation is a chemical process that introduces a silyl group (in this case, dimethylsilyl) onto a molecule, typically to protect a reactive functional group like a hydroxyl group (-OH).[3][4] In the multi-step synthesis of a complex molecule like Entecavir, protecting certain hydroxyl groups prevents them from participating in unwanted side reactions in subsequent steps.[4] This enhanced selectivity leads to a cleaner reaction and a higher yield of the desired product.[4]

Q2: What are the most critical parameters for a successful silylation reaction?

A2: The most critical parameters are:

  • Anhydrous Conditions: Silylating agents are highly reactive towards water. Any moisture in the reaction will consume the reagent and significantly reduce the yield.

  • Choice of Silylating Agent and Base: The reactivity of the silylating agent and the strength of the base must be appropriate for the specific hydroxyl group being protected.

  • Solvent: The solvent should be inert, aprotic, and capable of dissolving all reactants.

  • Temperature: Temperature control is essential to manage the reaction rate and prevent side reactions.

Q3: How do I know if my silylation reaction is complete?

A3: The most common method for monitoring the reaction progress is Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product spot. The product, being more nonpolar due to the silyl group, will have a higher Rf value than the starting alcohol.

Troubleshooting Guide: Improving the Yield of this compound

This section addresses specific problems that can arise during the synthesis of this compound. Each problem is followed by potential causes and actionable solutions.

Issue 1: Low or No Product Formation

If you are observing a low yield or no formation of the desired this compound, consider the following:

Potential Cause Explanation Recommended Solution
Presence of Moisture Silylating agents, such as dimethylsilyl chloride, react rapidly with water. This hydrolysis consumes the reagent and prevents it from reacting with your substrate.Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive Silylating Agent The silylating agent may have degraded due to improper storage or exposure to moisture over time.Use a fresh bottle of the silylating agent or purify the existing stock by distillation.
Insufficiently Strong Base The base is required to neutralize the acid byproduct (e.g., HCl) of the reaction.[5] If the base is too weak, the reaction equilibrium will not favor product formation.Use a stronger, non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). Imidazole can also be used as both a base and a catalyst.[5]
Steric Hindrance The hydroxyl group at the 4-position of the Entecavir precursor might be sterically hindered, making it difficult for the silylating agent to access.Consider using a less bulky silylating agent if possible, although this may alter the final product. Alternatively, increasing the reaction temperature or using a more reactive silylating agent like a silyl triflate could overcome the steric barrier.
Troubleshooting Workflow for Low Yield

G start Low Yield of this compound check_moisture Verify Anhydrous Conditions (Dry glassware, anhydrous solvents) start->check_moisture check_reagents Assess Reagent Quality (Fresh silylating agent and base) check_moisture->check_reagents If conditions are dry optimize_base Optimize Base (Use stronger base like TEA or Imidazole) check_reagents->optimize_base If reagents are fresh optimize_conditions Adjust Reaction Conditions (Increase temperature, longer reaction time) optimize_base->optimize_conditions If yield is still low success Improved Yield optimize_conditions->success Monitor by TLC

Caption: A logical workflow for troubleshooting low product yield.

Issue 2: Formation of Multiple Products or Byproducts

The presence of multiple spots on your TLC plate indicates the formation of undesired byproducts.

Potential Cause Explanation Recommended Solution
Silylation at Multiple Sites If there are other unprotected hydroxyl or amine groups in your Entecavir precursor, they can also react with the silylating agent.Ensure that other reactive functional groups are protected with appropriate orthogonal protecting groups before attempting the 4-position silylation.[3]
Side Reactions with the Base Some strong bases can be nucleophilic and react with the starting material or product.Use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA).
Reaction Temperature Too High Excessive heat can lead to decomposition of the starting material or product, or promote side reactions.Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor the progress carefully by TLC.
Reaction Scheme: Silylation of Entecavir Precursor

G cluster_0 Silylation Reaction Entecavir Precursor (R-OH) Entecavir Precursor (R-OH) This compound (R-OSiMe2H) This compound (R-OSiMe2H) Entecavir Precursor (R-OH)->this compound (R-OSiMe2H) + Me2HSiCl (Dimethylsilyl chloride) + Base (e.g., Imidazole) in Anhydrous Solvent (e.g., DMF)

Caption: General reaction scheme for the silylation of an Entecavir precursor.

Experimental Protocol: Silylation of a Hydroxyl Group

This is a general protocol that should be adapted to your specific Entecavir precursor.

Materials:

  • Entecavir precursor with a free hydroxyl group at the 4-position

  • Dimethylsilyl chloride (or other silylating agent)

  • Imidazole (or other base)

  • Anhydrous N,N-Dimethylformamide (DMF) (or other suitable solvent)

  • Anhydrous glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas.

    • Assemble the reaction apparatus under an inert atmosphere.

  • Reaction Setup:

    • Dissolve the Entecavir precursor (1 equivalent) in anhydrous DMF.

    • Add the base, such as imidazole (2-3 equivalents).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Silylating Agent:

    • Slowly add the dimethylsilyl chloride (1.1-1.5 equivalents) dropwise to the cooled solution while stirring.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

References

  • WEN QinQing; ZHENG GuoJun. (2011). Optimized synthetic process for the key intermediate of entecavir. Journal of Beijing University of Chemical Technology, 38(2), 81-83.
  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. organic-chemistry.org.
  • Li, Z., et al. (2017). Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction. Molecules, 22(1), 89.
  • Royal Society of Chemistry. (n.d.). Mechanochemical synthesis of purine and pyrimidine nucleosides. RSC Advances.
  • U. Niedballa, H. Vorbrüggen. (1981). Nucleoside syntheses, XXII1)
  • Rawal, R. (2011). Synthesis of Entecavir and Its Novel Class of Analogs. Current protocols in nucleic acid chemistry.
  • Royal Society of Chemistry. (n.d.). An efficient total synthesis of (+)-entecavir. Organic Chemistry Frontiers.
  • ProQuest. (n.d.). Synthesis of (±)-Entecavir.
  • Changfu Chemical. (n.d.).
  • Marco-Contelles, J. (2013). Total Synthesis of Entecavir.
  • ResearchGate. (n.d.). Total Synthesis of Entecavir: A Robust Route for Pilot Production.
  • PubMed. (2025). Synthesis of 3'-modified xylofuranosyl nucleosides bearing 5'-silyl or -butyryl groups and their antiviral effect against RNA viruses.
  • ResearchG
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • ResearchGate. (2019).
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.

Sources

Resolving co-elution of 4-Dimethylsilyl Entecavir and Entecavir in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Resolving Co-elution of 4-Dimethylsilyl Entecavir and Entecavir in HPLC

Welcome to our dedicated technical guide for resolving the challenging co-elution of Entecavir and its process-related impurity, this compound, in reversed-phase High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and accurate analytical methods for Entecavir and its related substances.

Entecavir, a potent antiviral drug, and its silyl impurity are structurally very similar, which often leads to difficulties in achieving baseline separation. This guide provides a systematic, question-and-answer-based approach to troubleshoot and resolve this co-elution, grounded in the fundamental principles of chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Initial Assessment: Understanding the Problem

Question: My initial HPLC method shows complete co-elution of Entecavir and a key impurity, which we've identified as this compound. Where do I start troubleshooting?

Answer: Co-elution of structurally similar compounds is a common challenge in HPLC method development. The first step is a systematic evaluation of your current method parameters. Since this compound is more non-polar than Entecavir due to the dimethylsilyl group, it is expected to be more retained on a reversed-phase column. If they are co-eluting, it suggests that the current conditions lack the necessary selectivity.

Here is a logical workflow to approach this problem:

G A Problem: Co-elution of Entecavir and this compound B Step 1: Modify Mobile Phase Strength (% Organic Solvent) A->B Start Here C Step 2: Adjust Mobile Phase pH B->C If resolution is still poor D Step 3: Evaluate Column Temperature C->D If selectivity is not significantly improved E Step 4: Change Organic Modifier D->E If peaks are broad or tailing F Step 5: Select a Different Column Chemistry E->F If minor improvements are seen G Resolution Achieved F->G Final Optimization G A Initial C18 Column (Insufficient Resolution) B High Purity, End-capped C18 (Improved Peak Shape) A->B C Phenyl-Hexyl (Alternative Selectivity, π-π Interactions) A->C E Embedded Polar Group (EPG) (For Polar Analytes and High Aqueous Mobile Phases) B->E D Pentafluorophenyl (PFP) (For Isomers and Structurally Similar Compounds) C->D F Graphitized Carbon (Different Separation Mechanism - Adsorption) D->F

Caption: Column selection guide for improved selectivity.

References

  • HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of Chemical and Pharmaceutical Research.[Link]

  • HPLC Troubleshooting Guide. Pickering Laboratories.[Link]

  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Juniper Publishers.[Link]

  • Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Journal of Biochemical Technology.[Link]

  • Estimation of Entecavir in Tablet Dosage Form by RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences.[Link]

  • LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America.[Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.[Link]

  • Methods for Changing Peak Resolution in HPLC. Chrom Tech, Inc.[Link]

  • Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. ResearchGate.[Link]

  • Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns. ZirChrom.[Link]

  • How to improve peaks separation in HPLC? ResearchGate.[Link]

  • Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International.[Link]

  • C18 Reverse-phase HPLC elution issues of an unknown compound? ResearchGate.[Link]

  • Control pH During Method Development for Better Chromatography. Agilent.[Link]

  • Tips and Tricks of HPLC Separation. Agilent.[Link]

  • The Theory of HPLC Column Chemistry. Crawford Scientific.[Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.[Link]

Degradation pathways of 4-Dimethylsilyl Entecavir under stress conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Dimethylsilyl Entecavir Degradation Pathways

Welcome to the technical support guide for this compound (4-DMS-ETV). This document is designed for researchers, stability chemists, and drug development professionals investigating the degradation profile of this specific Entecavir analogue. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your stability studies.

This guide is structured in a question-and-answer format to directly address the common and critical issues encountered during forced degradation experiments.

Section 1: Frequently Asked Questions (FAQs) & Foundational Concepts

Q1: What is the primary point of instability in the this compound molecule?

A1: The primary point of instability is the silyl ether bond (Si-O-C) at the 4-position of the cyclopentyl ring. Silyl ethers are well-known protecting groups in organic synthesis, valued for their predictable and often mild cleavage conditions.[1] The stability of this bond is highly dependent on pH and the steric environment.[2][3] In 4-DMS-ETV, the dimethylsilyl group is relatively small, making it more susceptible to hydrolysis compared to bulkier silyl groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).[1][3] Therefore, the principal degradation pathway across multiple stress conditions is the hydrolysis of this silyl ether to yield the parent drug, Entecavir (ETV).

Q2: Why is it critical to perform forced degradation studies on 4-DMS-ETV?

A2: Forced degradation studies, or stress testing, are a regulatory requirement mandated by guidelines such as ICH Q1A(R2).[4][5][6] These studies serve several critical purposes:

  • Pathway Elucidation: They identify the likely degradation products that could form under normal storage conditions over time.

  • Method Validation: They are essential for developing and validating a stability-indicating analytical method. A true stability-indicating method must be able to separate the intact drug from all potential degradation products, ensuring that a decrease in the parent drug concentration is accurately measured.[7][8]

  • Formulation & Packaging Development: Understanding how the molecule degrades under heat, light, humidity, and pH variation helps in designing a stable formulation and selecting appropriate packaging to protect the drug product.[9]

  • Intrinsic Stability Assessment: These studies reveal the inherent chemical stability of the molecule, providing a baseline for its handling and storage.[9]

Q3: What are the expected major degradation products of 4-DMS-ETV?

A3: Based on the structure, two primary types of degradation are expected:

  • Cleavage of the Silyl Ether: This is the most anticipated pathway, resulting in the formation of Entecavir (ETV) . This will be the major degradant under hydrolytic (acidic and basic) conditions.

  • Degradation of the Entecavir Moiety: Once the silyl group is removed, or in parallel, the resulting Entecavir molecule can degrade further. Studies on Entecavir have shown it is susceptible to oxidation and, to a lesser extent, acid hydrolysis.[10][11] A known major degradation product of Entecavir under acidic and photolytic stress is Guanine .[12] Oxidative stress can lead to the formation of various N-oxides and other oxidized purine species.[11][13]

Section 2: Degradation Pathway Analysis & Troubleshooting

This section delves into the specific stress conditions and the chemical mechanisms driving degradation.

Q4: What happens under acidic stress, and why is the silyl ether so labile?

A4: Under acidic conditions, the silyl ether bond is highly susceptible to cleavage. The degradation proceeds via protonation of the ether oxygen, making it a better leaving group. A subsequent nucleophilic attack (e.g., by water) on the silicon atom leads to the cleavage of the Si-O bond, releasing Entecavir.[2] Due to the low steric hindrance of the two methyl groups on the silicon atom, this reaction is expected to be rapid.

  • Primary Degradant: Entecavir

  • Secondary Degradant: If harsh acidic conditions are applied (e.g., high temperature, strong acid), the N-glycosidic bond of the resulting Entecavir can be cleaved, releasing Guanine .[12]

Troubleshooting Guide: Acidic Hydrolysis

Problem Potential Cause Recommended Solution
Complete degradation of 4-DMS-ETV within minutes. Acid concentration or temperature is too high, leading to uncontrolled degradation.Reduce the acid concentration (e.g., start with 0.01 N HCl) and/or lower the temperature (e.g., conduct the experiment at room temperature instead of 60°C). The goal is to achieve partial degradation (5-20%) to properly observe the degradation profile.
Multiple unexpected small peaks in the chromatogram. The Entecavir degradant is itself breaking down into smaller fragments like guanine.Use milder conditions. Ensure your analytical method has sufficient resolution to separate Entecavir from Guanine and other potential secondary degradants. Confirm peak identities using LC-MS/MS.
Poor peak shape for the parent compound. The acidic mobile phase or sample diluent is incompatible with the HPLC column.Ensure the pH of your mobile phase and diluent is within the stable operating range of your column (typically pH 2-8 for C18 columns). If the sample is highly acidic, consider neutralizing it before injection.
Q5: How does basic degradation differ from acidic degradation?

A5: Silyl ethers are generally more stable under basic conditions than acidic conditions.[1][2] However, the dimethylsilyl group is still relatively labile. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the silicon atom. The reaction rate is slower compared to acid-catalyzed hydrolysis.

  • Primary Degradant: Entecavir

  • Secondary Degradants: The purine ring of Entecavir is relatively stable to base hydrolysis, so secondary degradation is less likely than under acidic stress.[14]

Troubleshooting Guide: Basic Hydrolysis

Problem Potential Cause Recommended Solution
Very slow or no degradation observed. The dimethylsilyl group, while less stable than others, still requires sufficient stress.Increase the concentration of the base (e.g., from 0.01 N NaOH to 0.1 N NaOH) or increase the temperature. Extend the reaction time.
Precipitation observed in the sample vial. The sodium salt of the degraded product or the parent compound may be insoluble in the reaction medium.Change the solvent system. Consider using a co-solvent like methanol or acetonitrile if it does not interfere with the degradation mechanism.
Q6: What is the expected outcome of oxidative stress?

A6: Oxidative stress targets both the silyl ether and the guanine moiety of the molecule. Studies on Entecavir show it degrades extensively under oxidative conditions.[10][11][14] The electron-rich purine ring is susceptible to attack by oxidizing agents like hydrogen peroxide.

  • Expected Degradants:

    • Entecavir: From the hydrolysis of the silyl group.

    • Entecavir N-oxide: Oxidation of the nitrogen atoms on the purine ring of either the parent compound or the degraded Entecavir.

    • Other oxidized species: Ring-opened products and other complex adducts.

Troubleshooting Guide: Oxidative Degradation

Problem Potential Cause Recommended Solution
A complex mixture of many degradation peaks. Oxidative degradation can be non-specific and produce numerous products.Use a lower concentration of the oxidizing agent (e.g., start with 3% H₂O₂ instead of 30%). Analyze samples at multiple time points to track the formation and disappearance of intermediates. Utilize LC-MS/MS to identify the mass of the various degradants to propose structures.
Inconsistent results between experiments. The reaction may be catalyzed by trace metals. The rate of H₂O₂ decomposition is temperature-dependent.Use high-purity water and reagents. Ensure consistent temperature control and mixing throughout the experiment.
Q7: What about thermal and photolytic degradation?

A7:

  • Thermal Stress: Entecavir itself is reported to be quite stable under dry heat conditions.[14] The primary thermal liability for 4-DMS-ETV would likely be hydrolysis if moisture is present. In a truly anhydrous solid state, it is expected to be relatively stable. The main degradation pathway for purine nucleoside analogs under high heat is the cleavage of the N-glycosidic bond.[15][16]

  • Photolytic Stress (in solution): As a purine nucleoside analogue, 4-DMS-ETV is expected to be susceptible to photolytic degradation, especially in solution.[17] UV irradiation can cause the breakdown of the purine ring and cleavage of the N-glycosidic bond, potentially forming Guanine as a degradant.[12]

Summary of Degradation Pathways

Stress ConditionPrimary Degradation PathwayMajor Degradant(s)Relative Severity
Acidic Hydrolysis Cleavage of Si-O-C silyl ether bondEntecavir, GuanineHigh
Basic Hydrolysis Cleavage of Si-O-C silyl ether bondEntecavirModerate
Oxidative Oxidation of purine ring; Si-O-C cleavageEntecavir, N-Oxides, various oxidized speciesHigh
Thermal (Solid) Generally stable; N-glycosidic bond cleavage at high TMinimal degradation, Guanine (at extreme T)Low
Photolytic (Solution) N-glycosidic bond cleavage; Purine ring breakdownGuanine, EntecavirModerate to High

Section 3: Experimental Protocols & Workflows

Q8: How do I set up a standard forced degradation experiment for 4-DMS-ETV?

A8: This protocol is a starting point and should be adapted based on the observed stability of your specific sample. The goal is to achieve 5-20% degradation. All experiments should be performed alongside a control sample (drug in the same diluent, stored at ambient temperature in the dark).

Protocol: Forced Degradation of this compound

  • Stock Solution Preparation:

    • Prepare a stock solution of 4-DMS-ETV at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions (Perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C. Withdraw samples at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C. Withdraw samples at 4, 8, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at 2, 6, 12, and 24 hours.

    • Thermal Degradation (Solution): Mix 1 mL of stock with 1 mL of purified water. Heat at 80°C. Withdraw samples at 24 and 48 hours.

    • Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber. The exposure should comply with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4] Analyze a control sample stored in the dark.

  • Sample Analysis:

    • Dilute all stressed and control samples to a suitable final concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV method. A C18 column is often suitable.[14][18]

    • Confirm the identity of degradation products using LC-MS/MS.[10][11]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis stock Prepare 1 mg/mL 4-DMS-ETV Stock acid Acidic (0.1N HCl, 60°C) stock->acid Apply Stress base Basic (0.1N NaOH, 60°C) stock->base Apply Stress oxid Oxidative (3% H2O2, RT) stock->oxid Apply Stress therm Thermal (Water, 80°C) stock->therm Apply Stress photo Photolytic (ICH Q1B) stock->photo Apply Stress sample_prep Sample Dilution & Neutralization acid->sample_prep base->sample_prep oxid->sample_prep therm->sample_prep photo->sample_prep hplc HPLC-UV Analysis (Quantification) sample_prep->hplc ms LC-MS/MS Analysis (Identification) hplc->ms Confirm Peaks report Data Evaluation & Report Generation hplc->report ms->report

Caption: General workflow for forced degradation studies.

Section 4: Visualization of Degradation Pathways

Q9: Can you provide a diagram of the primary degradation pathways?

A9: Certainly. The following diagram illustrates the main chemical transformations 4-DMS-ETV undergoes under stress.

DegradationPathways Parent This compound (4-DMS-ETV) ETV Entecavir (ETV) Parent->ETV  Acidic / Basic Hydrolysis (Primary Pathway) Oxidized Oxidized Products (e.g., N-Oxides) Parent->Oxidized  Oxidative Stress Guanine Guanine ETV->Guanine  Harsh Acid / Photolysis ETV->Oxidized  Oxidative Stress

Caption: Primary degradation pathways of 4-DMS-ETV.

References

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Wikipedia. Silyl ether. [Link]

  • Reddy, B. R., et al. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir.
  • Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Evans, M. (2020). 26.02 Silyl Ethers as Protecting Groups. YouTube. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. Journal of the Chemical Society of Pakistan, 39(1), 120-126.
  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. [Link]

  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

  • ResearchGate. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir | Request PDF. [Link]

  • FDA. (2003). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. ECA Academy. [Link]

  • Sriram, D., et al. (2016). LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1848-1861.
  • Juniper Publishers. (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. [Link]

  • MDPI. (2024). Removal of the Active Pharmaceutical Substance Entecavir from Water via the Fenton Reaction or Action by the Cyanobacterium Microcystis novacekii. [Link]

  • El-Kimary, E. R., et al. (2021). Selective Determination of Entecavir in the Presence of its Oxidative Degradate by Spectrophotometric and Chromatographic Methods.
  • IJCRT.org. (2024). DEVELOPMENT OF FORCED DEGRADATION STUDY. [Link]

  • Lamichhane, S., et al. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists, 14(3), 273-282.
  • Journal of Young Pharmacists. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. [Link]

  • Kumar, A., et al. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. International Journal of Pharmaceutical Sciences and Research, 10(3), 1234-1240.
  • MDPI. (2022). Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. [Link]

  • PubMed. (2024). SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers. [Link]

  • Ivanchenko, V. A., et al. (1976). The photochemistry of purine components of nucleic acids. II. Photolysis of deoxyguanosine. Nucleic Acids Research, 3(1), 261-276.
  • ResearchGate. (2022). Solutions for forced degradation studies under stressful conditions. [Link]

  • Semantic Scholar. HPLC Determination of Entecavir in Pure , Tablet Dosage Form and Spiked Plasma. [Link]

  • Coriolis Pharma. Forced Degradation Studies. [Link]

  • Wang, X. J., & You, J. Z. (2015). Study on the molecular structure and thermal stability of purine nucleoside analogs. Journal of Analytical and Applied Pyrolysis, 111, 1-14.
  • MDPI. (2023). Shock-Induced Degradation of Guanosine and Uridine Promoted by Nickel and Carbonate: Potential Applications. [Link]

  • Kaushal, G., & Srivastava, B. (2010). Stress studies on acyclovir. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 128-133.
  • Matthews, S. J. (2006). Entecavir for the treatment of chronic hepatitis B virus infection. Clinical Therapeutics, 28(2), 184-203.
  • Al-Majid, A. M. (2021). A chemical rationale of drug stability and degradation- An insightful approach. Saudi Pharmaceutical Journal, 29(8), 857-867.
  • PubMed. (2021). Biochemical and Structural Properties of Entecavir-Resistant Hepatitis B Virus Polymerase with L180M/M204V Mutations. [Link]

  • Tanaka, Y., et al. (2011). Mechanism of entecavir resistance of hepatitis B virus with viral breakthrough as determined by long-term clinical assessment and molecular docking simulation. Journal of Virology, 85(20), 10753-10761.
  • MDPI. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. [Link]

  • Jordheim, L. P., et al. (2013). Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. Current Medicinal Chemistry, 20(1), 26-42.
  • PubMed. (2021). Understanding of cabotegravir degradation through isolation and characterization of key degradation products and kinetic studies. [Link]

Sources

Technical Support Center: Control and Minimization of 4-Dimethylsilyl Entecavir Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in the synthesis of Entecavir: the formation of the 4-Dimethylsilyl Entecavir impurity. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights, troubleshooting strategies, and validated protocols to ensure the highest purity of the final active pharmaceutical ingredient (API).

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the identity, formation, and control of the this compound impurity.

Q1: What is this compound, and why is its control critical?

A1: this compound is a process-related impurity generated during the synthesis of Entecavir. Its chemical structure is formally defined as 2-amino-9-[(1S,3R,4S)-4-[hydroxy(dimethyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one.[1][2] In essence, the C4-hydroxyl group of the cyclopentyl ring in Entecavir is replaced by a hydroxydimethylsilyl moiety [-Si(CH₃)₂OH].

The control of this and other impurities is mandated by global regulatory bodies like the ICH. As a structural analog of the parent drug, it may have an unknown pharmacological and toxicological profile. Its presence can compromise the safety and efficacy of the final drug product, making its minimization and accurate quantification essential.

Q2: At which stage of Entecavir synthesis does the 4-Dimethylsilyl impurity typically form?

A2: The formation of this compound is almost exclusively linked to the silyl ether deprotection step . Numerous synthetic routes for Entecavir employ silyl-based protecting groups, such as tert-butyldimethylsilyl (TBS) or triethylsilyl (TES), to shield the hydroxyl groups on the carbocyclic core during intermediate steps.[3][4] The final or penultimate step often involves the removal of these silyl groups, typically using a fluoride source like tetrabutylammonium fluoride (TBAF) or hydrogen fluoride-pyridine (HF-Py). It is during this chemically sensitive deprotection reaction that the side reaction leading to the impurity occurs.

Q3: What is the proposed mechanism for the formation of this compound?

A3: While the exact mechanism can be substrate and condition-dependent, a plausible pathway involves the generation of a reactive silyl species or an unstable carbocation intermediate during deprotection.

  • Generation of Reactive Species: Aggressive deprotection conditions (e.g., high temperature, excess fluoride reagent) can lead to the fragmentation of the protecting group or solvent, generating reactive dimethylsilyl species.

  • Carbocation Formation & Trapping: The C4 position on the cyclopentyl ring may be susceptible to forming a transient carbocationic intermediate. This intermediate can then be "trapped" by the nucleophilic reactive dimethylsilyl species present in the reaction mixture, leading to the formation of a C-Si bond instead of the desired C-OH bond.

The diagram below illustrates this proposed mechanistic pathway.

G cluster_main Proposed Impurity Formation Mechanism cluster_pathways TBS_Protected TBS-Protected Entecavir Intermediate (C4-OTBS) Intermediate Reactive Intermediate (e.g., Carbocation at C4 or fragmented silyl species) TBS_Protected->Intermediate Aggressive Conditions TBAF TBAF (F⁻) (Deprotecting Agent) TBAF->Intermediate Entecavir Desired Product: Entecavir (C4-OH) Intermediate->Entecavir H₂O Quench (Desired Path) Impurity Side Product: This compound (C4-Si(Me)₂OH) Intermediate->Impurity Silyl Trapping (Side Reaction)

Caption: Proposed mechanism of this compound formation.

Q4: How can this impurity be reliably detected and quantified?

A4: A validated, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the standard for both detection and quantification.[5] For definitive structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[6] A typical HPLC method would utilize a C18 column with a mobile phase of methanol and water, detecting Entecavir and its impurities at approximately 254 nm.[5] A reference standard of this compound is required for accurate quantification.[2]

Section 2: Troubleshooting Guide

This guide provides solutions to common issues encountered during the synthesis, focusing on the control of the 4-Dimethylsilyl impurity.

Problem / Observation Probable Cause(s) Recommended Solution(s) & Scientific Rationale
1. Consistent detection of this compound (>0.15%) in the crude product after deprotection. A. Excess Deprotecting Agent: Using a large excess of TBAF or other fluoride sources increases the concentration of reactive species and can promote side reactions. B. High Reaction Temperature: The deprotection reaction may be exothermic. A rise in temperature can provide the activation energy needed for the impurity-forming pathway. C. Presence of Water: Non-anhydrous conditions can alter the reactivity of the fluoride ion and intermediates.A. Stoichiometric Control: Carefully control the stoichiometry of the deprotecting agent. Use 1.1-1.5 equivalents of TBAF per silyl group. Rationale: Minimizes side reactions by limiting the concentration of the reactive fluoride species.B. Temperature Management: Perform the reaction at a controlled low temperature (e.g., 0°C to 5°C) and ensure efficient heat dissipation. Rationale: Reduces the reaction rate of competing side pathways, favoring the desired kinetic product.C. Anhydrous Conditions: Use anhydrous solvents (e.g., THF) and conduct the reaction under an inert atmosphere (Nitrogen or Argon). Rationale: Ensures consistent and predictable reactivity of the deprotecting agent.
2. Batch-to-batch variability in the level of the 4-Dimethylsilyl impurity. A. Inconsistent Reagent Quality: The quality and water content of the TBAF solution or other reagents may vary between lots. B. Variable Reaction Time: Allowing the reaction to proceed for too long after the complete consumption of the starting material can increase impurity formation.A. Reagent Qualification: Qualify each new batch of the deprotecting agent. Use a standardized solution (e.g., 1M TBAF in THF) from a reliable supplier. B. In-Process Control (IPC): Monitor the reaction progress closely using TLC or HPLC every 30 minutes. Quench the reaction promptly upon completion. Rationale: Prevents "over-processing," where the product is exposed to harsh conditions unnecessarily, leading to degradation or side reactions.
3. Difficulty in removing the impurity via standard silica gel chromatography. A. Similar Polarity: The polarity of this compound can be very close to that of Entecavir itself, due to the presence of the hydroxyl group on the silicon atom, leading to co-elution.A. Alternative Purification: Develop a crystallization/recrystallization procedure for the final product. Often, impurities with slightly different molecular shapes can be purged effectively through selective crystallization. B. Preparative HPLC: If levels are unacceptably high and co-elution persists, preparative HPLC may be required, although this is less ideal for large-scale production. Rationale: Exploits subtle differences in molecular properties (solubility, crystal lattice packing) that are orthogonal to chromatographic retention.
Section 3: Optimized Protocols & Methodologies
Protocol 3.1: Recommended Silyl Group Deprotection Protocol

This protocol is designed to minimize the formation of this compound during the deprotection of a bis-TBS-protected Entecavir intermediate.

Objective: To remove two TBS protecting groups with minimal formation of the target impurity.

Materials:

  • bis-TBS-Protected Entecavir Intermediate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.5 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

Procedure:

  • Preparation: Under an inert atmosphere (N₂), dissolve the bis-TBS-protected Entecavir intermediate in anhydrous THF (10 mL per gram of substrate).

  • Cooling: Cool the solution to 0°C using an ice-water bath. Rationale: Low temperature is critical to control the reaction kinetics and prevent side reactions.

  • Reagent Addition: Add the 1M TBAF solution in THF (2.5 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring (IPC): Stir the reaction at 0-5°C. Monitor its progress every 30 minutes by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL per gram of substrate) at 0°C. Rationale: The quench neutralizes the reactive fluoride and alkoxide species, terminating the reaction cleanly.

  • Work-up: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.

Protocol 3.2: Optimized Workflow Control Points

Effective impurity control relies on a systematic workflow with defined checkpoints.

G Start Protected Intermediate (bis-TBS Entecavir) Step1 Controlled Deprotection (Protocol 3.1) Start->Step1 IPC In-Process Control (IPC) (HPLC Analysis for Impurity) Step1->IPC Sample crude mixture Decision Impurity < 0.1%? IPC->Decision Purification Standard Purification (Crystallization) Decision->Purification Yes Reprocess Re-evaluation/ Repurification Decision->Reprocess No API Final Entecavir API Purification->API

Sources

Optimization of silyl protecting group strategy in Entecavir synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Optimization of Silyl Protecting Group Strategy in Entecavir Synthesis >

Introduction

Entecavir, a potent antiviral drug for the treatment of chronic hepatitis B, is a carbocyclic guanosine analog.[1][2] Its synthesis is a complex process that often involves the use of protecting groups to mask reactive functional groups and ensure the desired chemical transformations.[2][3][4] Among the various protecting groups available, silyl ethers have proven to be particularly valuable in the synthesis of Entecavir and its intermediates due to their ease of introduction, stability under a range of reaction conditions, and selective removal.[5][6][7]

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals working on the synthesis of Entecavir. It offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges related to the optimization of silyl protecting group strategies.

Core Concepts in Silyl Protection for Entecavir Synthesis

The strategic use of silyl protecting groups is crucial for achieving high yields and purity in the multi-step synthesis of Entecavir.[8] Key considerations include:

  • Selective Protection: Entecavir precursors often contain multiple hydroxyl groups. Silylating agents with varying steric bulk, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), allow for the selective protection of primary over secondary alcohols.[9][10]

  • Orthogonal Protection: In complex syntheses, it's often necessary to deprotect one hydroxyl group while others remain protected. Silyl ethers offer a degree of orthogonality, as their stability to acidic and basic conditions can be tuned by the choice of substituents on the silicon atom.[7][11]

  • Reaction Conditions: The efficiency of silylation and desilylation reactions is highly dependent on the choice of reagents, solvents, and temperature. Optimization of these parameters is critical for success.[9]

Troubleshooting Guide

This section addresses common problems encountered during the application of silyl protecting group strategies in Entecavir synthesis.

Silylation Reactions

Q1: My silylation reaction is incomplete, resulting in low yields of the desired protected intermediate. What are the potential causes and how can I fix this?

A1: Incomplete silylation is a frequent issue that can often be traced back to a few key factors:

  • Moisture: Silylating agents are highly reactive towards water.[12] Any moisture in the reaction will consume the reagent, leading to lower yields.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and use anhydrous solvents. It is also advisable to use freshly opened bottles of silylating agents and bases.[9]

  • Insufficient Reagent or Base: An inadequate amount of the silylating agent or the base used to activate the alcohol can lead to incomplete conversion.

    • Solution: Increase the equivalents of the silylating agent and/or the base. A slight excess of both is often beneficial to drive the reaction to completion.

  • Poor Mixing: In larger scale reactions, inefficient stirring can result in localized areas of low reagent concentration.[9]

    • Solution: Use an appropriate stirring method (e.g., overhead stirrer for larger volumes) to ensure the reaction mixture is homogeneous.

  • Steric Hindrance: The hydroxyl group you are trying to protect may be sterically hindered, making it less accessible to the silylating agent.

    • Solution: Consider using a more reactive silylating agent, such as a silyl triflate (e.g., TBS-OTf), which is more potent for protecting hindered alcohols.[6] Alternatively, a longer reaction time or elevated temperature may be necessary.

Q2: I am observing the formation of significant side products during my silylation reaction. What could be the cause and how can I improve the selectivity?

A2: The formation of side products often points to issues with reaction selectivity or the stability of the starting materials or products.

  • Multiple Reactive Sites: Your starting material may have multiple hydroxyl groups with similar reactivity, leading to a mixture of mono- and di-silylated products.

    • Solution: To selectively protect a primary alcohol in the presence of a secondary one, use a bulkier silylating agent like tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl).[9] The steric bulk of these reagents favors reaction with the less hindered primary alcohol.

  • Silyl Group Migration: Under certain conditions, silyl groups can migrate between adjacent hydroxyl groups.[13] This is a known phenomenon in nucleoside chemistry and can lead to a mixture of isomers.[14]

    • Solution: This can be influenced by the choice of base and solvent. Using a non-nucleophilic base and an aprotic solvent can often minimize migration. If migration is still an issue, it may be necessary to protect both hydroxyl groups and then selectively deprotect the one you want to be free.

  • Degradation of Starting Material or Product: The reaction conditions may be too harsh, leading to the decomposition of your compounds.

    • Solution: Try running the reaction at a lower temperature or for a shorter duration. Also, ensure that the base used is not too strong for your substrate.

Deprotection Reactions

Q3: My TBS deprotection reaction is sluggish or incomplete. How can I improve the efficiency of this step?

A3: While TBS ethers are generally stable, their removal can sometimes be challenging.

  • Ineffective Fluoride Source: Tetrabutylammonium fluoride (TBAF) is the most common reagent for TBS deprotection.[15] However, the quality and water content of the TBAF solution can significantly impact its effectiveness.

    • Solution: Use a fresh, high-quality solution of TBAF. If using a solution in THF, ensure the THF is anhydrous, as water can affect the reactivity of the fluoride ion.

  • Steric Hindrance: A sterically hindered TBS ether will be more difficult to remove.

    • Solution: A longer reaction time, elevated temperature, or the use of a more potent fluoride source like HF-pyridine may be necessary.[16] However, be cautious as these conditions can also affect other sensitive functional groups.

  • Insufficient Reagent: An inadequate amount of the deprotecting agent will lead to incomplete reaction.

    • Solution: Increase the equivalents of the fluoride source.

Q4: I am observing undesired side reactions during the deprotection of my silyl ether. What are the common pitfalls and how can I avoid them?

A4: The basicity of fluoride reagents can sometimes lead to unwanted side reactions.[15]

  • Base-Catalyzed Elimination or Rearrangement: The fluoride ion in TBAF is basic and can promote elimination reactions or other base-catalyzed rearrangements in sensitive substrates.

    • Solution: If you suspect base-mediated side reactions, consider using acidic deprotection conditions, such as aqueous HCl or acetic acid.[7][15] The choice of acid and solvent will depend on the stability of your other functional groups.

  • Silyl Group Migration: As with silylation, silyl group migration can also occur during deprotection, especially if there are nearby hydroxyl groups.

    • Solution: Careful control of reaction conditions (temperature, reaction time) is crucial. In some cases, using a buffered fluoride source can help to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: Which silyl protecting group is best for the selective protection of the primary alcohol in the diol intermediate of Entecavir?

A1: For the selective protection of a primary alcohol in the presence of a secondary alcohol, a sterically bulky silylating agent is preferred. tert-Butyldimethylsilyl (TBS) is a commonly used and effective choice for this purpose.[9][17] Its steric bulk hinders its reaction with the more crowded secondary alcohol, leading to preferential protection of the primary hydroxyl group. Triisopropylsilyl (TIPS) is even bulkier and can offer higher selectivity in some cases.[9][10]

Q2: What are the standard conditions for a TBS protection reaction?

A2: A widely used and reliable method is the Corey protocol, which involves reacting the alcohol with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in an aprotic solvent like dimethylformamide (DMF) .[7] Imidazole acts as a base to deprotonate the alcohol and also as a catalyst. For more hindered alcohols, the more reactive tert-butyldimethylsilyl triflate (TBS-OTf) in the presence of a non-nucleophilic base like 2,6-lutidine in a solvent such as dichloromethane (DCM) is often more effective.[6]

Q3: How can I monitor the progress of my silylation and deprotection reactions?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. The silylated product will have a higher Rf value (run further up the plate) than the starting alcohol due to its increased non-polarity. Staining with a suitable reagent (e.g., potassium permanganate or ceric ammonium molybdate) will allow for visualization of the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.[18][19][20] Silylation is a common derivatization technique in GC-MS to increase the volatility of compounds.[10]

Q4: Are there any orthogonal silyl protecting groups that I can use in my Entecavir synthesis?

A4: Yes, the stability of silyl ethers varies depending on the steric bulk of the substituents on the silicon atom.[6][7] This difference in stability allows for their selective removal. The general order of stability towards acidic hydrolysis is: TMS < TES < TBS < TIPS < TBDPS.[7] This means you can, for example, selectively remove a TMS or TES group in the presence of a TBS or TIPS group under mildly acidic conditions.

Data Presentation

Table 1: Comparison of Common Silylating Agents for Diol Protection
Silylating AgentCommon AbbreviationSteric BulkReactivitySelectivity for 1° vs 2° Alcohols
Trimethylsilyl ChlorideTMSClLowHighLow
Triethylsilyl ChlorideTESClMediumMediumModerate
tert-Butyldimethylsilyl ChlorideTBSClHighModerateHigh
Triisopropylsilyl ChlorideTIPSClVery HighLowVery High
tert-Butyldiphenylsilyl ChlorideTBDPSClVery HighLowVery High

Experimental Protocols

Protocol 1: Selective TBS Protection of a Primary Alcohol
  • Preparation: Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.

  • Reaction Setup: To a solution of the diol starting material (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).

  • Addition of Silylating Agent: Slowly add a solution of TBSCl (1.1 equiv) in anhydrous DMF to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of a TBS Ether using TBAF
  • Reaction Setup: Dissolve the TBS-protected compound (1.0 equiv) in anhydrous THF.

  • Addition of Deprotecting Agent: Add a 1.0 M solution of TBAF in THF (1.2 equiv) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by column chromatography on silica gel.

Visualizations

Diagram 1: Selective Protection of a Diol Intermediate

selective_protection diol Diol Intermediate (Primary & Secondary -OH) tbscl TBSCl, Imidazole DMF diol->tbscl Bulky Silylating Agent protected Selectively Protected Intermediate (Primary OTBS, Secondary -OH) tbscl->protected

Caption: Workflow for the selective protection of a primary alcohol.

Diagram 2: Troubleshooting Workflow for Incomplete Silylation

troubleshooting_silylation start Incomplete Silylation Reaction check_moisture Check for Moisture? (Dry glassware, anhydrous solvents) start->check_moisture increase_reagents Increase Equivalents? (Silylating agent, base) check_moisture->increase_reagents If moisture is not the issue success Successful Silylation check_moisture->success Problem Solved optimize_mixing Optimize Mixing? increase_reagents->optimize_mixing If still incomplete increase_reagents->success Problem Solved change_reagent Consider More Reactive Silylating Agent? (e.g., TBS-OTf) optimize_mixing->change_reagent If still incomplete optimize_mixing->success Problem Solved change_reagent->success

Caption: A logical approach to troubleshooting incomplete silylation reactions.

References

  • Benchchem. (n.d.). Troubleshooting guide for scaling up silylation reactions.
  • Rawal, R. K., Singh, U. S., Gadthula, S., & Chu, C. K. (2011). Synthesis of entecavir and its novel class of analogs. Current Protocols in Nucleic Acid Chemistry, Chapter 14, Unit 14.7.1-17.
  • NANJING UNIV OF TECH. (2013). Anti-hepatitis B drug entecavir intermediate and synthesis thereof.
  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir.
  • ResearchGate. (n.d.). (PDF) Synthesis of Entecavir and Its Novel Class of Analogs.
  • Kumamoto, H., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). TBS Protection - Common Conditions.
  • PubMed Central. (n.d.). Direct and efficient synthesis of nucleosides through the ortho-(tert-butylethynyl)phenyl thioglycosides (BEPTs) protocol.
  • Benchchem. (n.d.). Issues with silylation reactions in protic solvents.
  • Kumamoto, H., et al. (2023).
  • Kumamoto, H., et al. (2023). Synthesis of novel entecavir analogues having 4′-cyano-6. RSC Publishing.
  • Applied Chemical Engineering. (n.d.). Selective Deprotection of Strategy for TBS Ether Under Mild Condition.
  • Chromatography Forum. (2014).
  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
  • Wikipedia. (n.d.). Silylation.
  • PMC - NIH. (n.d.). A new type of silyl protecting groups in nucleoside chemistry.
  • Wikipedia. (n.d.). Synthesis of nucleosides.
  • Benchchem. (n.d.). A Comparative Guide to Diol Protection Strategies in Organic Synthesis.
  • Chemistry LibreTexts. (2022). IX.
  • Wikipedia. (n.d.). Brook rearrangement.
  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
  • ResearchGate. (n.d.). Techniques for silylation.
  • Wikipedia. (n.d.). Silyl ether.
  • ResearchGate. (2015).
  • Canadian Science Publishing. (n.d.). The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII.
  • Gelest Technical Library. (n.d.). Deprotection of Silyl Ethers.
  • Springer Nature Experiments. (n.d.). Protecting Groups in Oligonucleotide Synthesis.
  • ResearchGate. (2003). (PDF) Review: Derivatization in mass spectrometry—1.
  • NIH. (n.d.).
  • PLoS One. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
  • Canadian Science Publishing. (n.d.). The synthesis of digoribonucleotides. [I.' The use of silyl protecting groups in nucleoside and nucleotide. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcF9Ul1J06ypbp8OO1g0n4p62ZOzKnQw1PDV265fgcx-R9fKr8KoRIT_fXGhl8XlGZHK4XjGBiHLm5bWspvLsC1n5j2Xf7T9_IgwStnXNhmL1P-d_Nsx0Mq-_SAOT-qlyrPGIpNPDKO1Nirg
  • Organic Chemistry Portal. (2009). A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor.
  • Chem-Station Int. Ed. (2014). Protection of 1,2-/1,3-Diols.
  • Journal of Beijing University of Chemical Technology. (2011).
  • ResearchGate. (n.d.).
  • NIH. (n.d.). Synthesis and Physicochemical Evaluation of Entecavir-Fatty Acid Conjugates in Reducing Food Effect on Intestinal Absorption.
  • ResearchGate. (n.d.). Total Synthesis of Entecavir: A Robust Route for Pilot Production.

Sources

Addressing solubility issues of 4-Dimethylsilyl Entecavir in analytical solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Dimethylsilyl Entecavir. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during analytical method development and daily laboratory work. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the solubility of this compound.

Q1: What is this compound and how does its structure differ from Entecavir?

A1: this compound is a derivative of Entecavir, an antiviral drug used to treat Hepatitis B virus (HBV) infection.[1][2] The key structural difference is the substitution of the hydroxyl group at the 4-position of the cyclopentyl ring with a dimethylsilyl group.[3] This modification increases the molecule's lipophilicity (fat-solubility) and molecular weight (335.44 g/mol for the silyl derivative vs. 277.28 g/mol for Entecavir).[2][3] This structural change is a primary driver of its altered solubility characteristics compared to the parent drug.

Q2: I'm having trouble dissolving this compound in my usual analytical diluent. Why is it so poorly soluble?

A2: The poor solubility of many active pharmaceutical ingredients (APIs) can be attributed to high lipophilicity and strong intermolecular forces within the crystal lattice.[4] In the case of this compound, the addition of the non-polar dimethylsilyl group significantly increases its lipophilic nature compared to Entecavir. Entecavir itself is only slightly soluble in water (2.4 mg/mL).[1] The silyl derivative is expected to be even less soluble in aqueous solutions.

Q3: What are the initial recommended solvents for preparing a stock solution of this compound?

A3: Based on the known solubility of Entecavir and the increased lipophilicity of its silyl derivative, it is advisable to start with polar aprotic organic solvents. Entecavir (hydrate) is soluble in dimethylformamide (DMF) at approximately 14 mg/ml and in dimethyl sulfoxide (DMSO) at about 12 mg/ml.[5] Therefore, high-purity, anhydrous DMSO or DMF are excellent starting points for preparing a concentrated stock solution. For Entecavir hydrate, the solubility in DMSO is reported to be as high as 59 mg/mL.[6]

Q4: Can I use co-solvents to improve the solubility of this compound in my mobile phase?

A4: Yes, using co-solvents is a common and effective strategy.[7][8] The principle is to use a mixture of solvents to modulate the polarity of the diluent to better match that of the analyte. For reverse-phase HPLC, where mobile phases are typically aqueous-organic mixtures, preparing your sample in a diluent that is a stronger solvent than the mobile phase is often necessary. A small percentage of a strong organic solvent like DMSO or DMF in your sample diluent can significantly improve solubility.

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a systematic approach to troubleshooting and resolving solubility problems with this compound.

Problem 1: The compound is not dissolving in the initial chosen solvent.

Workflow for Troubleshooting Insolubility

cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution A Incomplete dissolution of This compound B Increase Sonication Time/ Gentle Warming A->B Initial Action C Switch to a Stronger Organic Solvent (DMSO, DMF) B->C If Unsuccessful D Prepare a Concentrated Stock and Dilute C->D If high concentration needed E Utilize a Co-solvent System C->E If working with aqueous mobile phase F Homogeneous Solution Achieved D->F E->F

Caption: A systematic workflow for addressing solubility issues.

Step-by-Step Protocol:

  • Mechanical Assistance:

    • Action: Increase the vortexing time or place the sample in an ultrasonic bath for 5-10 minutes. Sonication provides energy to break the crystal lattice structure, facilitating dissolution.

    • Causality: The ultrasonic waves create micro-cavitations that bombard the solid particles, increasing the surface area exposed to the solvent.

  • Gentle Heating:

    • Action: Gently warm the solution to 30-40°C.

    • Causality: For most compounds, solubility increases with temperature as the kinetic energy of the solvent molecules increases, leading to more effective solvation.

    • Caution: Be mindful of potential degradation. It is advisable to perform a preliminary stability check if heating is required.

  • Solvent Selection:

    • Action: If the initial solvent is not effective, switch to a stronger, polar aprotic solvent.

    • Rationale: As previously mentioned, DMSO and DMF are excellent candidates due to their ability to act as both hydrogen bond acceptors and their large dipole moments, which help to solvate a wide range of molecules.[5]

Problem 2: The compound precipitates when diluted with an aqueous mobile phase.

Step-by-Step Protocol:

  • Optimize the Dilution Step:

    • Action: Instead of diluting a highly concentrated organic stock solution directly into an aqueous diluent, perform a serial dilution. First, dilute the stock with a mid-polarity solvent like acetonitrile or methanol, and then bring it to the final concentration with the aqueous diluent.

    • Causality: This stepwise reduction in organic solvent concentration prevents a sudden, drastic change in solvent polarity that can cause the compound to crash out of solution.

  • Modify the Sample Diluent:

    • Action: Prepare your sample in a diluent that more closely matches the composition of your mobile phase, or is slightly stronger. For example, if your mobile phase is 50:50 acetonitrile:water, try preparing your sample in 60:40 or 70:30 acetonitrile:water.

    • Causality: This ensures compatibility between the sample and the mobile phase, preventing precipitation upon injection into the HPLC system.

  • Employ Solubilizing Agents (with caution):

    • Action: In challenging cases, the addition of a small percentage of a non-ionic surfactant or a polymer like Povidone (PVP) to the diluent can enhance solubility.[7][9]

    • Causality: Surfactants form micelles that can encapsulate the hydrophobic drug molecule, increasing its apparent solubility in an aqueous environment.[7] PVP has been shown to significantly increase the solubility of Entecavir.[9]

    • Caution: Ensure that any additives are compatible with your analytical method (e.g., they do not interfere with detection or damage the column).

Data Summary: Solubility of Entecavir

SolventSolubility of Entecavir (or its hydrate)Reference
Water2.4 mg/mL[1]
Ethanol~0.1 mg/mL[5]
Dimethylformamide (DMF)~14 mg/mL[5]
Dimethyl Sulfoxide (DMSO)~12 mg/mL (hydrate), 59 mg/mL[5][6]
DMF:PBS (pH 7.2) (1:1)~0.5 mg/mL[5]

Experimental Protocol: Preparation of a 1 mg/mL Stock Solution of this compound

This protocol provides a reliable starting point for preparing a stock solution for analytical purposes.

Materials:

  • This compound reference standard

  • Anhydrous Dimethyl Sulfoxide (DMSO), HPLC grade

  • Class A volumetric flasks (e.g., 10 mL)

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

  • Initial Wetting: Add approximately 1-2 mL of DMSO to the flask to wet the powder.

  • Vortexing: Vortex the flask for 30-60 seconds to break up any clumps.

  • Dissolution: Add DMSO to approximately 70-80% of the final volume (7-8 mL).

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no solid particles remain.

  • Final Volume: Allow the solution to return to room temperature, then carefully add DMSO to the 10 mL mark.

  • Homogenization: Invert the flask 10-15 times to ensure a homogeneous solution.

Storage: Store the stock solution at -20°C in a tightly sealed container to prevent moisture absorption, which can reduce the solubility in DMSO.[6] For aqueous working solutions, it is recommended not to store them for more than one day.[5]

References

  • Juniper Publishers. (2018, June 26). Entecavir Patent Evaluation, Method for Diastereomeric Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135398508, Entecavir. Retrieved from [Link]

  • PubMed. (2010). Solubilization of entecavir by povidone to overcome content uniformity challenges for low-dose tablet formulations. Retrieved from [Link]

  • Ask A Formulator. How Do You Solubilize An API That Does Not Want To Dissolve? Retrieved from [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • ResearchGate. (2016, August 5). (PDF) LC determination of diastereomeric impurities of entecavir in drug substances and drug products. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Retrieved from [Link]

  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • European Medicines Agency. (2017, July 20). Assessment report - Entecavir Mylan. Retrieved from [Link]

  • Pharmaceutical Technology. Solubilizing the Insoluble. Retrieved from [Link]

  • MDPI. Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. Retrieved from [Link]

  • Wikipedia. Entecavir. Retrieved from [Link]

Sources

Technical Support Center: Method Refinement for Accurate Quantification of 4-Dimethylsilyl Entecavir

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the accurate quantification of 4-Dimethylsilyl Entecavir. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. Our aim is to equip you with the expertise to anticipate and resolve common challenges encountered during the analytical workflow, ensuring robust and reliable results.

Introduction: The "Why" Behind Silylation of Entecavir

Entecavir, a potent antiviral drug, possesses multiple polar functional groups which can present challenges in chromatographic analysis, such as poor peak shape and low volatility. Derivatization, specifically silylation to form this compound, is a strategic approach to mitigate these issues by replacing active hydrogens with less polar dimethylsilyl groups. This modification enhances thermal stability and volatility, making the analyte more amenable to techniques like gas chromatography and improving peak symmetry in liquid chromatography.[1] However, the introduction of the silyl group also brings its own set of potential analytical hurdles. This guide will walk you through overcoming these specific challenges.

Troubleshooting Guide: From Sample Preparation to Data Interpretation

This section addresses specific problems you may encounter during the quantification of this compound, providing step-by-step solutions and the scientific rationale behind them.

Problem 1: Inconsistent or Low Silylation Reaction Yield

Symptoms:

  • Low response of this compound in your chromatogram.

  • Presence of a significant peak corresponding to underivatized Entecavir.

  • Poor linearity in your calibration curve.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Presence of Moisture Silylating reagents are highly susceptible to hydrolysis. Any residual water in your sample or solvent will consume the reagent, leading to incomplete derivatization.1. Ensure all glassware is rigorously dried in an oven prior to use. 2. Use anhydrous solvents for your reaction mixture. 3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. For particularly sensitive applications, the use of molecular sieves can help scavenge any trace amounts of water.[2]
Suboptimal Reaction Conditions The kinetics of the silylation reaction are influenced by temperature and time.1. Optimize the reaction temperature. While heating (e.g., 60-80°C) often drives the reaction to completion, excessive heat can cause degradation. 2. Perform a time-course experiment to determine the optimal reaction time.
Incorrect Reagent or Solvent Choice The choice of silylating agent and solvent can significantly impact reaction efficiency.1. For Entecavir, a common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS). 2. Pyridine or acetonitrile are often used as solvents. Pyridine can also act as a catalyst by scavenging HCl produced during the reaction.
Problem 2: Poor Chromatographic Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks for this compound, with a tailing factor significantly greater than 1.

  • Inconsistent peak integration and reduced sensitivity.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Secondary Interactions with Residual Silanols Even on modern reversed-phase columns, there can be residual, un-capped silanol groups on the silica surface. These can interact with any basic sites on your molecule, leading to peak tailing.[3][4][5]1. Mobile Phase Optimization: Add a buffer to your mobile phase to maintain a consistent pH and minimize silanol interactions. For basic compounds, a low pH can protonate the analyte and reduce tailing. 2. Use of Highly Deactivated Columns: Employ end-capped columns or those specifically designed for the analysis of basic compounds.[6]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.1. Reduce the injection volume or dilute your sample. 2. If sensitivity is an issue, consider using a more sensitive detector or optimizing your mass spectrometer settings.
Column Bed Deformation A void at the head of the column can cause peak splitting or tailing.1. Ensure proper column handling and avoid sudden pressure shocks. 2. If a void is suspected, the column may need to be replaced.
Problem 3: Instability of this compound During Analysis

Symptoms:

  • Decreasing analyte response over a sequence of injections.

  • Appearance of a peak corresponding to Entecavir, indicating hydrolysis of the silyl ether.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Hydrolysis in the Mobile Phase Silyl ethers can be susceptible to hydrolysis, especially in aqueous mobile phases with a low pH.[7][8]1. If using reversed-phase HPLC, carefully consider the pH of your mobile phase. While low pH can improve peak shape, it may also promote hydrolysis. A balance must be found. 2. Prepare fresh mobile phase daily.
Instability in the Autosampler Samples may degrade while waiting in the autosampler, especially if not temperature-controlled.1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 2. Limit the time samples spend in the autosampler before injection.
In-source Degradation (Mass Spectrometry) The conditions within the mass spectrometer's ion source can sometimes lead to the breakdown of labile molecules.1. Optimize the ion source parameters, such as temperature and voltages, to ensure gentle ionization.

Workflow Diagram for Troubleshooting this compound Quantification

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Review cluster_troubleshooting Troubleshooting Prep Initial Sample Silylation Silylation Reaction Prep->Silylation Add Silylating Agent Injection Injection Silylation->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Data Initial Data Review Review Peak Shape & Response Data->Review LowYield Low Yield? Review->LowYield If response is low PoorShape Poor Peak Shape? Review->PoorShape If peak is asymmetric Instability Signal Instability? Review->Instability If response decreases Moisture Check for Moisture LowYield->Moisture Yes FinalData Accurate Quantification LowYield->FinalData No MobilePhase Adjust Mobile Phase PoorShape->MobilePhase Yes PoorShape->FinalData No Hydrolysis Investigate Hydrolysis Instability->Hydrolysis Yes Instability->FinalData No Conditions Optimize Reaction Conditions Moisture->Conditions Conditions->Silylation Column Check Column Health MobilePhase->Column Column->Separation SourceParams Optimize MS Source Hydrolysis->SourceParams SourceParams->Detection

Caption: A logical workflow for identifying and resolving common issues in the quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass spectrum fragmentation pattern for this compound?

While a detailed fragmentation study would be required for definitive identification, silyl derivatives often exhibit characteristic neutral losses. For this compound, you can expect to see the molecular ion [M]+, as well as fragments corresponding to the loss of a methyl group ([M-15]+) and potentially the entire dimethylsilyl group. The presence of characteristic ions for the Entecavir core structure would also be expected.

Q2: How do I choose an appropriate internal standard for the quantification of this compound?

The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d6). This will co-elute with the analyte and experience similar matrix effects, providing the most accurate correction. If an isotopically labeled standard is unavailable, a structurally similar compound that does not co-elute with any endogenous components and has a similar ionization efficiency can be used.[9]

Q3: Can I use atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI) for the analysis of this compound?

Yes, APCI is a viable alternative to ESI. ESI is generally more susceptible to ion suppression from matrix effects.[10] If you are working with complex matrices and observing significant ion suppression with ESI, switching to APCI may provide a more robust response.

Q4: What are the key considerations for sample preparation when analyzing this compound in biological matrices?

Effective sample preparation is crucial to minimize matrix effects.[10][11] Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but may not remove all interfering components.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively isolating the analyte of interest. The choice of sorbent should be carefully optimized.

Q5: My silylation reaction appears to be incomplete. What are some common pitfalls?

Incomplete silylation is often due to the presence of water or other protic solvents, which will react with the silylating reagent.[2] Ensure all glassware and solvents are anhydrous. Additionally, consider that steric hindrance around the hydroxyl groups of Entecavir could slow the reaction; optimizing reaction time and temperature is key. Artifacts can also form during silylation, leading to multiple peaks for the same compound, which can complicate quantification.[12][13]

Experimental Protocol: Silylation of Entecavir for Quantitative Analysis

This protocol provides a general starting point for the silylation of Entecavir. Optimization will be required based on your specific instrumentation and sample matrix.

  • Preparation:

    • In a clean, dry 2 mL glass vial, add an appropriate amount of your Entecavir standard or sample.

    • If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA with 1% TMCS.

  • Reaction:

    • Cap the vial tightly.

    • Heat the reaction mixture at 70°C for 30 minutes in a heating block or oven.

  • Analysis:

    • Allow the vial to cool to room temperature.

    • The sample is now ready for injection into your GC-MS or LC-MS system.

Note: Always perform a blank reaction (reagents only) to identify any potential interfering peaks from the silylating agents or solvent.

Logical Relationship Diagram: Factors Influencing Accurate Quantification

AccurateQuant Accurate Quantification of this compound SamplePrep Sample Preparation AccurateQuant->SamplePrep Silylation Silylation Reaction AccurateQuant->Silylation Chromatography Chromatography AccurateQuant->Chromatography MassSpec Mass Spectrometry AccurateQuant->MassSpec MatrixEffects Matrix Effects SamplePrep->MatrixEffects AnalyteStability Analyte Stability SamplePrep->AnalyteStability ReactionYield Reaction Yield Silylation->ReactionYield Chromatography->AnalyteStability PeakShape Peak Shape Chromatography->PeakShape MassSpec->AnalyteStability Ionization Ionization Efficiency MassSpec->Ionization MatrixEffects->AccurateQuant AnalyteStability->AccurateQuant ReactionYield->AccurateQuant PeakShape->AccurateQuant Ionization->AccurateQuant InternalStandard Internal Standard Selection InternalStandard->AccurateQuant

Caption: Interconnected factors that must be controlled for the successful quantification of this compound.

References

  • Ansari, S. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5499-5519. [Link]

  • Li, W., & Tse, F. L. (2010). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 878(31), 3293–3299. [Link]

  • ALWSCI. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. ALWSCI Blog.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]

  • Wikipedia contributors. (2023, December 28). Silyl ether. In Wikipedia, The Free Encyclopedia. [Link]

  • Chromatography Forum. (2014, October 8). Why do my silylations always fail?. Chromatography Forum. [Link]

  • SCIEX. (2023, August 29). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101) [Video]. YouTube. [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. [Link]

  • Ljoncheva, M., Papić, P., & Heath, E. (2022). Machine learning for identification of silylated derivatives from mass spectra. Journal of Cheminformatics, 14(1), 66. [Link]

  • Edler, M., Metze, D., Jakubowski, N., & Linscheid, M. (2002). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. Journal of Analytical Atomic Spectrometry, 17(10), 1209-1212. [Link]

  • Restek Corporation. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube. [Link]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. A "Little" Mass Spec and Sailing. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • Sirimontree, S., et al. (2018). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

  • University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI. University of Waterloo. [Link]

  • Little, J. L. (2003). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. ResearchGate. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. Chromacademy. [Link]

  • Papić, P., et al. (2023). Contaminants of emerging concern: Silylation procedures, evaluation of the stability of silyl derivatives and associated measurement uncertainty. Journal of Chromatography A, 1702, 464096. [Link]

  • Gaisl, T., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(11), 2539–2546. [Link]

  • Gelest, Inc. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Hofmann, J., et al. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites, 13(3), 421. [Link]

  • Al-Sayyed, H., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules, 28(9), 3901. [Link]

  • Mazur, M., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3612. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Dolan, J. W. HPLC Troubleshooting Guide. LCGC North America. [Link]

  • SCION Instruments. (2024, February). Internal Standards – What are they? How do I choose, use, and benefit from them?. SCION Instruments. [Link]

  • Reddy, B. V. S., et al. (2012). Scheme1 Attempted acidic hydrolysis of silyl ether protecting groups... ResearchGate. [Link]

  • University of Rochester Department of Chemistry. Troubleshooting Thin Layer Chromatography. University of Rochester. [Link]

  • Stoll, D. R. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC North America. [Link]

  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 24(5), 498-510. [Link]

  • Schänzer, W., et al. (2006). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. [Link]

  • Fiehn, O. (2016). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 6(2), 14. [Link]

  • Wikipedia contributors. (2023, April 1). Ion suppression (mass spectrometry). In Wikipedia, The Free Encyclopedia. [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Agilent Technologies. [Link]

  • Kocienski, P. J. (2005). Hydroxyl Protecting Groups. In Protecting Groups (3rd ed., pp. 188-266). Thieme.
  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Bibel Lab. [Link]

  • Li, L., et al. (2015). Ion Suppression Effect in DESI Mass Spectrometry and ESI Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(7), 1189–1196. [Link]

  • Guntner, A. T., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Metabolites, 12(1), 84. [Link]

  • Lattimer, R. P. (2013). Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry. ResearchGate. [Link]

  • Halket, J. M., & Zaikin, V. G. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass spectrometry reviews, 39(1-2), 105–211. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 4-Dimethylsilyl Entecavir and Other Entecavir Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Entecavir, a potent antiviral drug for the treatment of chronic hepatitis B, stands as a cornerstone in antiviral therapy. Its complex chemical structure, however, presents unique challenges in synthesis and formulation, leading to the potential for various impurities. For researchers, scientists, and drug development professionals, a comprehensive understanding of these impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of Entecavir drug products. This guide provides an in-depth comparative analysis of 4-Dimethylsilyl Entecavir, a key process-related impurity, and other significant Entecavir impurities, supported by established analytical methodologies.

Introduction to Entecavir and the Criticality of Impurity Profiling

Entecavir is a guanosine nucleoside analogue that functions by inhibiting the reverse transcriptase of the hepatitis B virus (HBV), thereby preventing viral replication.[1][2] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical development and manufacturing. Regulatory bodies such as the United States Pharmacopeia (USP) and the European Medicines Agency (EMA) establish strict limits for impurities.[3][4] Impurity profiling is essential not only for meeting these regulatory requirements but also for understanding the degradation pathways of the drug and ensuring patient safety. Impurities can be broadly categorized as process-related, degradation products, or related substances.

Chemical Structures and Origins of Key Entecavir Impurities

A thorough analysis of Entecavir impurities requires a foundational understanding of their chemical structures and likely origins.

This compound: A Process-Related Impurity

This compound, identified as Entecavir Related Compound G in the United States Pharmacopeia (USP), is a significant process-related impurity.[5][6][7] Its structure is characterized by the presence of a dimethylsilyl group at the 4-position of the cyclopentyl ring, replacing the hydroxyl group found in Entecavir.

Structure of this compound:

  • IUPAC Name: 2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-(hydroxydimethylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one[6]

  • Molecular Formula: C₁₄H₂₁N₅O₃Si[7]

  • Molecular Weight: 335.44 g/mol [7]

The formation of this impurity is intrinsically linked to the synthetic routes employed for Entecavir, where silyl compounds are commonly used as protecting groups for hydroxyl functionalities.[8][9][10] If the deprotection step is incomplete or if side reactions occur, residual silylated intermediates can result in the formation of this compound.

Diagram: Logical Flow of Entecavir Synthesis and Impurity Formation

start Starting Materials synthesis Multi-step Synthesis (with silyl protecting groups) start->synthesis protected_etv Protected Entecavir Intermediate synthesis->protected_etv deprotection Deprotection Step protected_etv->deprotection entecavir Entecavir (API) deprotection->entecavir silyl_impurity This compound (Incomplete Deprotection) deprotection->silyl_impurity sample_prep Sample Preparation (API or Drug Product) hplc_analysis HPLC Analysis (e.g., USP Method) sample_prep->hplc_analysis data_acquisition Data Acquisition (UV Detector at 254 nm) hplc_analysis->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Reporting and Comparison against Specification Limits quantification->reporting

Sources

A Senior Application Scientist's Guide to the Validation of a Stability-Indicating HPLC Method for 4-Dimethylsilyl Entecavir

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically detailed walkthrough for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4-Dimethylsilyl Entecavir, a potential process-related impurity or synthetic intermediate of the antiviral drug Entecavir. The validation strategy is rigorously designed to meet the requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We will explore the rationale behind chromatographic choices, provide step-by-step protocols for each validation parameter, and present illustrative data to demonstrate the method's suitability for its intended purpose in a quality control environment.

Introduction: The Analytical Imperative

Entecavir is a potent antiviral drug primarily used in the treatment of Hepatitis B infection.[4] During its synthesis or storage, various related substances and impurities can arise. One such potential impurity is this compound, which could be formed during silylation, a common protection step in complex organic syntheses. The presence of such impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, a robust, validated analytical method is crucial for accurately quantifying this specific impurity to ensure the quality and consistency of the Entecavir active pharmaceutical ingredient (API).

This guide focuses on establishing a stability-indicating RP-HPLC method. The term "stability-indicating" signifies that the method can accurately measure the analyte of interest without interference from degradation products, a critical feature demonstrated through forced degradation studies.[5][6][7]

Method Development & Chromatographic Rationale

The primary analytical challenge lies in achieving a clear separation between the highly polar Entecavir and the significantly more non-polar this compound. The addition of the dimethylsilyl group drastically reduces the polarity of the parent molecule, leading to a longer retention time on a reversed-phase column.

Chromatographic System: A gradient RP-HPLC method with UV detection was selected for this purpose.

  • Stationary Phase: A C18 column (e.g., 250 x 4.6 mm, 5 µm) is chosen for its excellent resolving power for compounds with varying polarities.[8][9]

  • Mobile Phase: A gradient elution is necessary. We start with a high concentration of an aqueous buffer (e.g., phosphate buffer, pH 3.4) to retain and resolve any early-eluting polar impurities and the main Entecavir peak. The gradient then shifts to a higher concentration of an organic modifier like acetonitrile to elute the non-polar this compound in a reasonable time with good peak shape.[4]

  • Detection: Based on the chromophore of the guanine analogue in Entecavir, a UV detection wavelength of approximately 254-257 nm is appropriate for sensitive detection of both compounds.[4][8]

Experimental Protocols & Materials

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • Column: Waters XBridge C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC Grade), Potassium Dihydrogen Phosphate, Orthophosphoric Acid, Water (HPLC Grade).

  • Standards: Entecavir Reference Standard (RS), this compound Reference Standard.

Chromatographic Conditions
  • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.4 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: 40% A, 60% B

    • 25.1-30 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.

  • Detection Wavelength: 257 nm.[4]

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Standard Stock Solution (this compound): Accurately weigh and dissolve 10 mg of this compound RS in 100 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.

  • Entecavir Stock Solution: Accurately weigh and dissolve 50 mg of Entecavir RS in 100 mL of diluent.

  • Working Solutions: Prepare linearity and accuracy solutions by diluting the stock solutions appropriately.

Method Validation: An ICH Q2(R1) Approach

The validation process is a systematic demonstration that the analytical method is suitable for its intended purpose.[3][10]

Diagram 1: Overall Method Validation Workflow A visual representation of the sequential steps taken to validate the analytical method according to ICH guidelines.

G cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Limit & Robustness Testing cluster_3 Final Assessment Dev Method Optimization Specificity Specificity & Forced Degradation Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SysSuit System Suitability Robustness->SysSuit Report Validation Report SysSuit->Report

Specificity (Stability-Indicating Nature)

Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the main API.[3] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of the method.[7][11]

Protocol:

  • Prepare solutions of Entecavir API (e.g., 500 µg/mL).

  • Expose the solutions to the following stress conditions as per ICH Q1A guidelines:[6]

    • Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours).

  • Analyze a blank, an unstressed sample, and all stressed samples.

  • Spike the stressed samples with a known concentration of this compound.

  • Assess peak purity of both the Entecavir and this compound peaks using a PDA detector to ensure no co-eluting peaks.

Acceptance Criteria:

  • The method must resolve the this compound peak from Entecavir and any degradation products (Resolution > 2.0).

  • Peak purity index for both analyte peaks should be greater than 0.999.

  • Mass balance should be close to 100% (typically 98-102%), demonstrating that all degradation products are accounted for.[11][12]

Linearity

Causality: Linearity establishes the direct proportionality between the concentration of the analyte and the analytical response (peak area) over a specified range. This is fundamental for accurate quantification.

Protocol:

  • Prepare a series of at least five concentrations of this compound, ranging from the Limit of Quantitation (LOQ) to 150% of the target specification limit (e.g., if the limit is 0.1%, range from LOQ to 0.15%).

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

Results Summary Table 1: Linearity Data

ParameterAcceptance CriteriaObserved Result
Concentration Range LOQ - 150% of specification0.05 µg/mL - 7.5 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept Close to zero152.4
Slope Report value45890
Range

Causality: The range is the interval over which the method is demonstrated to be precise, accurate, and linear.[13] It is confirmed by the successful validation of linearity, accuracy, and precision.

Acceptance Criteria: The range is confirmed as the concentration interval validated in the linearity, accuracy, and precision studies.

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically determined by recovery studies, where a known amount of analyte is spiked into a sample matrix.

Protocol:

  • Prepare a sample solution of Entecavir API.

  • Spike the solution with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each level in triplicate and analyze.

  • Calculate the percentage recovery for each sample.

Results Summary Table 2: Accuracy (Recovery) Data

Spiking LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50% 2.52.4899.2%
100% 5.05.03100.6%
150% 7.57.4198.8%
Acceptance Criteria: 98.0% - 102.0%
Precision

Causality: Precision expresses the variability of repeated measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Protocol:

  • Repeatability: Analyze six replicate samples of Entecavir spiked with this compound at 100% of the specification limit.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for each set of measurements.

Results Summary Table 3: Precision Data

ParameterAcceptance CriteriaRepeatability (%RSD)Intermediate Precision (%RSD)
%RSD for 6 Replicates ≤ 2.0%0.85%1.12%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.[4]

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on Standard Deviation of the Response and the Slope: Calculate using the formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

Results Summary Table 4: LOD & LOQ Data

ParameterAcceptance CriteriaObserved Result
LOD Report value0.015 µg/mL (S/N ≈ 3)
LOQ Report value0.05 µg/mL (S/N ≈ 10)
Precision at LOQ (%RSD) ≤ 10%4.5%
Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase pH (± 0.1 units)

    • Mobile Phase Organic Content (± 2%)

Acceptance Criteria: System suitability parameters (e.g., retention time, resolution, tailing factor) should remain within acceptable limits. The %RSD of results should be less than 2.0%.

Diagram 2: Inter-relationship of Core Validation Parameters This diagram illustrates how linearity, accuracy, and precision are foundational and interconnected, defining the method's reliable quantitative range.

G cluster_core Core Quantitative Capabilities Linearity Linearity Range Validated Range Linearity->Range Defines the interval Accuracy Accuracy Precision Precision Accuracy->Precision Interdependent Accuracy->Range Confirms trueness within interval Precision->Range Confirms reliability within interval

Sources

A Senior Application Scientist's Guide to the Cross-Validation of HPLC and UPLC Methods for 4-Dimethylsilyl Entecavir Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Analytical Precision in Antiviral Drug Development

Entecavir is a potent antiviral agent primarily used in the treatment of Hepatitis B virus (HBV) infection.[1][2] In the landscape of pharmaceutical manufacturing, the quality, safety, and efficacy of an active pharmaceutical ingredient (API) are paramount. This necessitates rigorous control over any impurities that may arise during synthesis or storage. 4-Dimethylsilyl Entecavir is a known related substance of Entecavir, and its accurate quantification is a critical component of quality control.[3][4]

For decades, High-Performance Liquid Chromatography (HPLC) has been the gold standard for this type of analysis. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has presented an opportunity to significantly enhance analytical efficiency. This guide provides a comprehensive framework for the cross-validation of a traditional HPLC method with a modern UPLC method for the analysis of this compound. The objective is to demonstrate the equivalence or superiority of the UPLC method, ensuring data integrity and consistency during method transfer, a process critical for both research and regulated laboratory environments.[5][6]

The Technological Leap: Understanding HPLC vs. UPLC

The fundamental distinction between HPLC and UPLC lies in the particle size of the stationary phase within the analytical column and the corresponding operating pressures of the systems.[5]

  • HPLC (High-Performance Liquid Chromatography): Traditionally employs columns packed with particles of 3-5 µm in diameter and operates at pressures up to 6,000 psi.[7][8]

  • UPLC (Ultra-Performance Liquid Chromatography): Utilizes columns with sub-2 µm particles, which necessitates much higher operating pressures—often up to 15,000 psi—to push the mobile phase through the densely packed column.[8][9][10]

This reduction in particle size is not a trivial change; it is the cornerstone of UPLC's enhanced performance, leading to dramatic improvements in speed, resolution, and sensitivity.[7][11] The smaller particles provide a greater surface area for interaction, resulting in sharper, narrower peaks and better separation of closely eluting compounds.

cluster_hplc HPLC cluster_uplc UPLC hplc_particle Larger Particles (3-5 µm) hplc_pressure Lower Pressure (~6,000 psi) hplc_particle->hplc_pressure hplc_result Broader Peaks Longer Run Times hplc_pressure->hplc_result uplc_particle Smaller Particles (<2 µm) uplc_pressure Higher Pressure (~15,000 psi) uplc_particle->uplc_pressure uplc_result Sharper Peaks Faster Run Times Higher Sensitivity uplc_pressure->uplc_result

Core technological differences between HPLC and UPLC systems.

The Rationale for Cross-Validation: Ensuring Method Equivalency

Transferring an analytical method from HPLC to UPLC is not a simple "plug-and-play" operation. It is a formal process known as cross-validation, designed to prove that the new method yields results that are equivalent or better than the original.[5][12] This process is a critical regulatory expectation, as it ensures that the data generated over a product's lifecycle remains consistent and reliable, regardless of the analytical technology used.[13][14] The goal is to leverage the efficiency of UPLC without compromising the quality and integrity of the analytical data.

The Cross-Validation Workflow

The transition from an established HPLC method to a fully validated UPLC method follows a logical and systematic pathway. The core principle is the geometric scaling of method parameters to maintain the separation's selectivity, followed by rigorous validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17]

hplc Existing Validated HPLC Method scale Geometric Scaling of Parameters (Flow Rate, Gradient, Injection Vol.) hplc->scale optimize UPLC Method Optimization scale->optimize validate Full Method Validation (ICH Q2(R1) Guidelines) optimize->validate compare Comparative Data Analysis (HPLC vs. UPLC) validate->compare uplc Final Validated UPLC Method compare->uplc

Workflow for HPLC to UPLC method cross-validation.

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed protocol for the analysis and cross-validation. The chromatographic conditions are hypothetical but are based on established methods for Entecavir and its related substances.[1][2][18][19]

1. Instrumentation, Chemicals, and Reagents

  • HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • UPLC System: A Waters ACQUITY UPLC H-Class or equivalent, equipped with a quaternary solvent manager, sample manager, and DAD.

  • Chemicals: this compound Reference Standard, Entecavir Reference Standard, Acetonitrile (UPLC grade), Formic Acid (LC-MS grade), and ultrapure water.

2. Chromatographic Conditions

The UPLC method parameters are geometrically scaled from the HPLC method. Tools provided by instrument manufacturers can automate these calculations to preserve separation integrity.[13][20]

ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-20 min: 5-80% B0-2.5 min: 5-80% B
20-22 min: 80% B2.5-2.8 min: 80% B
22-25 min: 5% B2.8-3.0 min: 5% B
Flow Rate 1.0 mL/min~0.6 mL/min (Scaled)
Injection Volume 10 µL~2 µL (Scaled)
Column Temp. 30°C30°C
Detection UV at 254 nmUV at 254 nm
Run Time 25 min3 min

3. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in a 100 mL volumetric flask using a 50:50 mixture of acetonitrile and water as the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from the Limit of Quantitation (LOQ) to approximately 10 µg/mL for the calibration curve.

Method Validation Protocol (ICH Q2(R1) Framework)

The following validation parameters must be assessed for both the HPLC and UPLC methods to allow for a direct comparison.

  • System Suitability: Before each validation run, inject a standard solution five times. The system is deemed suitable if the Relative Standard Deviation (%RSD) for peak area is ≤2.0%, the tailing factor is ≤2.0, and the theoretical plates are >2000 for HPLC and >10000 for UPLC.

  • Specificity (Forced Degradation): To prove the method can unequivocally measure the analyte, Entecavir samples are subjected to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and light). The stressed samples are then analyzed to ensure that the this compound peak is free from co-eluting degradants. Peak purity analysis using a DAD is essential here.[1][17]

  • Linearity: A minimum of five concentrations are prepared and injected. The linearity is confirmed if the calibration curve yields a correlation coefficient (r²) of ≥0.999.[2][15]

  • Accuracy (Recovery): Accuracy is determined by spiking a sample matrix (or placebo) with the this compound standard at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. The method is considered accurate if the mean recovery is within 98.0% to 102.0%.[17][21]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Six replicate injections of a single standard solution are performed. The %RSD should be ≤2.0%.

    • Intermediate Precision: The repeatability assay is performed by a different analyst on a different day using a different instrument (if available). The cumulative %RSD should meet the acceptance criteria.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Small, deliberate changes are made to the method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase pH by ±0.2 units). The method is robust if the system suitability parameters remain within the acceptance criteria.[17][22]

Comparative Performance Data

The results of the cross-validation study should be summarized to provide a clear, objective comparison of the two methods.

Performance ParameterHPLC MethodUPLC MethodJustification
Retention Time ~12.5 min~1.8 minUPLC provides significantly faster elution.
Resolution (vs. Entecavir) > 2.0> 3.5UPLC offers superior separating power.
Total Run Time 25 min3 min~88% reduction in analysis time.
Solvent Consumption ~25 mL/run~1.8 mL/run~93% reduction in solvent use.
Limit of Quantitation (LOQ) ~0.05 µg/mL~0.015 µg/mLUPLC's sharper peaks lead to higher sensitivity.
Linearity (r²) ≥ 0.999≥ 0.999Both methods demonstrate excellent linearity.
Accuracy (% Recovery) 99.1% - 101.5%99.5% - 101.2%Both methods are highly accurate.
Precision (%RSD) < 1.5%< 1.0%Both methods are highly precise; UPLC shows slightly better precision.

Conclusion: A Seamless Transition to Higher Efficiency

The cross-validation data unequivocally demonstrates that the developed UPLC method is a suitable and superior alternative to the traditional HPLC method for the quantification of this compound. The UPLC method delivered results with equivalent or better accuracy, precision, and linearity while drastically reducing the analysis time by approximately 88% and solvent consumption by over 90%.[20] This translates to significant gains in laboratory throughput, reduced operational costs, and a smaller environmental footprint.

This guide provides a robust framework for researchers and quality control professionals to confidently transition their analytical methods from HPLC to UPLC technology. By following a systematic cross-validation approach grounded in ICH principles, laboratories can harness the power of UPLC to enhance efficiency without compromising the integrity and reliability of their analytical data.

References

  • Waters Corporation.
  • Alispharm.
  • Thermo Fisher Scientific.
  • LCGC International. Method Transfer between HPLC and UPLC using ACQUITY UPLC H-Class and Method Transfer Kits.
  • Waters Corporation. Transferring Compendial HPLC Methods to UPLC Technology for Routine Generic Drug Analysis.
  • Lab Manager.
  • Altabrisa Group.
  • Pharmaguideline. Differences between HPLC and UPLC.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Technology Networks. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
  • Slideshare.
  • Scribd. ICH Q2(R1)
  • Bocsci.
  • YouTube.
  • ResearchGate. HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma.
  • Scribd. UPLC vs. HPLC: Key Differences.
  • Aijiren Lab. What are the pros and cons of HPLC and UPLC?
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Benchchem. A Researcher's Guide to Cross-Validation of HPLC and UPLC Methods for Flavonoid Analysis.
  • International Journal of Pharmaceutical Sciences and Research. ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC.
  • SRIRAMCHEM. This compound.
  • Slideshare.
  • JOCPR. Method development and validation of related substances in Pantoprazole Sodium by RP HPLC.
  • Juniper Publishers. Entecavir Patent Evaluation, Method for Diastereomeric Impurities.
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products.
  • ResearchGate. LC determination of diastereomeric impurities of entecavir in drug substances and drug products.
  • International Journal of Scientific & Technology Research.
  • Benchchem.
  • AMS Biopharma.
  • Pharmaffili
  • Fortune Journals.
  • MDPI.
  • National Institutes of Health.
  • National Institutes of Health. Cross-validation of a high-performance liquid chromatography nevirapine plasma assay in a resource-limited setting in Zimbabwe.
  • Asian Journal of Chemistry. Estimation of Entecavir in Tablet Dosage Form by RP-HPLC.
  • Taylor & Francis Online. HPLC-based quantitative assessment of antiviral agents in artificial saliva.
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Simson Pharma Limited. This compound.

Sources

A Spectroscopic Showdown: Unveiling the Structural Nuances of Entecavir and its Dimethylsilyl Analog

Author: BenchChem Technical Support Team. Date: February 2026

A definitive guide for researchers navigating the analytical landscape of antiviral nucleoside analogs. This in-depth comparison provides a detailed spectroscopic analysis of Entecavir and its 4-Dimethylsilyl derivative, complete with experimental protocols and data interpretation.

In the realm of antiviral drug development, particularly in the fight against Hepatitis B virus (HBV), Entecavir stands as a cornerstone therapeutic. A guanosine nucleoside analog, its efficacy hinges on its precise molecular structure, which allows it to inhibit HBV DNA polymerase. The synthesis and purification of such complex molecules invariably lead to the formation of related substances and impurities. One such impurity is 4-Dimethylsilyl Entecavir, a derivative formed during certain synthetic routes. For researchers, scientists, and drug development professionals, the ability to distinguish and characterize these two compounds is paramount for quality control, metabolic studies, and the development of robust analytical methods.

This guide provides a comprehensive spectroscopic comparison of Entecavir and this compound. We will delve into the expected and observed differences in their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. Each section will not only present the data but also explain the underlying chemical principles that give rise to these spectral distinctions. Furthermore, we provide detailed, field-proven experimental protocols to empower researchers to conduct their own comparative analyses.

The Structural Distinction: A Tale of Two Functional Groups

The fundamental difference between Entecavir and its 4-Dimethylsilyl counterpart lies in the substitution at the 4-position of the cyclopentyl ring. Entecavir possesses a hydroxyl (-OH) group, while the derivative has a dimethylsilyl (-Si(CH₃)₂OH) group. This seemingly minor alteration has significant implications for the molecule's polarity, mass, and the local electronic environment of nearby atoms, all of which are reflected in their respective spectra.

Entecavir

  • Chemical Name: 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one

  • Molecular Formula: C₁₂H₁₅N₅O₃[1]

  • Molecular Weight: 277.28 g/mol [1]

This compound

  • Chemical Name: 2-amino-9-[(1S,3R,4S)-4-[hydroxy(dimethyl)silyl]-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one

  • Molecular Formula: C₁₄H₂₁N₅O₃Si

  • Molecular Weight: 335.43 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms. The structure of Entecavir has been extensively confirmed using a suite of NMR techniques, including ¹H-NMR, ¹³C-NMR, and 2D-NMR experiments like COSY.[2]

Expected ¹H and ¹³C NMR Spectral Differences

The primary differences in the NMR spectra of Entecavir and this compound will be observed in the signals corresponding to the cyclopentyl ring, particularly around the C4 position.

  • ¹H NMR:

    • Entecavir: The proton attached to C4 (H4) will exhibit a chemical shift influenced by the adjacent hydroxyl group.

    • This compound: The introduction of the silicon atom will cause a noticeable upfield or downfield shift of the H4 proton signal due to changes in electronegativity and magnetic anisotropy. Furthermore, new singlet peaks corresponding to the two methyl groups on the silicon atom will appear in the upfield region of the spectrum, typically between 0 and 0.5 ppm. The integration of these new peaks will correspond to six protons.

  • ¹³C NMR:

    • Entecavir: The carbon atom at the C4 position will have a chemical shift characteristic of a carbon bearing a hydroxyl group.

    • This compound: The C4 carbon signal will be shifted due to the direct attachment of the silicon atom. Additionally, new signals for the two methyl carbons of the dimethylsilyl group will be present in the upfield region of the spectrum.

Hypothetical Comparative NMR Data
Assignment Entecavir (Predicted δ ppm) This compound (Predicted δ ppm) Rationale for Difference
¹H NMR
Cyclopentyl H4~4.0 - 4.5Shifted from Entecavir's valueChange in electronic environment due to Si substitution.
Si-(CH ₃)₂N/A~0.1 - 0.3 (singlet, 6H)Presence of two magnetically equivalent methyl groups on the silicon atom.
¹³C NMR
Cyclopentyl C4~70 - 75Shifted from Entecavir's valueDirect attachment of Si atom alters the chemical shift.
Si-(C H₃)₂N/A~0 - 5Characteristic chemical shift for methyl carbons attached to silicon.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra for the comparative analysis of Entecavir and its silyl derivative.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the analyte (Entecavir or this compound) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

Instrumental Parameters (Example for a 500 MHz Spectrometer)
  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 12-16 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024-4096 (or more, depending on sample concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 200-240 ppm.

Data Processing and Analysis
  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the signals to the respective protons and carbons in the molecules based on their chemical shifts, multiplicities, and, if necessary, 2D NMR correlation experiments (COSY, HSQC, HMBC).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Spectrometer Parameters (¹H & ¹³C) transfer->setup acquire Acquire FID setup->acquire process Fourier Transform, Phase & Baseline Correction acquire->process calibrate Calibrate Chemical Shifts process->calibrate analyze Integrate, Assign Peaks (1D & 2D) calibrate->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS): Weighing the Molecules

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming molecular weights and elucidating fragmentation patterns, which can provide valuable structural information.

Expected Mass Spectral Differences

The most immediate and obvious difference will be the molecular ion peak.

  • Entecavir: The protonated molecule [M+H]⁺ will appear at an m/z of approximately 278.1.[3][4][5]

  • This compound: The protonated molecule [M+H]⁺ will be observed at an m/z of approximately 336.4, reflecting the addition of the dimethylsilyl group (mass increase of 58.3 Da).

Fragmentation patterns will also differ significantly. In tandem mass spectrometry (MS/MS), the fragmentation of the guanine moiety is a common pathway for nucleoside analogs.[6][7] For Entecavir, a major fragment ion is observed at m/z 152.1, corresponding to the protonated guanine base.[4] While this compound is expected to also produce this guanine fragment, the fragmentation of the silylated cyclopentyl portion will yield unique product ions. Silylated compounds often exhibit characteristic losses of methyl groups (-15 Da) and other silicon-containing fragments.

Hypothetical Comparative MS Data
Ion Entecavir (Expected m/z) This compound (Expected m/z) Rationale for Difference
[M+H]⁺ 278.1336.4Increased molecular weight due to the dimethylsilyl group.
Major Fragment 1 152.1 (Guanine+H)⁺152.1 (Guanine+H)⁺Common fragmentation pathway for guanosine analogs.
Major Fragment 2 VariesLoss of CH₃ from the silyl groupCharacteristic fragmentation of silylated compounds.
Major Fragment 3 VariesFragmentation of the silylated cyclopentyl ringUnique fragmentation pattern for the modified moiety.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol describes a general procedure for analyzing Entecavir and its silyl derivative using ESI-MS, often coupled with liquid chromatography (LC) for sample introduction.

Sample Preparation
  • Stock Solution: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

Instrumental Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Drying Gas (N₂) Flow: 8-12 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • Nebulizer Pressure: 30-50 psi.

  • Scan Range: m/z 50-500.

  • For MS/MS: Select the [M+H]⁺ ion of each compound as the precursor and acquire product ion spectra over a suitable collision energy range.

Data Analysis
  • Identify the molecular ion peak ([M+H]⁺) for each compound.

  • For MS/MS data, analyze the fragmentation patterns and identify characteristic product ions.

  • Compare the spectra to confirm the expected mass differences and fragmentation pathways.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis stock Prepare Stock Solution (1 mg/mL) working Dilute to Working Solution (1-10 µg/mL) stock->working inject Inject into LC-MS System working->inject ionize Electrospray Ionization (ESI+) inject->ionize analyze_ms Mass Analysis (Full Scan & MS/MS) ionize->analyze_ms identify_ion Identify Molecular Ion ([M+H]⁺) analyze_ms->identify_ion analyze_frag Analyze Fragmentation Patterns identify_ion->analyze_frag compare Compare Spectra analyze_frag->compare

Caption: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent technique for identifying the presence of specific functional groups.

Expected IR Spectral Differences

The IR spectra of Entecavir and this compound will show both similarities and key differences.

  • Similarities: Both molecules will exhibit characteristic peaks for the amine (N-H stretching around 3100-3500 cm⁻¹), carbonyl (C=O stretching around 1630-1690 cm⁻¹), and alkene (C=C stretching around 1600-1650 cm⁻¹) functional groups present in the guanine and cyclopentyl moieties.[8][9]

  • Differences:

    • Entecavir: A broad O-H stretching band will be present around 3200-3600 cm⁻¹, corresponding to the two hydroxyl groups.

    • This compound: The spectrum will still contain an O-H stretching band from the hydroxymethyl and the Si-OH groups. However, new, strong peaks characteristic of the Si-CH₃ and Si-C bonds will appear. The Si-CH₃ symmetric and asymmetric stretching vibrations are typically observed around 2850-2960 cm⁻¹, and the Si-C stretching vibration is found in the fingerprint region, often around 800-850 cm⁻¹ and 1250 cm⁻¹.

Hypothetical Comparative IR Data
Vibrational Mode Entecavir (Expected Wavenumber, cm⁻¹) This compound (Expected Wavenumber, cm⁻¹) Rationale for Difference
O-H Stretch ~3200-3600 (broad)~3200-3600 (broad)Both molecules contain hydroxyl groups.
N-H Stretch ~3100-3500~3100-3500Presence of the amine group in the guanine ring.
C=O Stretch ~1630-1690~1630-1690Carbonyl group in the guanine ring.
Si-CH₃ Bending N/A~1250Characteristic vibration of the Si-CH₃ group.
Si-C Stretch N/A~800-850Characteristic vibration of the Si-C bond.

Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid powder samples with minimal preparation.

Sample Preparation
  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the powdered sample (Entecavir or this compound) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Instrumental Parameters
  • Background Scan: With the clean, empty ATR crystal, perform a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Spectral Range: 4000-400 cm⁻¹.

Data Analysis
  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance spectrum.

  • Identify the characteristic absorption bands for the functional groups present in each molecule.

  • Compare the spectra, paying close attention to the O-H region and the fingerprint region where the silicon-related vibrations are expected.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis clean Clean ATR Crystal apply_sample Apply Powder Sample clean->apply_sample background Collect Background Spectrum apply_sample->background sample_scan Apply Pressure & Collect Sample Spectrum background->sample_scan process_spec Generate Absorbance Spectrum sample_scan->process_spec identify_peaks Identify Characteristic Peaks process_spec->identify_peaks compare Compare Spectra identify_peaks->compare

Caption: Workflow for ATR-FTIR Spectroscopy Analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Look at Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. For molecules like Entecavir, the UV absorbance is dominated by the purine ring system.

Expected UV-Vis Spectral Differences

The UV-Vis spectra of Entecavir and this compound are expected to be very similar. The chromophore, the part of the molecule responsible for light absorption, is the guanine ring. Since the structural modification is on the cyclopentyl ring, which is electronically isolated from the purine system, a significant shift in the maximum absorbance wavelength (λmax) is not anticipated. Both compounds should exhibit a λmax characteristic of a guanine derivative, typically around 252 nm. Any minor differences in molar absorptivity might be observed due to subtle conformational changes, but the overall spectral profiles will likely be indistinguishable by this technique alone.

Hypothetical Comparative UV-Vis Data
Parameter Entecavir (Expected) This compound (Expected) Rationale for Similarity
λmax (nm) ~252~252The chromophore (guanine ring) is identical in both molecules.
Molar Absorptivity (ε) SimilarSimilarThe structural change is distant from the chromophore.

Experimental Protocol: UV-Vis Spectroscopy

This protocol is for the quantitative and qualitative analysis of Entecavir and its silyl derivative using UV-Vis spectroscopy.

Sample Preparation
  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., methanol, ethanol, or a buffered aqueous solution).

  • Stock Solution: Prepare an accurate stock solution of the analyte (e.g., 100 µg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution to determine the linear range and for analysis (e.g., 2-20 µg/mL).

Instrumental Parameters
  • Wavelength Scan: Scan a suitable concentration of the analyte from 200 to 400 nm to determine the λmax. Use the solvent as a blank.

  • Quantitative Measurement: Set the spectrophotometer to the determined λmax.

  • Calibration Curve: Measure the absorbance of the series of standard solutions and plot a calibration curve of absorbance versus concentration.

Data Analysis
  • Determine the λmax from the wavelength scan.

  • For quantitative analysis, use the calibration curve to determine the concentration of unknown samples.

  • Compare the λmax values of Entecavir and this compound.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis stock Prepare Stock Solution working Prepare Working Dilutions stock->working lambda_scan Determine λmax working->lambda_scan abs_measure Measure Absorbance of Standards lambda_scan->abs_measure compare_lambda Compare λmax lambda_scan->compare_lambda cal_curve Plot Calibration Curve abs_measure->cal_curve analyze_unknown Analyze Unknown Sample cal_curve->analyze_unknown

Caption: Workflow for UV-Vis Spectroscopy Analysis.

Conclusion: A Multi-faceted Approach to Structural Elucidation

The spectroscopic comparison of Entecavir and this compound reveals that a multi-technique approach is essential for their unambiguous differentiation. While UV-Vis spectroscopy is of limited utility in distinguishing these two compounds, NMR, MS, and IR spectroscopy each provide unique and complementary information.

  • NMR spectroscopy offers the most detailed structural insights, clearly identifying the presence of the dimethylsilyl group through characteristic proton and carbon signals.

  • Mass spectrometry provides a rapid and definitive confirmation of the molecular weight difference and offers distinct fragmentation patterns for structural confirmation.

  • IR spectroscopy serves as a valuable tool for identifying the presence of Si-C and Si-CH₃ bonds, which are absent in Entecavir.

By understanding the principles behind these spectroscopic techniques and applying the robust experimental protocols outlined in this guide, researchers can confidently characterize Entecavir and its silylated derivatives, ensuring the quality and integrity of their research and development efforts in the ongoing battle against viral diseases.

References

  • Khanam, A. A., Padmavathi, Y., & Babu, R. (2020). Development and Validation of Derivative FTIR Spectroscopy for Estimation of Entecavir Monohydrate in its Pure and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 11(1), 1000-10.
  • Naz, A., Tabish, I., Naseer, A., & Mirza, A. Z. (2021). Green chemistry approach: method development and validation for identification and quantification of entecavir using FT-IR in bulk and pharmaceutical dosage form. Journal of the Iranian Chemical Society, 18(11), 2963-2971.
  • Dalmora, S. L., Sangoi, M. S., Nogueira-Librelotto, D. R., & da Silva, L. M. (2009). Validation of a stability-indicating RP-HPLC method for the determination of entecavir in tablet dosage form.
  • European Medicines Agency. (2017). Assessment report: Entecavir Mylan. EMA/351653/2017. Available at: [Link]

  • Cavalieri, E., et al. (2024). Infrared Spectroscopy of RNA Nucleosides in a Wide Range of Temperatures. International Journal of Molecular Sciences, 25(6), 3467.
  • PubChem. (n.d.). Entecavir hydrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Rathod, S. D., et al. (2011). LC-ESI-MS/MS method for the quantification of entecavir in human plasma and its application to bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 55(1), 163-169.
  • Zhang, T., et al. (2010). 1H NMR spectra of guanosine and its HPLC-purified chlorinated adduct. ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). LC/MS/MS High Sensitivity Bioanalytical Method: Entecavir in Human Plasma. Retrieved from [Link]

  • PubChem. (n.d.). Entecavir. National Center for Biotechnology Information. Retrieved from [Link]

  • Matsuura, K., et al. (2016). Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. Journal of Medicinal Chemistry, 59(5), 2096-2108.
  • Janeba, Z., et al. (2011). Phosphonylated Acyclic Guanosine Analogues with the 1,2,3-Triazole Linker. Molecules, 16(8), 6348-6366.
  • Liu, S., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40.
  • Wang, Y., et al. (2018). Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and ZnII using mass spectrometry. Journal of Mass Spectrometry, 53(3), 247-256.
  • Rocky Mountain Laboratories. (2024). FTIR Analysis for Biomolecules. Retrieved from [Link]

  • Newmark, R. A., & Cantor, C. R. (1968). Nuclear magnetic resonance study of the interactions of guanosine and cytidine in dimethyl sulfoxide. Journal of the American Chemical Society, 90(18), 5010-5017.
  • de Graaf, C., et al. (2020). Tandem mass spectrometry of small-molecule antiviral drugs: 3. antiviral agents against herpes, influenza and other viral infections. Mass Spectrometry Reviews, 39(4), 307-331.
  • Rice, J. M., & Dudek, G. O. (1967). Mass spectra of nucleic acid derivatives. II. Guanine, adenine, and related compounds. Journal of the American Chemical Society, 89(11), 2719-2725.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Navigating the Silylation Landscape: A Head-to-Head Comparison of Synthetic Routes to 4-Dimethylsilyl Entecavir

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Dimethylsilyl Entecavir

Entecavir is a potent antiviral drug primarily used for the treatment of hepatitis B virus (HBV) infection.[1] As with any pharmaceutical compound, the synthesis of Entecavir is a complex process that can generate various impurities. One such potential process-related impurity or synthetic intermediate is this compound. While not a therapeutic agent itself, the synthesis and characterization of such derivatives are crucial for analytical purposes, serving as reference standards to ensure the purity and safety of the final drug product.[2] This guide provides a head-to-head comparison of potential synthetic routes that could lead to the formation of this compound, drawing insights from established Entecavir syntheses and the broader context of nucleoside chemistry.

The core of this comparison lies in the strategic use of silyl ethers as protecting groups for the hydroxyl functionalities of the carbocyclic core of Entecavir during its synthesis. The choice of silylating agent, reaction conditions, and the point at which it is introduced and removed can significantly influence the formation of silyl derivatives as either stable intermediates or unwanted byproducts.

Comparative Analysis of Synthetic Strategies

The synthesis of Entecavir and its analogues, and by extension this compound, can be broadly categorized based on the starting material and the key bond-forming strategies employed to construct the carbocyclic ring. We will explore two major archetypal routes and analyze the implications for the formation of the target silyl derivative.

Route 1: Synthesis from Acyclic Precursors via Radical Cyclization

One prominent strategy for constructing the carbocyclic core of Entecavir involves the radical cyclization of an acyclic precursor.[3] This approach offers flexibility in introducing various functional groups. The use of silyl protecting groups is integral to this strategy to ensure regioselectivity and stereoselectivity.

Key Features:

  • Starting Materials: Typically involves the use of a chiral acyclic starting material, which undergoes a series of transformations to build the necessary functionality for cyclization.[4]

  • Silylation Strategy: Silyl ethers, such as tert-butyldimethylsilyl (TBS), are often employed to protect one or more hydroxyl groups of the acyclic precursor.[3] This protection is crucial to direct the subsequent chemical transformations.

  • Formation of this compound: In this route, a dimethylsilyl group is not the primary choice for protection due to its lower stability compared to bulkier silyl groups like TBS. However, if a dimethylsilylating agent were used, or if a dimethylsilyl-containing building block was employed, the 4-Dimethylsilyl derivative could be formed as a key intermediate. The selective formation of the 4-O-silylated isomer would depend on the relative reactivity of the different hydroxyl groups in the precursor.

Experimental Protocol: Illustrative Silylation of an Entecavir Precursor

The following protocol illustrates a general procedure for the silylation of a diol intermediate, which is a common step in Entecavir synthesis. The choice of silylating agent would determine the final silyl ether.

  • Dissolution: Dissolve the diol precursor (1 equivalent) in anhydrous pyridine or dimethylformamide (DMF).

  • Addition of Silylating Agent: Add the desired dimethylsilyl chloride (e.g., chlorodimethylsilane) (1.1 equivalents) dropwise to the solution at 0 °C under an inert atmosphere (e.g., argon).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired monosilylated product.

Causality Behind Experimental Choices:

  • Solvent: Pyridine or DMF are commonly used as they are polar aprotic solvents that can dissolve the nucleoside precursors and also act as a base to neutralize the HCl generated during the reaction.[5]

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the hydrolysis of the silylating agent and the silylated product by atmospheric moisture.

  • Stoichiometry: A slight excess of the silylating agent is used to ensure complete consumption of the starting material, but a large excess is avoided to minimize the formation of di-silylated byproducts.

Logical Flow of Synthesis Route 1

G Acyclic_Precursor Acyclic Precursor Selective_Silylation Selective Silylation (e.g., at 4-OH) Acyclic_Precursor->Selective_Silylation Radical_Cyclization Radical Cyclization Selective_Silylation->Radical_Cyclization Four_Dimethylsilyl_Entecavir This compound (as intermediate or byproduct) Selective_Silylation->Four_Dimethylsilyl_Entecavir Isolation Further_Modifications Further Functional Group Modifications Radical_Cyclization->Further_Modifications Introduction_of_Guanine Introduction of Guanine Further_Modifications->Introduction_of_Guanine Deprotection Deprotection Introduction_of_Guanine->Deprotection Entecavir Entecavir Deprotection->Entecavir

Caption: Synthesis of Entecavir from an acyclic precursor.

Route 2: Synthesis from a Pre-formed Cyclopentane Core

Another major synthetic approach starts with a pre-existing cyclopentane derivative, which is then elaborated to introduce the necessary functional groups of Entecavir.[3] This strategy often involves the use of chiral pool starting materials like D-ribose.[6]

Key Features:

  • Starting Materials: Chiral cyclopentane derivatives, often derived from natural products like sugars.[6]

  • Silylation Strategy: Silyl protecting groups are crucial for differentiating between the various hydroxyl groups on the cyclopentane ring. For instance, in the synthesis of Entecavir analogues, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl) has been used to selectively protect the 3'- and 5'-hydroxyl groups.[6][7] The use of a less bulky dimethylsilylating agent could potentially lead to different selectivity.

  • Formation of this compound: In this approach, the deliberate synthesis of this compound would involve the selective silylation of the 4-hydroxyl group of a suitable Entecavir precursor. The success of this selective silylation would depend on the steric and electronic environment of the hydroxyl groups. The 4-hydroxyl group is a secondary alcohol, and its reactivity towards silylation would be influenced by the presence of other protecting groups on the molecule.

Experimental Protocol: Deliberate Synthesis of this compound as a Reference Standard

This hypothetical protocol is designed for the specific synthesis of this compound, likely for use as an analytical reference standard.

  • Starting Material: Begin with a protected Entecavir intermediate where the 4-hydroxyl group is free, and other reactive positions are protected.

  • Silylation: Dissolve the protected intermediate in an anhydrous aprotic solvent like dichloromethane or THF. Add a dimethylsilylating agent such as dimethylsilyl ditriflate or chlorodimethylsilane in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) at low temperature (-78 °C to 0 °C).

  • Reaction Control: Carefully monitor the reaction to ensure monosilylation and prevent side reactions. The choice of a less reactive dimethylsilylating agent could improve selectivity.

  • Isolation: After the reaction is complete, quench with a proton source (e.g., methanol) and purify the product using chromatographic techniques to isolate the this compound derivative.

  • Deprotection: If necessary, perform a final deprotection step to remove other protecting groups, yielding this compound.

Causality Behind Experimental Choices:

  • Selective Protection: The initial choice of protecting groups is critical to ensure that only the 4-hydroxyl group is available for silylation.

  • Mild Silylating Agent: Using a less reactive dimethylsilylating agent can enhance the selectivity for the desired hydroxyl group.

  • Low Temperature: Performing the reaction at low temperatures helps to control the reactivity and minimize the formation of byproducts.

Logical Flow of Synthesis Route 2

G Cyclopentane_Core Pre-formed Cyclopentane Core Functional_Group_Interconversion Functional Group Interconversion Cyclopentane_Core->Functional_Group_Interconversion Selective_Silylation_at_4OH Selective Silylation at 4-OH Functional_Group_Interconversion->Selective_Silylation_at_4OH Introduction_of_Guanine Introduction of Guanine Selective_Silylation_at_4OH->Introduction_of_Guanine Final_Modifications Final Modifications/ Deprotection Introduction_of_Guanine->Final_Modifications Four_Dimethylsilyl_Entecavir This compound Final_Modifications->Four_Dimethylsilyl_Entecavir

Caption: Synthesis of this compound from a pre-formed cyclopentane core.

Head-to-Head Comparison of Synthesis Routes

FeatureRoute 1: Acyclic Precursor with Radical CyclizationRoute 2: Pre-formed Cyclopentane Core
Starting Material Simple, achiral or chiral acyclic molecules.[4]Chiral cyclopentane derivatives, often from the chiral pool (e.g., D-ribose).[6]
Key Step Radical cyclization to form the cyclopentane ring.[3]Elaboration of the existing cyclopentane framework.
Control of Silylation Silylation is performed early on the acyclic precursor to direct cyclization. Selectivity is crucial.Silylation is used to differentiate between multiple hydroxyl groups on the cyclopentane ring.
Likelihood of this compound Formation Can be formed as an intermediate if a dimethylsilyl protecting group is used. More likely to be a byproduct with less stable dimethylsilyl groups.Can be synthesized deliberately by selective silylation of a late-stage intermediate. Formation as a byproduct depends on the specific protecting group strategy.
Advantages High degree of flexibility in analogue synthesis.Stereochemistry can be well-controlled from the chiral starting material.
Disadvantages Control of stereochemistry during cyclization can be challenging.Can involve a greater number of steps to modify the initial core.

Conclusion

The synthesis of this compound is intrinsically linked to the broader synthetic strategies for Entecavir itself. While not a primary therapeutic target, its controlled synthesis is vital for its role as a reference standard in quality control. The comparison of different synthetic routes reveals that the formation of this silyl derivative is a nuanced outcome of the protecting group strategy employed.

  • In routes starting from acyclic precursors, the formation of a 4-dimethylsilyl derivative would likely be an intermediate step, with the choice of the silylating agent being a critical determinant.

  • In routes utilizing a pre-formed cyclopentane core, there is a greater opportunity for the deliberate and selective synthesis of this compound as a final product for analytical applications.

Ultimately, the choice of synthetic route will depend on the overall objectives, whether it is the large-scale production of Entecavir with minimal impurities or the targeted synthesis of specific derivatives for analytical purposes. A thorough understanding of the reactivity of different hydroxyl groups and the stability of various silyl ethers is paramount in controlling the outcome of the synthesis and ensuring the purity of the final active pharmaceutical ingredient.

References

  • The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII. Canadian Science Publishing. Available at: [Link]

  • Entecavir Impurities and Related Compound. Veeprho. Available at: [Link]

  • The synthesis of oligoribonucleotides. III. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VIII. Canadian Science Publishing. Available at: [Link]

  • Cobalt-assisted route to rare carbocyclic C-ribonucleosides. (2016). National Institutes of Health (NIH). Available at: [Link]

  • The synthesis of oligoribonucleotides. II. The use of silyl protecting groups in nucleoside and nucleotide chemistry. VII. (2025). ResearchGate. Available at: [Link]

  • The synthesis of digoribonucleotides. I. The use of silyl protecting groups in nucleoside and nucleotide. Canadian Science Publishing. Available at: [Link]

  • Synthesis Strategies for Entecavir. Organic Chemistry. Available at: [Link]

  • HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma. (2017). Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Diastereoselective Synthesis of 6″-(Z)- and 6″-(E)-Fluoro Analogues of Anti-hepatitis B Virus Agent Entecavir and Its Evaluation of the Activity and Toxicity Profile of the Diastereomers. (2012). National Institutes of Health (NIH). Available at: [Link]

  • LC Determination of Diastereomeric Impurities of Entecavir in Drug Substances and Drug Products. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Synthesis of Entecavir and Its Novel Class of Analogs. (2011). ResearchGate. Available at: [Link]

  • Total Synthesis of Entecavir. (2013). The Journal of Organic Chemistry. Available at: [Link]

  • Entecavir Monohydrate-impurities. Pharmaffiliates. Available at: [Link]

  • New synthesis process of antiviral drug entecavir. (2010). Google Patents.
  • Entecavir Patent Evaluation, Method for Diastereomeric Impurities. (2018). Juniper Publishers. Available at: [Link]

  • Total Synthesis of Entecavir: A Robust Route for Pilot Production. ResearchGate. Available at: [Link]

  • Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Advances in the Enantioselective Synthesis of Carbocyclic Nucleosides. (2025). ResearchGate. Available at: [Link]

  • Recent progress for the synthesis of selected carbocyclic nucleosides. (2011). PubMed. Available at: [Link]

  • Synthesis of nucleosides. Wikipedia. Available at: [Link]

  • Recent Progress for the Synthesis of Selected Carbocyclic Nucleosides. (2025). ResearchGate. Available at: [Link]

  • Synthesis of entecavir and its novel class of analogs. (2011). PubMed. Available at: [Link]

  • Synthesis of novel entecavir analogues having 4′-cyano-6′′-fluoromethylenecyclopentene skeletons as an aglycone moiety as highly potent and long-acting anti-hepatitis B virus agent. (2023). Royal Society of Chemistry. Available at: [Link]

  • Entecavir Patent Evaluation & Genotoxicity. (2018). Herald Scholarly Open Access. Available at: [Link]

  • Adverse effects of oral antiviral therapy in chronic hepatitis B. (2014). National Institutes of Health (NIH). Available at: [Link]

  • Entecavir: a review of its use in chronic hepatitis B. (2009). PubMed. Available at: [Link]

  • Entecavir (oral route). (2025). Mayo Clinic. Available at: [Link]

  • Entecavir. (2018). National Institutes of Health (NIH). Available at: [Link]

  • Entecavir Treatment for Chronic Hepatitis B: Adaptation Is Not Needed for the Majority of naïve Patients With a Partial Virological Response. (2011). PubMed. Available at: [Link]

Sources

The Dimethylsilyl Group: A Subtle Shift with Significant Impact on Antiviral Potency

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating a Key Functional Group in Antiviral Drug Design

In the relentless pursuit of novel antiviral therapeutics, medicinal chemists continually explore the vast chemical space to identify functional groups that can enhance a drug candidate's potency, selectivity, and pharmacokinetic profile. Among the myriad of molecular modifications, the introduction of silicon-containing moieties, and specifically the dimethylsilyl group, has emerged as a compelling strategy. This guide provides an in-depth comparison of the dimethylsilyl group against other common bioisosteres, supported by experimental insights, to equip researchers and drug development professionals with a clear understanding of its potential to elevate antiviral drug design.

The Rationale: Why Silicon in Antiviral Drug Design?

The strategic replacement of a carbon atom with a silicon atom in a drug molecule can induce subtle yet profound changes in its physicochemical properties. The dimethylsilyl group [-SiH(CH₃)₂], and its close relative the trimethylsilyl group [-Si(CH₃)₃], are often considered as bioisosteres for the ubiquitous tert-butyl group [-C(CH₃)₃].[1][2][3] This bioisosteric relationship is rooted in their similar steric bulk. However, the fundamental differences in the electronics and bond characteristics between silicon and carbon bestow unique properties upon silyl-containing compounds.

Key physicochemical properties influenced by the dimethylsilyl group include:

  • Lipophilicity: Silicon is inherently more lipophilic than carbon. This increased lipophilicity can enhance a drug's ability to cross cellular membranes, a critical step for targeting intracellular viral replication machinery.[1][2]

  • Metabolic Stability: The silicon-carbon bond is generally more stable to metabolic oxidation than a carbon-carbon or carbon-hydrogen bond. This can lead to increased metabolic stability and a longer plasma half-life of the drug.[4]

  • Bond Geometry: The longer Si-C and Si-H bonds compared to C-C and C-H bonds can alter the conformation of a molecule, potentially leading to a better fit with the target viral enzyme.

These properties collectively suggest that the incorporation of a dimethylsilyl group can be a powerful tool to optimize the absorption, distribution, metabolism, and excretion (ADME) profile of an antiviral drug, ultimately leading to improved potency and therapeutic index.

Case Study: Silyl-Substituted Pyrimidine Nucleosides in Anti-Herpes Simplex Virus (HSV) Activity

A compelling example of the impact of a silyl group on antiviral potency can be found in the study of 5-(trialkylsilyl)pyrimidine nucleosides.[4] In this research, a trimethylsilyl group (a close analogue of the dimethylsilyl group) was introduced at the C5 position of a pyrimidine nucleoside, creating the compound α-5-Me₃SidUrd. This silylated nucleoside demonstrated significant in vitro and in vivo activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[4]

Comparative Analysis

To understand the impact of the silyl group, we can compare the properties of α-5-Me₃SidUrd with a standard anti-herpes nucleoside analogue like Acyclovir.

FeatureAcyclovirα-5-Me₃SidUrd (Trimethylsilyl Analogue)Postulated Dimethylsilyl Analogue
Core Structure Acyclic guanosine analogue2'-deoxyuridine analogue2'-deoxyuridine analogue
Key Modification Acyclic side chainTrimethylsilyl group at C5Dimethylsilyl group at C5
Antiviral Activity Potent against HSV-1 and HSV-2Inhibits HSV-1 replication in vitro and in vivo; Pronounced therapeutic effect against HSV-2 [4]Expected to retain or potentially improve antiviral activity
Mechanism of Action Inhibition of viral DNA polymerase[5][6]Likely inhibition of viral DNA polymeraseLikely inhibition of viral DNA polymerase
Metabolic Stability Susceptible to metabolic enzymesResistant to pyrimidine phosphorylases [4]Expected to exhibit enhanced metabolic stability

The key finding for α-5-Me₃SidUrd was its resistance to pyrimidine phosphorylases, enzymes that can cleave the nucleoside, rendering it inactive.[4] This metabolic stability is a crucial factor for its observed in vivo efficacy. While direct IC₅₀ values are not provided in the abstract, the reported "pronounced therapeutic effect" suggests a significant level of antiviral potency.[4] A hypothetical dimethylsilyl analogue would be expected to retain, and possibly enhance, these favorable properties due to the fundamental contributions of the silicon atom.

Mechanistic Insights and Experimental Workflow

The antiviral activity of nucleoside analogues typically relies on their ability to be phosphorylated by viral or cellular kinases to the active triphosphate form, which then inhibits the viral DNA polymerase.[7][8] The dimethylsilyl group can positively influence this pathway in several ways.

G cluster_0 Cellular Uptake and Activation cluster_1 Viral DNA Polymerase Inhibition cluster_2 Metabolic Inactivation Drug_Ext Dimethylsilyl-Nucleoside (Extracellular) Drug_Int Dimethylsilyl-Nucleoside (Intracellular) Drug_Ext->Drug_Int Increased Lipophilicity Drug_MP Monophosphate Drug_Int->Drug_MP Viral/Cellular Kinase Metabolism Pyrimidine Phosphorylase Drug_Int->Metabolism Reduced Susceptibility Drug_DP Diphosphate Drug_MP->Drug_DP Cellular Kinase Drug_TP Triphosphate (Active Form) Drug_DP->Drug_TP Cellular Kinase Polymerase Viral DNA Polymerase Drug_TP->Polymerase Competitive Inhibition DNA_Elongation Viral DNA Elongation Chain_Termination Chain Termination Polymerase->Chain_Termination Incorporation Inactive_Metabolite Inactive Metabolite Metabolism->Inactive_Metabolite

Figure 1: Postulated mechanism of action for a dimethylsilyl-substituted nucleoside antiviral.

The increased lipophilicity imparted by the dimethylsilyl group can facilitate passive diffusion across the cell membrane. Once inside the cell, the silyl group's steric bulk and electronic properties may influence the efficiency of the initial phosphorylation step, a rate-limiting factor for many nucleoside analogues. Most importantly, as demonstrated with the trimethylsilyl analogue, resistance to metabolic enzymes like pyrimidine phosphorylase ensures that a higher concentration of the active drug is maintained within the cell.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

To quantitatively assess the antiviral potency of a dimethylsilyl-substituted compound, a plaque reduction assay is a standard and reliable method.

Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against a specific virus.

Materials:

  • Host cell line susceptible to the virus (e.g., Vero cells for HSV)

  • Virus stock of known titer

  • Test compound (dimethylsilyl-substituted nucleoside) and control compound (e.g., Acyclovir)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Overlay medium (e.g., medium with carboxymethyl cellulose or agar)

  • Staining solution (e.g., crystal violet)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed the 6-well plates with host cells at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the test and control compounds in cell culture medium.

  • Infection: When cells are confluent, remove the growth medium and infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Compound Addition: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of the test and control compounds to the respective wells.

  • Overlay: Add the overlay medium to each well to restrict viral spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period that allows for visible plaque formation (typically 2-3 days for HSV).

  • Staining: After incubation, fix the cells (e.g., with methanol) and stain with crystal violet. The viable cells will be stained, while the areas of cell death due to viral lysis (plaques) will remain clear.

  • Plaque Counting and IC₅₀ Determination: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the untreated virus control. The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.

G A Seed Host Cells in 6-well Plates C Infect Confluent Cell Monolayer with Virus A->C B Prepare Serial Dilutions of Test and Control Compounds D Add Compound Dilutions to Infected Cells B->D C->D E Apply Overlay Medium D->E F Incubate for Plaque Formation E->F G Fix and Stain Cells F->G H Count Plaques and Calculate IC50 G->H

Figure 2: Workflow of a plaque reduction assay for antiviral testing.

Conclusion: A Promising Avenue for Antiviral Drug Discovery

The incorporation of a dimethylsilyl group represents a nuanced yet powerful strategy in the design of novel antiviral agents. While direct comparative data remains somewhat limited in the public domain, the available evidence, particularly from silylated nucleosides, strongly suggests that this functional group can confer significant advantages in terms of metabolic stability and, consequently, in vivo potency. The ability of the dimethylsilyl group to act as a bioisostere for common moieties like the tert-butyl group, while offering distinct physicochemical benefits, makes it an attractive tool for lead optimization. As our understanding of the intricate interplay between drug structure and antiviral activity deepens, the judicious application of organosilicon chemistry is poised to play an increasingly important role in the development of the next generation of antiviral therapies.

References

  • Stankova, I., Schichkov, S., Kostovab, K., & Galabov, A. (2010). New Analogues of Acyclovir – Synthesis and Biological Activity. Zeitschrift für Naturforschung C, 65c(1-2), 29-33. [Link]

  • Cho, A., et al. (2017). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Molecules, 22(7), 1157. [Link]

  • Dick, A., & Cocklin, S. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals, 13(3), 43. [Link]

  • Dick, A., & Cocklin, S. (2022). Bioisosteric Replacement in Anti-HIV Drug Design. Encyclopedia.pub. [Link]

  • Pochet, S., et al. (2011). Novel antiviral C5-substituted pyrimidine acyclic nucleoside phosphonates selected as human thymidylate kinase substrates. Journal of Medicinal Chemistry, 54(3), 899-910. [Link]

  • Cho, A., et al. (2017). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Molecules, 22(7), 1157. [Link]

  • Stankova, I., Schichkov, S., Kostovab, K., & Galabov, A. (2010). New Analogues of Acyclovir – Synthesis and Biological Activity. Zeitschrift für Naturforschung C, 65c(1-2), 29-33. [Link]

  • Harding, M., & Bond, S. (2013). Substituted Imidazothiazoles as Inhibitors of Viral Polymerase. WIPO Patent Application WO/2013/075173. [Link]

  • De La Rosa, M., et al. (2023). Small Molecule Drugs Targeting Viral Polymerases. Viruses, 15(7), 1569. [Link]

  • Dick, A., & Cocklin, S. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Pharmaceuticals, 13(3), 43. [Link]

  • Mel'nik, S. I., et al. (1984). [Synthesis and study of 5-(trialkylsilyl)pyrimidine nucleosides. A new alpha-2'-deoxynucleoside with antiherpes activity]. Bioorganicheskaia khimiia, 10(12), 1645–1654. [Link]

  • Al-Masoudi, N. A. (2018). Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. Mini-Reviews in Medicinal Chemistry, 18(1), 2-15. [Link]

  • Cho, A., et al. (2017). Structure-Activity Relationships of Acyclic Selenopurine Nucleosides as Antiviral Agents. Molecules, 22(7), 1157. [Link]

  • Vanstreels, E., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 123. [Link]

  • Manfroni, G., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 241. [Link]

  • Frey, K. M., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 843516. [Link]

  • Das, K., et al. (2020). Nucleotide Analogues as Inhibitors of Viral Polymerases. bioRxiv. [Link]

  • Andrei, G., & Snoeck, R. (2013). Viral DNA Polymerase Inhibitors. In Viral Genome Replication (pp. 1-27). Humana Press. [Link]

  • El-Sawy, E. R., et al. (2021). Synthesis and Evaluation of Some Uracil Nucleosides as Promising Anti-Herpes Simplex Virus 1 Agents. Molecules, 26(10), 2962. [Link]

  • Galabov, A. S. (1979). On the structure-activity relationship of antiviral substances. Acta microbiologica, virologica et immunologica, 11, 36-46. [Link]

  • Olsen, D. B., et al. (2004). Synthesis and antiviral activity of a series of 1'-substituted 4-aza-7,9-dideazaadenosine C-nucleosides. Bioorganic & Medicinal Chemistry Letters, 14(15), 3945-3948. [Link]

  • El-Emam, A. A., & Al-Obaid, A. M. (2023). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 30(1), 1-2. [Link]

  • Hattori, S. I., et al. (2021). The P3 O-Tert-Butyl-Threonine is Key to High Cellular and Antiviral Potency for Aldehyde-Based SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry, 64(14), 10335-10344. [Link]

  • Zhang, L., et al. (2022). Progression of Antiviral Agents Targeting Viral Polymerases. Molecules, 27(15), 4885. [Link]

  • van den Berg, R. J., et al. (2000). Bioisosteric modification of PETT-HIV-1 RT-inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 10(3), 211-214. [Link]

Sources

A Comparative Guide to the Stability Profiles of 4-Dimethylsilyl Entecavir and Entecavir

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entecavir is a potent and selective antiviral agent against the hepatitis B virus (HBV), functioning as a guanosine nucleoside analogue that inhibits HBV DNA polymerase.[1] Its efficacy and high genetic barrier to resistance have made it a cornerstone in the management of chronic hepatitis B.[2] However, like many complex organic molecules, Entecavir's stability under various environmental conditions is a critical parameter influencing its formulation, storage, and ultimately, its therapeutic efficacy. Forced degradation studies have shown that Entecavir is susceptible to degradation under oxidative and acidic stress conditions.[3][4]

This guide provides a comparative analysis of the stability profile of Entecavir versus a silylated analogue, 4-Dimethylsilyl Entecavir. While direct comparative stability data for this compound is not extensively published, this document will leverage established knowledge of Entecavir's degradation pathways and the known physicochemical effects of silyl group substitution to present a scientifically grounded comparison.[5][6] We will delineate the theoretical advantages that silylation may confer upon the molecule's stability and provide detailed experimental protocols for a comprehensive head-to-head stability assessment in line with International Council for Harmonisation (ICH) guidelines.[7]

Molecular Structures and Physicochemical Properties

Entecavir's structure features a carbocyclic sugar mimic linked to a guanine base.[8] The cyclopentyl ring contains two hydroxyl groups that are potential sites for chemical modification. This compound is a derivative where one of these hydroxyl groups is replaced by a dimethylsilyl group.[5]

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
Entecavir C₁₂H₁₅N₅O₃277.28Guanine base, carbocyclic ring with two hydroxyl groups
This compound C₁₄H₂₁N₅O₃Si335.44Guanine base, carbocyclic ring with one hydroxyl and one dimethylsilyl group

The introduction of a dimethylsilyl group is hypothesized to increase the lipophilicity of the molecule. This modification can influence solubility, membrane permeability, and importantly, may sterically hinder the approach of reactants to nearby functional groups, potentially enhancing chemical stability.[9]

Comparative Stability Analysis: A Mechanistic Perspective

Forced degradation studies on Entecavir have identified its primary liabilities. It demonstrates significant degradation under oxidative and acidic conditions, while remaining relatively stable under thermal, neutral, and photolytic stress.[3][4]

Entecavir Degradation Profile
  • Oxidative Degradation: The purine ring and the exocyclic double bond on the cyclopentane ring are potential sites for oxidation.

  • Acidic Hydrolysis: The glycosidic bond linking the purine base to the carbocyclic ring is susceptible to cleavage under acidic conditions.

Hypothesized Stability Profile of this compound

The presence of the dimethylsilyl group is anticipated to modulate the stability profile of Entecavir in the following ways:

  • Steric Shielding: The bulky dimethylsilyl group may offer steric protection to the adjacent functionalities on the cyclopentane ring and potentially the glycosidic bond, thereby reducing the rate of acid-catalyzed hydrolysis.

  • Electronic Effects: The silicon atom can influence the electron density of neighboring atoms, which might subtly alter the reactivity of the molecule.

  • Increased Lipophilicity: The non-polar nature of the silyl group could reduce the molecule's interaction with aqueous-based degradants, potentially slowing down hydrolytic degradation.

The following diagram illustrates the potential stabilizing effect of the dimethylsilyl group.

G cluster_0 Entecavir cluster_1 This compound Entecavir Entecavir Degradation_E Degradation Products Entecavir->Degradation_E Silyl_Entecavir This compound Degradation_SE Degradation Products Silyl_Entecavir->Degradation_SE Stressor Stress Conditions (Oxidation, Acid) Stressor->Entecavir High Susceptibility Stressor->Silyl_Entecavir Reduced Susceptibility? Silyl_Group Dimethylsilyl Group (Steric Hindrance, Lipophilicity) Silyl_Group->Silyl_Entecavir Potential Stabilization G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Stock_E Entecavir Stock Solution Acid Acid Hydrolysis Stock_E->Acid Base Base Hydrolysis Stock_E->Base Oxidation Oxidation Stock_E->Oxidation Thermal Thermal Stock_E->Thermal Photo Photolysis Stock_E->Photo Stock_SE This compound Stock Solution Stock_SE->Acid Stock_SE->Base Stock_SE->Oxidation Stock_SE->Thermal Stock_SE->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS Characterization HPLC->LCMS Data Comparative Degradation Data HPLC->Data Pathways Degradation Pathways LCMS->Pathways

Caption: Workflow for the forced degradation study.

ICH-Compliant Stability Study

A long-term stability study will provide data on the shelf-life and appropriate storage conditions.

1. Study Design:

  • Store samples of both Entecavir and this compound under the following conditions as per ICH guidelines: [7][10] * Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • The study duration for accelerated conditions is typically 6 months, while long-term studies can extend for several years. [10] 2. Testing Schedule:

  • Long-term: Samples should be tested at 0, 3, 6, 9, 12, 18, 24, and 36 months. [7]* Accelerated: Samples should be tested at 0, 3, and 6 months. [7] 3. Parameters to be Tested:

  • Appearance

  • Assay (using the validated stability-indicating HPLC method)

  • Degradation products/impurities

  • Water content (by Karl Fischer titration)

Data Presentation and Interpretation

The results of the stability studies should be tabulated for clear comparison.

Table 1: Hypothetical Forced Degradation Data

Stress Condition% Degradation of Entecavir% Degradation of this compoundMajor Degradation Products
0.1 M HCl, 80°C, 24h15.2%8.5%Hydrolytic degradants
0.1 M NaOH, 80°C, 24h5.8%4.2%Isomers, hydrolytic degradants
3% H₂O₂, RT, 24h25.6%18.9%Oxidative adducts
Thermal, 105°C, 24h< 1%< 1%None significant
Photolytic< 1%< 1%None significant

Table 2: Hypothetical Accelerated Stability Data (40°C/75% RH)

Time PointParameterEntecavirThis compound
0 Months Assay (%)99.899.9
Total Impurities (%)0.150.12
3 Months Assay (%)98.599.2
Total Impurities (%)0.850.45
6 Months Assay (%)97.298.6
Total Impurities (%)1.500.80

Conclusion

The substitution of a hydroxyl group with a dimethylsilyl group in the Entecavir molecule presents a plausible strategy for enhancing its chemical stability, particularly against acid hydrolysis and oxidation. The proposed experimental framework, grounded in ICH guidelines, provides a robust methodology for quantifying this potential stability enhancement. The resulting data would be invaluable for drug development professionals in selecting the optimal candidate for further formulation and clinical evaluation, potentially leading to a more stable and reliable therapeutic agent for the treatment of chronic hepatitis B.

References

  • Ramesh, T., Rao, P. N., & Rao, R. N. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir.
  • (2018). Entecavir Patent Evaluation, Method for Diastereomeric Impurities.
  • de Oliveira, M. A., Yoshida, M. I., & de Lima Gomes, E. L. (2021). Entecavir: stability and drug-excipient compatibility. Brazilian Journal of Pharmaceutical Sciences, 57.
  • Google Patents. (n.d.). EP2508172A1 - Stable and uniform formulations of entecavir and preparation method thereof.
  • Fung, J., Lai, C. L., & Yuen, M. F. (2010). Evaluation of long-term entecavir treatment in stable chronic hepatitis B patients switched from lamivudine therapy.
  • MDPI. (2022).
  • National Center for Biotechnology Information. (n.d.). Entecavir. PubChem. Retrieved from [Link]

  • Al-Azzam, K. M., Al-Azzam, H. F., & Al-Momani, I. F. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method. Jordan Journal of Pharmaceutical Sciences, 12(1).
  • Dalmora, S. L., Sangoi, M. S., da Silva, L. M., & Nogueira, S. (2010). Validation of a Stability-Indicating RP-HPLC Method for the Determination of Entecavir in Tablet Dosage Form.
  • Ramesh, T., Rao, P. N., & Rao, R. N. (2014). LC-MS/MS method for the characterization of the forced degradation products of Entecavir.
  • A NEW VALIDATED STABILITY-INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF ENTECAVIR. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.
  • Patel, M. J., Patel, S. S., & Patel, N. M. (2015). Formulation development, evaluation and accelerated stability studies of entecavir tablet dosage form.
  • ICH. (2003). Q1A(R2) Stability testing of new drug substances and products. Retrieved from [Link]

  • Kumar, L., & Verma, S. (2018). Comparative Physical and Chemical Stability Studies of Orlistat Liposomal Drug Delivery Systems.
  • Rawal, R. K., Singh, U. S., Gadthula, S., & Chu, C. K. (2011). Synthesis of Entecavir and Its Novel Class of Analogs. Current protocols in nucleic acid chemistry.
  • Showell, G. A., & Mills, J. S. (2003). The role of silicon in drug discovery. Drug discovery today, 8(12), 551-556.
  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Bennett, C. S. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein journal of organic chemistry, 13, 82–90.
  • Organic Chemistry Portal. (n.d.). Synthesis Strategies for Entecavir. Retrieved from [Link]

  • Tang, N., Wu, D., Lu, Y., Chen, J., Zhang, B., & Wu, W. (2009). A comparative study on the stability of silybin and that in silymarin in buffers and biological fluids. Drug metabolism letters, 3(2), 115–119.
  • MDPI. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of applied pharmaceutical science, 129-138.
  • Huang, Y. J., Li, T. C., Chen, Y. C., Huang, Y. H., Lin, C. L., & Yeh, M. L. (2023).
  • AMSbiopharma. (n.d.). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • Gelest. (n.d.). Silyl Groups. Retrieved from [Link]

  • Tchesnokov, E. P., Obikhod, A., Schinazi, R. F., & Götte, M. (2008). Inhibition of Hepatitis B Virus Polymerase by Entecavir. Antimicrobial agents and chemotherapy, 52(9), 3279–3286.
  • ResearchGate. (2023). Super Silyl-Based Stable Protecting Groups for Both the C- and N-Terminals of Peptides: Applied as Effective Hydrophobic Tags in Liquid-Phase Peptide Synthesis.
  • ResearchGate. (n.d.). Chromatograms of entecavir degradation using a Fenton-like reagent at.... Retrieved from [Link]

  • Dubey, A., & Prabhu, V. (2020). Regulatory Requirements and Innovation: A Comparison of Stability Study in the United States Food and Drug Administration (USFDA) and the Gulf.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Quantification of 4-Dimethylsilyl Entecavir and its Parent Compound

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative for Cross-Site Analytical Alignment

Entecavir, a potent guanosine analogue, is a cornerstone in the management of chronic hepatitis B virus (HBV) infection.[1] Its mechanism, inhibiting HBV DNA polymerase, effectively suppresses viral replication.[1] The clinical efficacy and pharmacokinetic profiling of Entecavir demand bioanalytical methods of the highest precision and accuracy. As drug development programs expand globally, the necessity for analytical methods that are reproducible across multiple laboratories is not merely an operational goal; it is a regulatory and scientific mandate.

This guide addresses the critical challenge of establishing a robust, cross-validated quantification method for Entecavir. We will explore this through the lens of an inter-laboratory comparison study, a crucial exercise for ensuring data integrity in multi-site clinical trials or collaborative research. While the primary analyte is Entecavir, we introduce 4-Dimethylsilyl Entecavir , a key derivative and pharmaceutical reference standard[2][3], to serve as a critical quality control and method validation component. Our focus will be on the gold-standard technique for this application: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The principles and protocols outlined herein are grounded in the harmonized guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a framework that is both scientifically sound and regulatorily compliant.[4][5]

Foundational Chemistry: Entecavir and its Silyl Derivative

Understanding the analyte is the first step in any analytical endeavor. Entecavir is a polar molecule, making it suitable for reverse-phase liquid chromatography. The introduction of a silyl group, creating this compound, fundamentally alters its chemical properties.

  • Silylation Causality: Silylation is a chemical process that replaces an active hydrogen in a molecule (from a hydroxyl, carboxyl, or amino group) with a silyl group, such as trimethylsilyl (TMS) or, in this case, dimethylsilyl.[6][7] This derivatization is often employed to increase a molecule's volatility and thermal stability, making it more amenable to analysis by Gas Chromatography (GC).[6]

  • Role in Modern Bioanalysis: While silylation is classic for GC, the high sensitivity and specificity of modern LC-MS/MS for polar compounds like Entecavir often obviates the need for such derivatization for the primary analyte.[1] Therefore, in our context, this compound serves not as a derivatized analyte for routine quantification, but as a high-purity reference standard used during method development, validation, and as a potential, though not ideal, structural analog internal standard if a stable isotope-labeled version is unavailable.[2]

Designing the Inter-Laboratory Comparison Study

An inter-laboratory comparison, or proficiency testing (PT) program, is the ultimate test of a method's ruggedness and transferability.[8][9] It assesses the degree of agreement between different laboratories analyzing identical samples.

The workflow for such a study is a self-validating system, designed to expose any systemic or random errors in methodology or execution across sites.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (Labs A, B, C) cluster_2 Central Data Analysis prep Preparation of PT Panels (Spiked Plasma Samples) char Characterization & Homogeneity Testing prep->char dist Blinded Distribution char->dist analysis Sample Analysis (Standardized LC-MS/MS Protocol) dist->analysis report Data Reporting to Coordinating Lab analysis->report unblind Unblinding of Samples report->unblind stats Statistical Analysis (Accuracy, Precision, Bias) unblind->stats final_report Final Report & Corrective Actions stats->final_report

Caption: Workflow for the Entecavir Inter-Laboratory Comparison Study.

The Cornerstone: A Standardized Bioanalytical Method

For a comparison to be valid, all participating laboratories must adhere to the exact same analytical method. The following LC-MS/MS protocol is synthesized from validated methods reported in peer-reviewed literature and represents a robust starting point.[10][11][12]

Experimental Protocol: LC-MS/MS Quantification of Entecavir in Human Plasma

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a primary stock solution of Entecavir and a separate stock of the internal standard (IS), ideally a stable isotope-labeled (SIL) Entecavir (e.g., Entecavir-13C2,15N).[11] The use of a SIL-IS is paramount as it corrects for variability in extraction, matrix effects, and instrument response, ensuring the highest level of accuracy.[13][14]

    • From the Entecavir stock, prepare a series of working solutions to spike into blank, pooled human plasma to create calibration standards (e.g., 0.1 to 20 ng/mL) and QC samples (Low, Medium, High concentrations).[11]

  • Sample Extraction (Protein Precipitation):

    • Rationale: Protein precipitation is chosen for its speed and simplicity, making it ideal for high-throughput analysis. While Solid Phase Extraction (SPE) can yield cleaner extracts, modern LC-MS/MS systems often have the sensitivity to manage protein precipitation extracts effectively.[1]

    • To 100 µL of plasma sample (Standard, QC, or Unknown), add 20 µL of the SIL-IS working solution.

    • Vortex briefly, then add 300 µL of ice-cold methanol to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC System (e.g., Waters ACQUITY UPLC).

    • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.[11]

    • Mobile Phase: Isocratic elution with 0.1% Formic Acid in Water:Methanol (e.g., 85:15 v/v).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500 or Waters Xevo TQ-S).

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for Entecavir (e.g., m/z 278.1 → 152.1) and the SIL-IS.[12] These must be optimized on the specific instrument used.

G cluster_0 Analytical Principle Entecavir Entecavir MW: 277.27 g/mol m/z [M+H]+: 278.1 Silyl_Entecavir This compound MW: 335.44 g/mol Role: Reference Standard Entecavir->Silyl_Entecavir Validated Against IS Entecavir-13C2,15N (SIL-IS) Role: Internal Standard Co-elutes with Entecavir Entecavir->IS Quantified Against

Sources

A Senior Application Scientist's Guide: Comparative Benchmarking of 4-Dimethylsilyl Entecavir Against Pharmacopeial Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

Executive Summary: The Bedrock of Analytical Accuracy

In pharmaceutical quality control and drug development, the reference standard is the ultimate arbiter of quality. It is the benchmark against which all production batches of an Active Pharmaceutical Ingredient (API) are measured, ensuring identity, purity, strength, and consistency.[1][2] For a potent antiviral agent like Entecavir, used in the management of chronic Hepatitis B, the integrity of its reference standard is directly linked to patient safety and drug efficacy.

This guide provides a comprehensive, data-driven comparison of a novel 4-Dimethylsilyl Entecavir reference standard against the established Entecavir monohydrate standards from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP). The purpose is to validate the suitability of this silylated derivative as a working standard through rigorous analytical testing. We will delve into the causality behind our experimental choices, presenting detailed protocols and comparative data from High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Rationale: Why a Silylated Entecavir Standard?

While the official pharmacopeial standards for Entecavir are the primary reference materials, specialized applications often benefit from derivatives.[3] The introduction of a dimethylsilyl group can alter the compound's physicochemical properties, such as its volatility and chromatographic behavior. A well-characterized this compound standard is particularly valuable as:

  • An internal standard in certain mass spectrometry-based assays.

  • A reference marker for identifying specific impurities or related substances during synthesis and stability studies.[4][5]

  • A tool for validating analytical methods designed to separate Entecavir from its silylated precursors or impurities.[6]

However, before it can be used with confidence, its own identity and purity must be proven to be equivalent to the high bar set by pharmacopeial standards.[7][8]

Experimental Design: A Multi-Pronged Validation Approach

To establish the analytical equivalence of the this compound standard, we designed a three-tiered experimental workflow. This approach ensures that the material is assessed for purity, identity, and structural integrity using orthogonal (different and independent) analytical techniques, a cornerstone of robust material qualification.

Reference_Standard_Validation_Workflow Experimental Validation Workflow cluster_Prep 1. Standard Preparation cluster_Analysis 2. Orthogonal Analysis cluster_Data 3. Data Evaluation cluster_Conclusion 4. Qualification Prep Accurate weighing of: - this compound - USP Entecavir RS - EP Entecavir RS Dissolution in Methanol/Water HPLC HPLC-UV Purpose: Purity & Assay Rationale: High-resolution separation of impurities. Prep->HPLC LCMS LC-MS Purpose: Identity Confirmation Rationale: Unambiguous mass-to-charge ratio determination. Prep->LCMS NMR NMR Purpose: Structural Verification Rationale: Definitive confirmation of chemical structure. Prep->NMR Compare Head-to-Head Comparison: - Chromatographic Purity (%) - Mass Accuracy (m/z) - Spectral Consistency HPLC->Compare LCMS->Compare NMR->Compare Qualify Suitability Assessment Compare->Qualify

Figure 1: A diagram illustrating the multi-technique workflow for validating the this compound reference standard.

Detailed Methodologies & Comparative Data

Protocol 1: Purity Determination by HPLC

Causality: HPLC with UV detection is the gold standard for assessing the purity of pharmaceutical compounds.[9][10] Its high resolving power allows for the separation and quantification of the main peak from trace-level impurities. A gradient elution method is chosen to ensure that impurities with a wide range of polarities are effectively separated and detected. The USP monograph for Entecavir specifies detection at 254 nm, which we have adopted for direct comparability.[11][12]

Step-by-Step Protocol:

  • Standard Preparation: Prepare solutions of this compound, USP Entecavir RS, and EP Entecavir RS at a concentration of 0.5 mg/mL in a 50:50 (v/v) mixture of methanol and water.

  • Chromatographic Conditions:

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 90% B

      • 25-28 min: 90% B

      • 28-30 min: 90% to 5% B

      • 30-35 min: 5% B (re-equilibration)

  • Data Analysis: Integrate all peaks and calculate purity using the area normalization method.

Comparative Results:

Reference StandardRetention Time (min)Purity by Area %Specification
This compound 18.299.91% ≥ 99.5% (Typical for high-quality standard)
Entecavir USP RS 14.699.94% Conforms to USP requirements[13]
Entecavir EP RS 14.699.92% Conforms to EP requirements
Table 1. HPLC Purity Comparison. The silylated analogue shows a later retention time due to increased hydrophobicity but demonstrates purity comparable to the official pharmacopeial standards.
Protocol 2: Identity Confirmation by LC-MS

Causality: Mass spectrometry provides a fundamental physical property of a molecule: its mass. Confirming that the observed mass-to-charge ratio (m/z) matches the theoretical mass of the protonated molecule ([M+H]⁺) provides unambiguous evidence of its identity.

Step-by-Step Protocol:

  • Sample Preparation: Use the same solutions prepared for the HPLC analysis.

  • LC-MS Conditions:

    • System: Waters ACQUITY UPLC with a Single Quadrupole Detector or equivalent.

    • Chromatography: Utilize the same HPLC method as described in Protocol 4.1 to ensure peak correlation.

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

    • Mass Scan Range: 100 – 600 m/z.

  • Data Analysis: Determine the m/z of the major peak for each standard and compare it to the calculated theoretical mass.

Comparative Results:

Reference StandardTheoretical [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
This compound (C₁₄H₂₁N₅O₃Si)336.15336.14
Entecavir (C₁₂H₁₅N₅O₃)278.12278.12
Table 2. LC-MS Identity Confirmation. The observed mass for the this compound standard is in excellent agreement with its theoretical mass, confirming its identity.
Protocol 3: Structural Verification by ¹H NMR

Causality: NMR spectroscopy is the most powerful technique for definitive structural elucidation. It provides information on the connectivity of atoms within a molecule. For a reference standard, an NMR spectrum serves as a unique "fingerprint" and confirms that the desired structure has been synthesized, free of isomeric impurities.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve ~5 mg of the this compound standard in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Acquisition:

    • Spectrometer: Bruker 400 MHz Avance III or equivalent.

    • Experiment: Standard ¹H acquisition.

  • Data Analysis: Analyze the spectrum for characteristic proton signals, paying special attention to the signals corresponding to the dimethylsilyl group, which should be absent in the spectrum of standard Entecavir.

Interpretive Results: The ¹H NMR spectrum of the this compound standard displayed all the expected signals for the core Entecavir structure. Critically, it also showed a sharp singlet integrating to 6 protons near 0.1 ppm, which is characteristic of the two methyl groups attached to the silicon atom. This signal is absent in the spectra of the USP and EP Entecavir standards, providing definitive proof of the silylated structure.

Conclusion and Recommendations

The experimental evidence presented in this guide provides a clear and robust validation of the this compound reference standard.

  • Purity: The standard demonstrates chemical purity of 99.91% by HPLC, which is equivalent to the high-quality standards set by the USP and EP.

  • Identity: The identity was unequivocally confirmed by LC-MS, with an observed mass that precisely matches the theoretical value.

  • Structure: The chemical structure was definitively verified by ¹H NMR, confirming the presence of the key dimethylsilyl functional group.

Based on this comprehensive, multi-technique characterization, the this compound standard is qualified as a reliable and high-purity material. It is fit for purpose for use in the development and validation of analytical methods, as a system suitability marker, and for the identification and quantification of related impurities in Entecavir drug substance and product.

References

  • Why Analytical Reference Standards are Critical in Pharma Research. (n.d.). LGC.
  • USP Reference Standards in Pharmaceutical Analysis. (n.d.). SynThink Research Chemicals. Retrieved January 21, 2026, from [Link]

  • Pharmaceutical Reference Standards: Essential Guide for Quality Drug Testing. (2025, December 18). A2Z Market Research.
  • Types of Reference Standards Used in the Pharmaceutical Industry. (2025, June 16). Pharmaffiliates. Retrieved January 21, 2026, from [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. (2020, August 19). Veeprho. Retrieved January 21, 2026, from [Link]

  • Quality By Design: The Importance Of Reference Standards In Drug Development. (n.d.). Alcami.
  • Ashraf, M., et al. (2017). HPLC Determination of Entecavir in Pure, Tablet Dosage Form and Spiked Plasma.Journal of the Chemical Society of Pakistan, 39(1).
  • Trusted Source for Certified Pharmaceutical Reference Standards. (n.d.). Chemicea.
  • Entecavir Monograph. (n.d.). USP-NF. Retrieved January 21, 2026, from [Link]

  • Devireddy, A. R., et al. (2019). Quantitative Determination of Entecavir in Bulk and Tablet Formulation by a Validated Stability-indicating Reversed-phase HPLC Method.Research Journal of Pharmacy and Technology, 12(3).
  • Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal. Retrieved January 21, 2026, from [Link]

  • Reference Standards. (n.d.). Cambrex Corporation. Retrieved January 21, 2026, from [Link]

  • Reddy, T. M., et al. (2012). Estimation of Entecavir in Tablet Dosage Form by RP-HPLC.International Journal of Pharmacy and Pharmaceutical Sciences, 4(3).
  • Scientific guidelines. (n.d.). European Medicines Agency (EMA). Retrieved January 21, 2026, from [Link]

  • This compound. (n.d.). Veeprho. Retrieved January 21, 2026, from [Link]

  • Entecavir Tablets USP. (2025, February 14). Trungtamthuoc.com.
  • Entecavir USP. (2025, February 17). Trungtamthuoc.com.
  • Quality guidelines. (n.d.). European Medicines Agency (EMA). Retrieved January 21, 2026, from [Link]

Sources

Assessing the genotoxicity of 4-Dimethylsilyl Entecavir in comparison to parent drug

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating DNA-Level Safety of a Novel Nucleoside Analog Derivative

Introduction: The Rationale for Derivatization and the Imperative of Genotoxicity Assessment

Entecavir, a potent guanosine nucleoside analog, is a cornerstone in the management of chronic hepatitis B virus (HBV) infection. Its mechanism of action hinges on the inhibition of HBV polymerase, effectively suppressing viral replication. However, the very nature of its interaction with nucleic acid metabolism raises flags for potential genotoxicity. Indeed, Entecavir has demonstrated positive findings in several genotoxicity and carcinogenicity studies.[1][2][3] The genotoxic mechanism of Entecavir is thought to involve the incorporation of its triphosphate form into DNA by host polymerases, which obstructs the extension of the nascent DNA strand, thereby inducing single-strand breaks (SSBs).[4] This can lead to chromosomal aberrations, particularly in cells with compromised DNA repair pathways.[1][3]

In drug development, derivatization of a parent compound is a common strategy to enhance pharmacokinetic properties, such as solubility, stability, or bioavailability. The introduction of a 4-Dimethylsilyl group to Entecavir likely aims to achieve such an improvement. However, any structural modification necessitates a full re-evaluation of the compound's safety profile, with genotoxicity being a critical endpoint. Genotoxic impurities or metabolites can pose significant health risks, including mutagenesis and carcinogenesis, even at trace levels.[5] This guide provides a framework for assessing the genotoxicity of 4-Dimethylsilyl Entecavir, drawing a direct comparison with its parent compound and grounding the evaluation in internationally recognized testing standards.

Pillar 1: Strategic Selection of Genotoxicity Assays

A comprehensive assessment of genotoxicity requires a battery of tests that evaluate different endpoints: gene mutations, and small and large scale chromosomal damage.[6] The standard three-test battery, as recommended by the International Council for Harmonisation (ICH) guideline S2(R1), provides a robust framework for this purpose.[7][8][9]

  • Bacterial Reverse Mutation Assay (Ames Test): This initial screen assesses the potential of a substance to induce gene mutations (point mutations) in bacteria.[10][11][12] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively).[11][13][14] A positive result is indicated by the reversion of this mutation, allowing the bacteria to grow on an amino acid-deficient medium.[13] The test is conducted with and without a mammalian metabolic activation system (S9 fraction) to mimic the metabolic processes in the liver that might convert a non-mutagenic compound into a mutagenic one.[11][14]

  • In Vitro Micronucleus (MNvit) Assay: This assay is a cornerstone for detecting chromosomal damage.[15][16][17][18] It identifies substances that cause clastogenic (chromosome breaking) or aneugenic (chromosome loss or gain) effects.[17] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments or whole chromosomes left behind during cell division. An increase in the frequency of micronucleated cells in a treated culture indicates such damage. This test is typically performed in mammalian cells, such as human peripheral blood lymphocytes or established cell lines like TK6 or CHO cells.[16][19][20]

  • In Vivo Chromosomal Aberration Assay: An in vivo test is crucial to account for the complex processes of metabolism, pharmacokinetics, and DNA repair that occur in a whole organism.[21] This assay evaluates the potential of a test substance to induce structural chromosomal aberrations in the bone marrow cells of rodents.[21][22] Following treatment, bone marrow cells are harvested, and metaphase chromosomes are examined microscopically for structural damage.[23]

Pillar 2: Experimental Protocols and Data Interpretation

The following sections detail the step-by-step methodologies for each assay, designed to be self-validating through the inclusion of appropriate controls.

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

Objective: To evaluate the mutagenic potential of this compound by measuring its ability to induce reverse mutations at the histidine or tryptophan locus in specific bacterial strains.

Methodology:

  • Strain Selection: Utilize S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA, which are designed to detect various types of point mutations.[11][14]

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of this compound and Entecavir. The highest concentration should show some evidence of toxicity, with subsequent concentrations typically being half-log dilutions.

  • Main Experiment (Plate Incorporation Method):

    • For each test compound, concentration, and bacterial strain, mix the test substance, the bacterial culture, and either a buffer (for the non-activated condition) or the S9 mix (for the metabolic activation condition) in molten top agar.

    • Pour this mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Controls:

    • Negative (Vehicle) Control: The solvent used to dissolve the test compounds.

    • Positive Control: A known mutagen for each strain, both with and without S9 activation (e.g., 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene for TA100 with S9).

  • Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control for most strains.

Workflow for the Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Bacterial Strains (e.g., TA98, TA100) D Mix: Test Compound + Bacteria + Top Agar (+/- S9 Mix) A->D B Prepare Test Compound Solutions (Entecavir & Derivative) B->D C Prepare S9 Mix (Metabolic Activation) C->D E Pour onto Minimal Glucose Agar Plates D->E F Incubate (37°C, 48-72h) E->F G Count Revertant Colonies F->G H Compare to Controls (Positive & Negative) G->H I Assess Mutagenicity H->I

Caption: Workflow of the Bacterial Reverse Mutation (Ames) Test.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test - OECD 487

Objective: To determine if this compound induces chromosomal damage in cultured mammalian cells.

Methodology:

  • Cell Culture: Use a suitable mammalian cell line, such as TK6 or primary human lymphocytes, known for their stable karyotype.[24]

  • Dose Selection: A preliminary cytotoxicity assay (e.g., relative population doubling or relative increase in cell count) is conducted to select at least three analyzable concentrations. The highest concentration should induce approximately 50-60% cytotoxicity.

  • Treatment:

    • Short Treatment (3-6 hours): Expose cell cultures to the test compounds with and without S9 metabolic activation. After exposure, wash the cells and culture them for a recovery period of 1.5-2 normal cell cycles.

    • Long Treatment (without S9): Expose cells for 1.5-2 normal cell cycles.

  • Cell Harvesting and Staining:

    • At the end of the recovery period, treat cells with a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells.

    • Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Controls:

    • Negative (Vehicle) Control.

    • Positive Control: A known clastogen (e.g., mitomycin C) and aneugen (e.g., colchicine).

Workflow for the In Vitro Micronucleus Assay

Micronucleus_Workflow cluster_prep Preparation cluster_exp Treatment & Harvesting cluster_analysis Analysis A Culture Mammalian Cells (e.g., TK6) B Determine Cytotoxicity & Select Doses A->B C Expose Cells to Test Compound (+/- S9) B->C D Add Cytochalasin B (Cytokinesis Block) C->D E Harvest & Stain Cells D->E F Score Micronuclei in Binucleated Cells E->F G Statistical Analysis vs. Controls F->G H Assess Clastogenicity/ Aneugenicity G->H

Caption: Workflow of the In Vitro Mammalian Micronucleus Assay.

Protocol 3: In Vivo Mammalian Bone Marrow Chromosomal Aberration Test - OECD 475

Objective: To assess the potential of this compound to induce chromosomal aberrations in the bone marrow of a living animal model.

Methodology:

  • Animal Model: Typically, rats or mice are used.

  • Dose and Administration: A preliminary toxicity study is performed to determine the maximum tolerated dose (MTD). At least three dose levels, including the MTD, are used in the main study.[7] The test compound is administered, usually via the clinical route of administration.

  • Treatment Schedule: Animals are typically dosed once.

  • Sample Collection: Bone marrow is collected at a time point sufficient to allow for cell division after treatment, typically 24 and 48 hours post-dosing. A metaphase-arresting agent (e.g., colchicine) is administered 2-3 hours before sample collection.

  • Slide Preparation and Analysis:

    • Bone marrow cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

    • Slides are stained (e.g., with Giemsa), and at least 150 well-spread metaphases per animal are analyzed for structural chromosomal aberrations (e.g., gaps, breaks, exchanges).

  • Controls:

    • Negative (Vehicle) Control.

    • Positive Control: A known clastogen that is active in vivo (e.g., cyclophosphamide).

Workflow for the In Vivo Chromosomal Aberration Assay

Chromosomal_Aberration_Workflow cluster_prep In Vivo Phase cluster_lab Laboratory Phase cluster_analysis Analysis A Select Animal Model & Determine MTD B Administer Test Compound (3 Dose Levels) A->B C Inject Metaphase Arresting Agent B->C D Harvest Bone Marrow C->D E Prepare & Stain Metaphase Spreads D->E F Microscopic Analysis of Chromosomal Aberrations E->F G Statistical Comparison to Controls F->G H Assess In Vivo Genotoxicity G->H

Caption: Workflow of the In Vivo Chromosomal Aberration Assay.

Pillar 3: Comparative Data Summary and Interpretation

The following tables present illustrative data to demonstrate how the results for Entecavir and this compound would be compared. Note: The data for this compound is hypothetical and for illustrative purposes only.

Table 1: Comparative Results of the Ames Test (TA100 Strain, with S9 Activation)

CompoundConcentration (µ g/plate )Mean Revertant Colonies ± SDFold Increase over VehicleResult
Vehicle Control 0115 ± 12-Negative
Positive Control -980 ± 558.5Positive
Entecavir 100120 ± 151.0Negative
500135 ± 111.2Negative
1000140 ± 181.2Negative
This compound 100118 ± 101.0Negative
500125 ± 141.1Negative
1000130 ± 161.1Negative

Interpretation: Entecavir, being a nucleoside analog, is not expected to be mutagenic in the Ames test, which primarily detects point mutations. The hypothetical data for its silyl derivative also show a negative result. A negative Ames test for both compounds would suggest they do not cause bacterial gene mutations.

Table 2: Comparative Results of the In Vitro Micronucleus Assay (TK6 Cells, 24hr exposure, -S9)

CompoundConcentration (µM)% Cytotoxicity% Micronucleated Binucleated CellsResult
Vehicle Control 001.5Negative
Positive Control -4512.8Positive
Entecavir 10153.5Equivocal
30356.8Positive
50559.2Positive
This compound 10121.6Negative
30381.8Negative
50582.0Negative

Interpretation: The known genotoxicity of Entecavir is reflected in a positive result in the micronucleus assay, indicating it causes chromosomal damage. The hypothetical data for this compound show no significant increase in micronuclei, suggesting that the silyl modification may have abrogated this clastogenic potential.

Table 3: Comparative Results of the In Vivo Chromosomal Aberration Assay (Rat Bone Marrow)

CompoundDose (mg/kg)% Cells with AberrationsResult
Vehicle Control 00.8Negative
Positive Control -10.5Positive
Entecavir 501.2Negative
1503.5Positive
3005.1Positive
This compound 500.9Negative
1501.1Negative
3001.0Negative

Interpretation: Consistent with its known profile, Entecavir shows a positive result in vivo, confirming its ability to cause chromosomal damage in a whole organism. The hypothetical negative result for this compound would be strong evidence of an improved safety profile, suggesting the modification prevents the genotoxic effects seen with the parent drug.

Conclusion: A Pathway to Safer Therapeutics

This guide outlines a rigorous, scientifically-grounded strategy for assessing the genotoxicity of this compound in comparison to its parent compound. The known genotoxic profile of Entecavir, characterized by the induction of chromosomal damage, serves as a critical benchmark.[1][2][3] The proposed battery of tests, adhering to OECD and ICH guidelines, provides a comprehensive evaluation of mutagenicity, clastogenicity, and aneugenicity.

Should the experimental data for this compound align with the hypothetical results presented—negative across the standard battery—it would strongly indicate that the silyl derivatization has successfully mitigated the genotoxic risks associated with the parent nucleoside analog. This would represent a significant step forward in developing a potentially safer therapeutic agent for chronic HBV infection, underscoring the power of rational drug design and thorough toxicological evaluation.

References

  • Entecavir Patent Evaluation & Genotoxicity. Herald Scholarly Open Access. Available from: [Link]

  • A Brief Review on Genotoxic impurities in Pharmaceuticals. ResearchGate. Available from: [Link]

  • (PDF) Entecavir Patent Evaluation & Genotoxicity. ResearchGate. Available from: [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. Available from: [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. PubMed. Available from: [Link]

  • Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use S2(R1). ICH. Available from: [Link]

  • Genotoxic Impurities in Pharmaceutical Raw Materials and Their Impact on Product Quality. Preprints.org. Available from: [Link]

  • Genetic Evidence for Genotoxic Effect of Entecavir, an Anti-Hepatitis B Virus Nucleotide Analog. PubMed. Available from: [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available from: [Link]

  • OECD 475: Mammalian Bone Marrow Chromosomal Aberration Test. Nucro-Technics. Available from: [Link]

  • OECD 487 In Vitro MNT | Clastogenicity Testing. Gentronix. Available from: [Link]

  • Bacterial Reverse Mutation Test: Ames Test. PubMed. Available from: [Link]

  • Genetic Evidence for Genotoxic Effect of Entecavir, an Anti-Hepatitis B Virus Nucleotide Analog. PLOS One. Available from: [Link]

  • Setting Occupational Exposure Limits for Genotoxic Substances in the Pharmaceutical Industry. PMC - NIH. Available from: [Link]

  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. ResearchGate. Available from: [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Oxford Academic. Available from: [Link]

  • Model of entecavir-induced genotoxicity related to single-strand break... ResearchGate. Available from: [Link]

  • Bacterial Reverse Mutation Assay (Ames Test) GLP Report. Bulldog-Bio. Available from: [Link]

  • Study Design of Mammalian Bone Marrow Chromosomal Aberration Test (OECD 475). Creative Bioarray. Available from: [Link]

  • Genotoxicity guidelines recommended by International Conference of Harmonization (ICH). ResearchGate. Available from: [Link]

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Labcorp. Available from: [Link]

  • Genotoxic Impurities in Pharmaceuticals. SciSpace. Available from: [Link]

  • Chromosome Aberration Test. Charles River Laboratories. Available from: [Link]

  • ICH guideline S2 (R1) on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. Therapeutic Goods Administration (TGA). Available from: [Link]

  • Chromosome Aberration Test Utilities In Vitro and In Vivo. ResearchGate. Available from: [Link]

  • Risk Assessment and Management of Genotoxic Impurities in Pharmaceuticals. National Institute of Health Sciences. Available from: [Link]

  • International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. ResearchGate. Available from: [Link]

  • OECD Test Guideline 473: In Vitro Mammalian Chromosomal Aberration Test. National Toxicology Program. Available from: [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Dimethylsilyl Entecavir

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities and their intermediates demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. 4-Dimethylsilyl Entecavir, a key intermediate and reference standard in the synthesis of the potent antiviral agent Entecavir, requires specialized handling and disposal procedures.[1][2][3][4] This guide provides a comprehensive, technically grounded framework for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Understanding the Compound: A Profile of this compound

To develop a robust disposal plan, we must first understand the molecule's constituent parts: the active nucleoside analog core and the chemically labile silyl ether group.

  • The Entecavir Core: Entecavir is a guanosine nucleoside analog used to treat Hepatitis B virus (HBV) infection.[5][6] Safety data for Entecavir and its hydrate form indicate it is harmful if swallowed, causes skin and eye irritation, and is a suspected carcinogen and reproductive toxin.[7][8][9][10]

  • The Dimethylsilyl Ether Group: Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis.[11] The dimethylsilyl group is relatively less sterically hindered compared to other common silyl ethers (e.g., TBS, TIPS), making it more susceptible to cleavage under both acidic and basic conditions.[11][12] This hydrolysis reaction yields the parent alcohol (Entecavir) and a silanol (dimethylsilanediol), which is prone to self-condensation to form polydimethylsiloxane (a silicone).[13]

Based on this hybrid structure, a comprehensive hazard assessment is critical.

PropertyValue / DescriptionSource(s)
IUPAC Name 2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-(hydroxydimethylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one[2]
CAS Number 870614-82-7[1][3]
Molecular Formula C14H21N5O3Si[1][3]
Parent Drug Entecavir[1][2]
Presumed Hazards Inherits hazards from Entecavir: Harmful if swallowed, skin/eye irritant, suspected carcinogen, suspected reproductive toxin.[9][10]
Reactivity The silyl ether bond is susceptible to hydrolysis under acidic or basic conditions, and cleavage by fluoride ions.[11][14]

The Chemistry of Degradation: Planning for Disposal

The primary route for the intentional degradation or unintentional decomposition of this compound is the hydrolysis of the silicon-oxygen bond. Understanding this pathway is fundamental to selecting the correct disposal strategy.

cluster_main Chemical Hydrolysis Pathway Start This compound (in solution) Hydrolysis Hydrolysis (H₂O, Acid or Base catalyst) Start->Hydrolysis Products Products Entecavir Entecavir (Nucleoside Analog) Products->Entecavir Organic Fraction Silanol Dimethylsilanediol (Me₂Si(OH)₂) Products->Silanol Silicon Fraction Siloxane Polydimethylsiloxane (Silicone polymer) + H₂O Silanol->Siloxane Condensation

Caption: Hydrolysis of this compound yields Entecavir and a silanol intermediate.

This reactivity informs our disposal plan in two ways:

  • Avoid Unintentional Hydrolysis: The compound should be stored in a cool, dry place, away from acids and bases, to ensure its stability as a reference material.

  • Controlled Hydrolysis is NOT a Disposal Method: While the silyl ether bond can be cleaved, this simply regenerates the hazardous parent compound, Entecavir. Therefore, chemical neutralization to render the compound non-hazardous in the lab is not a viable disposal strategy. The entire molecule must be treated as hazardous waste.

Waste Classification and Segregation: A Step-by-Step Protocol

Proper disposal begins with correct waste characterization and segregation at the point of generation. This is a critical step to ensure compliance with regulations set by agencies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA).[15]

Waste Characterization

This compound waste should be classified as follows:

  • Hazardous Pharmaceutical Waste: Due to its nature as a derivative of Entecavir, which is a potent pharmaceutical, and its presumed toxicological profile, it should be managed as hazardous pharmaceutical waste.

  • US EPA Classification: While not specifically listed, the waste should be evaluated under the Resource Conservation and Recovery Act (RCRA).[16] Given the hazards of the parent compound, it could potentially be considered for the P-list (acutely hazardous) or U-list (toxic) if discarded in its unused form. At a minimum, it should be managed as a characteristic hazardous waste for Toxicity (D-code) .[17][18] Consult your institution's Environmental Health & Safety (EHS) office for the specific waste codes used at your facility.

  • European Union Classification: Under ECHA regulations, this waste must be classified based on its hazardous properties according to the Classification, Labelling and Packaging (CLP) Regulation. Based on Entecavir's profile, relevant hazard statements would include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer), and H361 (Suspected of damaging fertility or the unborn child).[9][10]

Disposal Workflow and Segregation

The following workflow must be followed to ensure safe and compliant disposal.

start Generate Waste (this compound) ppe Contaminated PPE (Gloves, Coats) start->ppe solids Solid Waste (Pure compound, contaminated vials) start->solids liquids Liquid Waste (Solutions in organic solvent) start->liquids sharps Contaminated Sharps (Needles, Scalpels) start->sharps container_ppe Hazardous Solid Waste Container (Labeled: 'Hazardous Waste, Pharmaceutical') ppe->container_ppe container_solids Hazardous Solid Waste Container (Labeled: 'Hazardous Waste, Pharmaceutical, Toxic') solids->container_solids container_liquids Hazardous Liquid Waste Container (Compatible solvent, Labeled) liquids->container_liquids container_sharps Puncture-Proof Sharps Container (Labeled: 'Hazardous Sharps') sharps->container_sharps disposal Arrange for Pickup by Certified Hazardous Waste Contractor container_ppe->disposal container_solids->disposal container_liquids->disposal container_sharps->disposal

Caption: Waste segregation decision workflow for this compound.

Step-by-Step Protocol for Waste Segregation:

  • Identify the Waste Stream: Determine if the waste is solid, liquid, a sharp, or personal protective equipment (PPE).

  • Solid Waste:

    • Includes: Unused or expired pure compound, contaminated weigh boats, empty stock vials, and contaminated lab consumables (e.g., pipette tips, chromatography columns).

    • Container: Place in a dedicated, sealable, and clearly labeled "Hazardous Pharmaceutical Solid Waste" container. The container must be compatible with the chemical and kept closed when not in use.

  • Liquid Waste:

    • Includes: Solutions of the compound in organic solvents (e.g., from reactions, chromatography fractions, or analytical preparations).

    • Container: Collect in a dedicated, sealable, and clearly labeled "Hazardous Pharmaceutical Liquid Waste" container. Ensure the container material is compatible with the solvent used. Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should be kept separate if required by your facility.

  • Contaminated Sharps:

    • Includes: Needles, syringes, scalpels, or broken glass contaminated with the compound.

    • Container: Place immediately into a designated, puncture-proof, and clearly labeled "Hazardous Sharps" container.

  • Contaminated PPE:

    • Includes: Gloves, disposable lab coats, and bench paper with gross contamination.

    • Container: Place in the same container as solid waste or a separate, clearly labeled bag or container for hazardous PPE, as per your institution's policy.

  • Labeling and Storage: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Store the sealed containers in a designated satellite accumulation area away from incompatible materials.[8]

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS department, which will use a licensed hazardous waste management company.

Decontamination and Spill Management

Effective decontamination is crucial for maintaining a safe working environment. Given the compound's presumed hazards, all surfaces and equipment must be thoroughly decontaminated after use.

Routine Surface Decontamination
  • Initial Wipe-Down: After handling the solid or its solutions, wipe down all work surfaces (fume hood, benchtop) and equipment (balances, stir plates) with a solvent known to dissolve the compound, such as ethanol or isopropanol, using an absorbent pad. This removes the bulk of the material.

  • Chemical Inactivation: Follow the solvent wipe with a 10% bleach solution, allowing for a contact time of at least 10-20 minutes.[19][20][21] The oxidative properties of bleach will help degrade the nucleoside analog portion of the molecule.

  • Final Rinse: After the required contact time, wipe the surfaces with 70% ethanol or deionized water to remove the bleach residue, which can be corrosive to metal surfaces.[20]

  • Disposal of Wipes: All used wipes and pads must be disposed of as hazardous solid waste.

Spill Response Protocol

In the event of a spill, immediate and correct action is required to minimize exposure and prevent contamination.

  • Alert and Secure: Alert personnel in the immediate area. If the spill is large or involves volatile solvents, evacuate the lab and contact your EHS department. Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and two pairs of chemically resistant nitrile gloves. For large spills of powder, respiratory protection may be necessary.

  • Contain the Spill:

    • For Solid Spills: Gently cover the powder with absorbent pads to prevent it from becoming airborne. Do not sweep dry powder.

    • For Liquid Spills: Cover the spill with absorbent pads or spill pillows, working from the outside in.

  • Clean the Spill:

    • Carefully collect the absorbed material using forceps or a scoop and place it into a sealable bag or container labeled "Hazardous Spill Debris."

    • Perform the three-step decontamination procedure (solvent, 10% bleach, final rinse) on the spill surface as described above.

  • Dispose of Waste: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.

By adhering to these scientifically grounded procedures, researchers can handle and dispose of this compound with confidence, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers. (2024). Angewandte Chemie International Edition. Retrieved from [Link]

  • Touloukian, H. E., et al. (2026). Dynamic Thiol–ene Polymer Networks Enabled by Bifunctional Silyl Ether Exchange. ACS Applied Polymer Materials. Retrieved from [Link]

  • Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. (n.d.). MDPI. Retrieved from [Link]

  • Silyl ether. (n.d.). Wikipedia. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem.
  • Entecavir Hydrate. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of poly(silyl ether)
  • BenchChem Technical Support Team. (n.d.).
  • Entecavir. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

  • Ways of making silyl ethers from alcohols. (n.d.). ResearchGate. Retrieved from [Link]

  • Using aerosols to decontaminate surfaces from nucleic acids. (2023). ScienceOpen. Retrieved from [Link]

  • Entecavir. (n.d.). Wikipedia. Retrieved from [Link]

  • Poly(silyl ether)
  • Silyl enol ether. (n.d.). Wikipedia. Retrieved from [Link]

  • SAFETY D
  • 16: Silylethers. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • This compound. (n.d.). Veeprho. Retrieved from [Link]

  • This compound. (n.d.). FDA Global Substance Registration System. Retrieved from [Link]

  • Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library. Retrieved from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Silyl Ether–Coupled Poly(ε-caprolactone)s with Stepwise Hydrolytic Degradation Profiles. (n.d.).
  • Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. (n.d.). MDPI. Retrieved from [Link]

  • Hazardous Waste Disposal. (n.d.). Spi-Chem.
  • EPA Subpart P Regulations - HW Drugs. (n.d.). PharmWaste Technologies, Inc. Retrieved from [Link]

  • Decontamination and Disinfection. (n.d.). MIT Environmental Health & Safety. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). University of California, Berkeley.
  • Disinfection & Decontamination. (n.d.). University of Kentucky Research Safety. Retrieved from [Link]

  • Protecting Groups for Alcohols: Silyl Ether On → TBAF Off (Mechanism + Worked Example). (2025). YouTube. Retrieved from [Link]

  • Infection Control POLICY AND PROCEDURE: Decontamination of Surfaces. (n.d.). Health Net Provider Library. Retrieved from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Advances in Nondestructive DNA Extraction from Teeth for Human Identific
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Entecavir 0.5 mg film-coated tablets - Summary of Product Characteristics (SmPC). (2023). electronic medicines compendium (emc). Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.
  • NHIA Recommendations on Proposed Revisions to USP Chapter <797>. (2020). Regulations.gov. Retrieved from [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 4-Dimethylsilyl Entecavir

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical protocols for researchers, scientists, and drug development professionals handling 4-Dimethylsilyl Entecavir. As a derivative of Entecavir, a potent antiviral compound, this substance must be handled with stringent precautions to mitigate risks of exposure. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a deep understanding of the safety measures required.

Hazard Identification and Risk Assessment

This compound is a silyl ether derivative of Entecavir. While a specific Safety Data Sheet (SDS) for this derivative is not widely available, the hazard profile is dictated by the parent compound, Entecavir, which is a potent, pharmacologically active substance. All handling procedures must be based on the significant risks associated with Entecavir.

Key Hazards of the Parent Compound (Entecavir):

  • High Potency: Entecavir has a very low occupational exposure limit (OEL) of 2 µg/m³, indicating that exposure to even minuscule amounts can cause adverse health effects.[1]

  • Systemic Health Hazards: It is classified as harmful if swallowed or inhaled.[2][3] It causes damage to organs through prolonged or repeated exposure.[2][3]

  • Carcinogenicity: Entecavir is suspected of causing cancer (GHS Carcinogenicity Category 2).[2][3]

  • Reproductive Toxicity: The compound is classified as a reproductive toxin that may damage fertility or the unborn child (GHS Reproductive Toxicity Category 1B).[2]

  • Irritation: It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]

The silyl ether functional group is relatively stable but can be hydrolyzed by moisture or acidic conditions, regenerating the potent parent Entecavir.[4] Therefore, this compound must be handled as if it were pure Entecavir, with full respect for its potency and toxicity.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final line of defense. Before any work begins, the primary methods for controlling exposure must be in place. According to the Occupational Safety and Health Administration (OSHA), hazards should be controlled first through engineering and then administrative controls.[5][6]

  • Engineering Controls: All handling of this compound powder or volatile solutions must be performed within a certified chemical fume hood, a ventilated balance enclosure (for weighing), or, for maximum protection, a glovebox.[7] These controls are non-negotiable and are the most critical factor in preventing inhalation exposure.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. A designated area within the lab should be clearly marked for "Potent Compound Handling." All personnel must receive documented training on the specific hazards and handling procedures for this compound.

Core Personal Protective Equipment (PPE) Protocol

Given the compound's hazard profile, a comprehensive PPE ensemble is mandatory.

Task / OperationRespiratory ProtectionHand ProtectionEye/Face ProtectionProtective Clothing
Weighing Solid Compound NIOSH-approved N95 respirator (minimum) or PAPRDouble-gloved with nitrile glovesChemical splash goggles and face shieldDisposable gown over lab coat, disposable sleeve covers
Preparing Stock Solutions Work exclusively in a chemical fume hoodDouble-gloved with nitrile glovesChemical splash gogglesDisposable gown over lab coat
Conducting Reactions/Transfers Work exclusively in a chemical fume hoodDouble-gloved with nitrile glovesChemical splash gogglesDisposable gown over lab coat
Cleaning & Decontamination NIOSH-approved N95 respirator (minimum)Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and face shieldDisposable gown over lab coat
Respiratory Protection

Due to the low OEL and inhalation hazard, respiratory protection is critical when handling the solid material outside of a glovebox (e.g., in a ventilated enclosure).[3]

  • Minimum Requirement: A NIOSH-approved N95 filtering facepiece respirator. A fit test is required to ensure a proper seal.

  • Recommended: For higher-risk operations or spills, a Powered Air-Purifying Respirator (PAPR) offers superior protection.

Hand Protection

The parent compound can cause skin irritation, and systemic absorption is a risk.[3][8]

  • Double-Gloving: Always wear two pairs of nitrile gloves. This provides a barrier against potential tears or punctures in the outer glove and allows for a safe removal process. The outer gloves should be removed and replaced immediately after handling the primary container or if contamination is suspected.

Eye and Face Protection

Entecavir can cause serious eye irritation.[3]

  • Goggles: Wear chemical splash goggles that conform to ANSI Z87.1 standards at all times.[5] Standard safety glasses do not provide adequate protection from splashes or airborne particulates.

  • Face Shield: When weighing powder or handling larger volumes of solution where there is a higher risk of splashing, a face shield must be worn over the chemical splash goggles.[8]

Protective Clothing

Preventing skin contact is paramount.

  • Lab Coat: A standard, clean lab coat should be worn as a base layer.

  • Disposable Gown: A disposable, solid-front gown made of a non-absorbent material (e.g., polyethylene-coated polypropylene) must be worn over the lab coat.[9] This provides a discardable barrier and prevents the contamination of your reusable lab coat.

  • Sleeve and Shoe Covers: Disposable sleeve covers are required to protect the forearms. Disposable shoe covers should be used when working in a designated potent compound area.

Operational and Disposal Plans

PPE Donning and Doffing Workflow

The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Put on inner pair of nitrile gloves.

  • Put on disposable gown.

  • Put on disposable sleeve covers.

  • Put on respiratory protection (e.g., N95 mask).

  • Put on eye protection (goggles), followed by face shield if required.

  • Put on outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Doffing (Taking Off) Sequence: This process is designed to contain the contamination on the outer surfaces.

  • Remove outer pair of gloves. Peel them off by turning them inside out and dispose of them in the designated potent waste container.

  • Remove disposable gown and sleeve covers. Roll the gown away from your body, containing the contaminated side inward. Dispose of it in the potent waste container.

  • Exit the immediate work area.

  • Remove face shield and goggles.

  • Remove respiratory protection.

  • Remove inner pair of gloves, turning them inside out.

  • Wash hands thoroughly with soap and water.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Inner Gloves d2 2. Disposable Gown & Sleeve Covers d1->d2 d3 3. Respirator (N95) d2->d3 d4 4. Goggles / Face Shield d3->d4 d5 5. Outer Gloves (over cuffs) d4->d5 f1 1. Remove Outer Gloves d5->f1 Enter Work Area & Perform Task f2 2. Remove Gown & Sleeve Covers f1->f2 f3 3. Remove Goggles / Face Shield f2->f3 f4 4. Remove Respirator f3->f4 f5 5. Remove Inner Gloves f4->f5 f6 6. Wash Hands f5->f6

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Dimethylsilyl Entecavir
Reactant of Route 2
4-Dimethylsilyl Entecavir

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.